Inositol 1,3,4,5-tetraphosphate
Descripción
1D-Myo-Inositol 1,3,4,5-tetrakisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908090 | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102850-29-3 | |
| Record name | Inositol-1,3,4,5-tetrakisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol 1,3,4,5-tetraphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Inositol 1,3,4,5-tetraphosphate (IP4) from Inositol 1,4,5-trisphosphate (IP3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of inositol (B14025) 1,3,4,5-tetraphosphate (IP4) from its precursor, inositol 1,4,5-trisphosphate (IP3). The document details the core enzymatic reaction, its regulation, quantitative parameters, and the experimental protocols necessary for its study. This guide is intended to serve as a valuable resource for researchers in cell signaling, pharmacology, and drug development.
Introduction to the IP3 to IP4 Signaling Pathway
The conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetraphosphate (IP4) is a critical step in intracellular signaling, modulating calcium homeostasis and other cellular processes. This reaction is catalyzed by the enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K), also known as ITPK. IP3 is a well-established second messenger that mobilizes calcium from intracellular stores by binding to IP3 receptors on the endoplasmic reticulum.[1][2] The phosphorylation of IP3 to IP4 by IP3K terminates the immediate IP3 signal and generates a new signaling molecule, IP4, which has its own distinct downstream effectors and regulatory roles.[3][4]
There are three main isoforms of IP3K in mammals, designated as ITPKA, ITPKB, and ITPKC, each with distinct tissue distribution and regulatory properties.[3][5][6] Understanding the synthesis of IP4 is crucial for elucidating the complex spatiotemporal dynamics of inositol phosphate (B84403) signaling and for developing therapeutic agents that target this pathway.
The Core Synthesis Pathway
The central reaction in this pathway is the ATP-dependent phosphorylation of the 3-hydroxyl group of inositol 1,4,5-trisphosphate.
Substrate: 1D-myo-inositol 1,4,5-trisphosphate (IP3) Enzyme: ATP:1D-myo-inositol-1,4,5-trisphosphate 3-phosphotransferase (IP3K or ITPK)[3] Product: 1D-myo-inositol 1,3,4,5-tetrakisphosphate (IP4)[3]
The reaction is highly specific for the 1,4,5-isomer of IP3.[3] The crystal structure of human IP3K-A reveals a catalytic domain with three lobes. The N and C lobes bind ATP, while a unique four-helix insertion in the C lobe specifically binds the inositol phosphate substrate, explaining its high specificity for IP3 and its inability to phosphorylate the membrane-bound analog, phosphatidylinositol 4,5-bisphosphate (PIP2).[7][8]
Figure 1: Core synthesis pathway of IP4 from IP3.
Regulation of IP4 Synthesis
The activity of IP3K is tightly regulated by several mechanisms, ensuring precise control over the levels of IP3 and IP4.
Regulation by Calcium/Calmodulin (Ca2+/CaM)
All mammalian IP3K isoforms are stimulated by the binding of calcium-calmodulin (Ca2+/CaM).[6] This creates a feed-forward mechanism where the IP3-induced rise in intracellular calcium activates IP3K, leading to the termination of the IP3 signal and the production of IP4. The sensitivity and extent of activation by Ca2+/CaM vary between the different isoforms.
Regulation by Protein Phosphorylation
IP3K activity is also modulated by phosphorylation by other protein kinases:
-
Protein Kinase A (PKA): Phosphorylation by PKA has been shown to inhibit the activity of IP3K.[6] The in vitro phosphorylation of Ser-119 on IP3K-A by PKA enhances its kinase activity.[9]
-
Protein Kinase C (PKC): PKC can phosphorylate and activate IP3K.[6] Conversely, Ser-185 phosphorylation by PKC has been shown to reduce IP3K-A's kinase activity.[9]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can indirectly stimulate IP3K activity through phosphorylation.[6]
Figure 2: Regulation of IP3 Kinase activity.
Quantitative Data
The following tables summarize the available quantitative data for the IP3K-catalyzed reaction. It is important to note that kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).
| Enzyme Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| ITPKA | IP3 | 1.1 | 30 | Human | [7] |
| Soluble IP3K | IP3 | 1.6 | 0.0251 | Frog Skeletal Muscle | [10] |
| ITPKB | IP3 | N/A | N/A | Human | |
| ITPKC | IP3 | N/A | N/A | Human |
| Analyte | Basal Intracellular Concentration | Stimulated Intracellular Concentration | Cell Type/Condition | Reference |
| IP3 | ~10-100 nM | Can increase >12-fold | Myocardium, Glomerular cells | [11][12] |
| IP4 | ~3-4 µM (total cellular) | Increases upon stimulation | General cell types | [13] |
Experimental Protocols
In Vitro IP3K Enzyme Activity Assay
This protocol is adapted from general kinase assay procedures and should be optimized for the specific IP3K isoform and experimental setup.
Objective: To measure the kinase activity of a purified IP3K enzyme by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant IP3K enzyme (ITPKA, ITPKB, or ITPKC)
-
Inositol 1,4,5-trisphosphate (IP3) substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of IP3 in nuclease-free water.
-
Prepare a 10 mM stock solution of ATP in nuclease-free water.
-
Prepare serial dilutions of the IP3K enzyme in kinase dilution buffer.
-
Prepare the substrate/ATP mixture by diluting IP3 and ATP to the desired final concentrations in the kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted IP3K enzyme or buffer (for no-enzyme control) to the wells of a 384-well plate.
-
To test inhibitors, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.[15]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the reaction and measure the produced ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the specific activity of the enzyme (e.g., in pmol ADP/min/µg enzyme).
-
Figure 3: General workflow for an in vitro IP3K activity assay.
HPLC Analysis of Inositol Phosphates
This protocol provides a general framework for the separation and quantification of IP3 and IP4 from cell extracts using High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the intracellular concentrations of IP3 and IP4.
Materials:
-
Cell culture and reagents for cell lysis (e.g., perchloric acid)
-
HPLC system with a strong anion exchange (SAX) column
-
Mobile phase A: Nuclease-free water
-
Mobile phase B: High concentration salt buffer (e.g., 1 M (NH₄)₂HPO₄, pH adjusted)
-
IP3 and IP4 standards
-
Scintillation counter (if using radiolabeled inositol) or mass spectrometer
Procedure:
-
Sample Preparation (from cell culture):
-
Culture cells to the desired confluency. For radiolabeling experiments, incubate cells with [³H]-myo-inositol.
-
Stimulate cells with an appropriate agonist to induce inositol phosphate production.
-
Stop the reaction and lyse the cells by adding ice-cold perchloric acid.
-
Neutralize the extracts and remove precipitated proteins by centrifugation.
-
The supernatant contains the soluble inositol phosphates.
-
-
HPLC Separation:
-
Equilibrate the SAX column with the starting mobile phase conditions (low salt concentration).
-
Inject the prepared sample or standards onto the column.
-
Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., a linear gradient from 0% to 100% Mobile Phase B over a set time).
-
The highly negatively charged inositol phosphates will elute at different times based on their phosphorylation state.
-
-
Detection and Quantification:
-
Radiolabeling: Collect fractions of the eluate and measure the radioactivity using a scintillation counter. The peaks of radioactivity corresponding to the retention times of the IP3 and IP4 standards are integrated to quantify their amounts.
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer for direct detection and quantification of the unlabeled inositol phosphates. This method offers high sensitivity and specificity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP3 and IP4 standards.
-
Determine the concentration of IP3 and IP4 in the samples by comparing their peak areas (or counts) to the standard curve.
-
Normalize the results to cell number or total protein concentration.
-
Figure 4: General workflow for HPLC analysis of inositol phosphates.
Conclusion
The synthesis of IP4 from IP3 by IP3K is a pivotal regulatory node in inositol phosphate signaling. This guide has provided a detailed overview of the core pathway, its multifaceted regulation, and the quantitative parameters that govern this process. The experimental protocols included offer a starting point for researchers to investigate this pathway in their own systems. Further research into the specific kinetics and regulation of the ITPKB and ITPKC isoforms will be crucial for a complete understanding of their distinct physiological roles and for the development of isoform-selective therapeutic agents.
References
- 1. Kinase-dependent Regulation of Inositol 1,4,5-Trisphosphate-dependent Ca2+ Release during Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. ITPKC inositol-trisphosphate 3-kinase C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ITPKB - Wikipedia [en.wikipedia.org]
- 5. Inositol 1,4,5-Trisphosphate 3-Kinase-A Is a New Cell Motility-promoting Protein That Increases the Metastatic Potential of Tumor Cells by Two Functional Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol-trisphosphate 3-kinase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inositol 1,4,5-Trisphosphate 3-Kinase A Is a Novel Microtubule-associated Protein: PKA-DEPENDENT PHOSPHOREGULATION OF MICROTUBULE BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centro de Estudios Científicos | 484 Authors | 1296 Publications | Related Institutions [scispace.com]
- 11. ITPKA - Wikipedia [en.wikipedia.org]
- 12. Intracellular calcium concentration in the inositol trisphosphate receptor type 1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Inositol 1,3,4,5-tetrakisphosphate in Cellular Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4), a key second messenger in the inositol phosphate (B84403) signaling network, plays a critical role in the regulation of diverse cellular functions. Arising from the phosphorylation of inositol 1,4,5-trisphosphate (InsP3) by InsP3 3-kinases, InsP4 is strategically positioned to modulate a variety of signaling cascades, influencing processes from intracellular calcium homeostasis to apoptosis and gene transcription. This technical guide provides an in-depth exploration of the cellular functions of InsP4, presenting quantitative data, detailed experimental methodologies for its study, and visual representations of its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the multifaceted roles of InsP4 in health and disease.
Introduction
The inositol phosphate signaling pathway is a fundamental mechanism by which cells transduce extracellular signals into intracellular responses. Central to this pathway is the generation of InsP3, which mobilizes calcium from intracellular stores. InsP3 is rapidly metabolized through two primary routes: dephosphorylation by inositol polyphosphate 5-phosphatases or phosphorylation by InsP3 3-kinases to produce Inositol 1,3,4,5-tetrakisphosphate (InsP4).[1] While initially considered a mere intermediate in the metabolism of inositol phosphates, a growing body of evidence has established InsP4 as a crucial signaling molecule in its own right, with distinct cellular functions and protein targets. This guide will elucidate the synthesis, metabolism, and diverse cellular roles of InsP4, providing a detailed overview of its involvement in key physiological processes.
Synthesis and Metabolism of Inositol 1,3,4,5-tetrakisphosphate
The intracellular concentration of InsP4 is tightly regulated by the coordinated action of kinases and phosphatases. The primary route of InsP4 synthesis is the phosphorylation of InsP3 at the 3-position of the inositol ring by InsP3 3-kinases (ITPKs).[2] This conversion is a critical step, as it terminates the InsP3 signal while simultaneously generating a new signaling molecule. InsP4 is subsequently metabolized by inositol polyphosphate 5-phosphatases, which remove the phosphate group at the 5-position to generate inositol 1,3,4-trisphosphate (InsP3), or by inositol polyphosphate 1-phosphatases to produce inositol 3,4,5-trisphosphate.
Quantitative Data on InsP4 Interactions and Levels
The cellular functions of InsP4 are dictated by its interactions with specific protein targets and its intracellular concentration. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of InsP4 to Cellular Proteins
| Protein/Receptor | Tissue/Cell Line | Binding Affinity (Kd) | Reference |
| InsP4 Receptor | Rat Cerebellar Membranes | 3-4 nM | [3] |
| InsP4 Binding Sites | Human Platelet Membranes | High Affinity: 6.8 x 10-9 M, Low Affinity: 4.1 x 10-7 M | [4][5] |
| GAP1IP4BP | - | High Affinity | [2] |
| Bruton's Tyrosine Kinase (BTK) | Platelets | Indirect, competes with PIP3 | [6] |
Table 2: Intracellular Concentrations of InsP4
| Cell Type/Tissue | Condition | Concentration | Reference |
| Jurkat T-lymphocyte cell line | Basal | < 5 pmol/109 cells | [7] |
| Jurkat T-lymphocyte cell line | Stimulated (anti-CD3) | 1125 +/- 125 pmol/109 cells | [7] |
| HL-60 myeloid cell line | Stimulated (fMLP) | 2.75 µM | [7] |
| Rat Brain | AIN-76A + 1% InsP6 diet | ~5 nmol/g | [8] |
| Rat Kidney | AIN-76A + 1% InsP6 diet | ~0.5 nmol/g | [8] |
| Rat Bone | AIN-76A + 1% InsP6 diet | ~0.2 nmol/g | [8] |
Table 3: Kinetic Parameters of Enzymes Involved in InsP4 Metabolism and Action
| Enzyme | Substrate/Target | Kinetic Parameter | Value | Reference |
| InsP3 3-Kinase | InsP3 | Km | - | [9] |
| Inositol Polyphosphate 5-Phosphatase | InsP3 | IC50 (by InsP4) | - | [10] |
| InsP3 Receptor | InsP3 | EC50 (for channel opening) | 0.5 µM (Type I) | [11] |
| InsP3 Receptor | InsP3 | EC50 (for channel opening) | 3.2 µM (Type III) | [11] |
Note: Specific Km and IC50 values were not consistently available in the initial searches and require further targeted investigation for a more complete dataset.
Cellular Functions of InsP4
Regulation of Intracellular Calcium Signaling
One of the most well-characterized functions of InsP4 is its role in modulating intracellular calcium (Ca2+) signaling. InsP4 exerts its effects on Ca2+ homeostasis through multiple mechanisms:
-
Inhibition of InsP3 5-Phosphatase: InsP4 can inhibit the activity of inositol polyphosphate 5-phosphatase, the enzyme responsible for degrading InsP3.[10][12] This inhibition prolongs the lifetime of the InsP3 signal, thereby enhancing and sustaining the release of Ca2+ from intracellular stores.
-
Modulation of Store-Operated Calcium Entry (SOCE): By sustaining elevated levels of InsP3, InsP4 facilitates the activation of store-operated calcium entry (SOCE), a process where the depletion of intracellular Ca2+ stores triggers the influx of extracellular Ca2+.[12][13][14]
-
Direct and Indirect Regulation of InsP3 Receptors: At higher concentrations, InsP4 can act as an inhibitor of InsP3 receptors, providing a negative feedback mechanism to control Ca2+ release.[10] This dual regulatory role allows InsP4 to act as a potent bi-modal regulator of cellular sensitivity to InsP3.
Role in Apoptosis
Emerging evidence suggests a role for InsP4 in the regulation of programmed cell death, or apoptosis. Extracellular administration of InsP4 has been shown to increase apoptosis in a dose-dependent manner in certain cell types. The precise mechanisms by which InsP4 influences apoptosis are still under investigation but may involve the modulation of key signaling pathways that control cell survival and death, such as the Akt and ERK pathways.
Interaction with Other Signaling Molecules and Pathways
InsP4 does not function in isolation but rather integrates with other signaling networks. Its interaction with GAP1IP4BP (GTPase-activating protein 1 containing an InsP4-binding domain) and its ability to compete with phosphatidylinositol 3,4,5-trisphosphate (PIP3) for binding to pleckstrin homology (PH) domains of proteins like Bruton's tyrosine kinase (BTK) highlight its role as a key regulator in diverse signaling pathways.[6] These interactions can influence cell proliferation, differentiation, and immune responses.
Experimental Protocols for Studying InsP4
Measurement of Intracellular InsP4 Levels by HPLC
Objective: To quantify the intracellular concentration of InsP4 in cell or tissue extracts.
Methodology:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract soluble inositol phosphates.
-
Neutralize the acidic extract with a potassium carbonate solution.
-
Centrifuge to remove the precipitate and collect the supernatant containing the inositol phosphates.
-
-
High-Performance Liquid Chromatography (HPLC) Separation:
-
Utilize a strong anion exchange (SAX) HPLC column for the separation of different inositol phosphate isomers.
-
Employ a gradient elution system with increasing concentrations of a high-salt buffer (e.g., ammonium (B1175870) phosphate) to elute the inositol phosphates from the column based on their charge.
-
Monitor the elution profile using a suitable detector, such as a radioactive flow detector (for radiolabeled samples) or a post-column derivatization system followed by spectrophotometric or fluorometric detection.
-
-
Quantification:
-
Identify the InsP4 peak based on its retention time, which is determined by running a known InsP4 standard.
-
Quantify the amount of InsP4 by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of InsP4.
-
InsP4 Binding Assay
Objective: To determine the binding affinity of InsP4 to a specific protein or receptor.
Methodology:
-
Preparation of Protein Source:
-
Isolate membranes or purify the protein of interest from a relevant cell or tissue source.
-
-
Binding Reaction:
-
Incubate the protein source with a constant concentration of radiolabeled InsP4 (e.g., [3H]InsP4 or [32P]InsP4).
-
In parallel, set up competition binding reactions by including increasing concentrations of unlabeled InsP4.
-
Allow the binding to reach equilibrium at an appropriate temperature and for a specific duration.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the protein-bound radiolabeled InsP4 from the free radiolabeled InsP4. This can be achieved by methods such as rapid filtration through glass fiber filters or centrifugation.
-
-
Quantification of Bound Ligand:
-
Quantify the amount of radioactivity retained on the filters or in the pellet using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled InsP4 as a function of the concentration of unlabeled InsP4.
-
Analyze the data using a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), which represents the binding affinity.
-
Calcium Imaging to Assess InsP4 Function
Objective: To visualize and quantify the effect of InsP4 on intracellular calcium dynamics.
Methodology:
-
Cell Loading with Calcium Indicator:
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form of the dye allows it to passively cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
-
Experimental Setup:
-
Place the dye-loaded cells on the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.
-
-
Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist that induces InsP3 production.
-
Introduce InsP4 into the extracellular medium or directly into the cell via microinjection or a patch pipette.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine parameters such as the amplitude, frequency, and duration of the calcium signals in the presence and absence of InsP4.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.
-
InsP4 in Drug Development
The central role of InsP4 in regulating critical cellular processes makes it and its associated metabolic enzymes attractive targets for drug development. Modulating InsP4 signaling could offer therapeutic benefits in a range of diseases, including:
-
Cancer: Given its influence on cell proliferation and apoptosis, targeting InsP4 pathways could represent a novel strategy for cancer therapy.
-
Inflammatory and Autoimmune Diseases: The involvement of InsP4 in immune cell signaling, particularly through its interaction with BTK, suggests that modulating InsP4 levels could be beneficial in treating inflammatory and autoimmune disorders.
-
Neurological Disorders: As InsP4 is implicated in neuronal calcium signaling, targeting its pathways may offer therapeutic avenues for neurological diseases.
Conclusion
Inositol 1,3,4,5-tetrakisphosphate has emerged from the shadow of its precursor, InsP3, to be recognized as a versatile and critical second messenger. Its ability to fine-tune intracellular calcium signals, influence programmed cell death, and integrate with other major signaling networks underscores its importance in maintaining cellular homeostasis. The continued exploration of InsP4's cellular functions, facilitated by the experimental approaches outlined in this guide, will undoubtedly uncover new therapeutic opportunities and deepen our understanding of the intricate world of intracellular signaling.
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Inositol 1,4,5-Trisphosphate (InsP3) and Calcium Interact to Increase the Dynamic Range of InsP3 Receptor-dependent Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Type III InsP3 receptor channel stays open in the presence of increased calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InsP4 facilitates store-operated calcium influx by inhibition of InsP3 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of inositol 1,3,4,5-tetrakisphosphate receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Graded recruitment and inactivation of single InsP3 receptor Ca2+-release channels: implications for quartal Ca2+release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Type 1 Inositol 1,4,5-Trisphosphate–gated Calcium Channels by InsP3 and Calcium : Simulation of Single Channel Kinetics Based on Ligand Binding and Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Role of Inositol 1,3,4,5-tetraphosphate in T lymphocyte development
An In-depth Technical Guide: The Role of Inositol (B14025) 1,3,4,5-tetrakisphosphate in T Lymphocyte Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inositol 1,3,4,5-tetrakisphosphate (InsP4 or IP4) is a critical soluble second messenger in the intricate signaling network that governs T lymphocyte development. Generated from Inositol 1,4,5-trisphosphate (IP3) by the enzyme Inositol-trisphosphate 3-kinase B (ITPKB), IP4 plays an indispensable role in the positive selection of thymocytes. Its primary mechanism involves modulating the activity of key signaling molecules downstream of the T-cell receptor (TCR), including the Tec family kinase ITK and the Ras-ERK pathway. Disruption of IP4 production leads to a severe block in T-cell maturation at the CD4+CD8+ double-positive stage, resulting in profound immunodeficiency. This guide provides a comprehensive overview of the signaling pathways involving IP4, quantitative data from key studies, detailed experimental protocols, and visual diagrams to elucidate its central function in thymocyte development.
Introduction to Inositol Phosphate (B84403) Signaling in T Cells
The development of T lymphocytes in the thymus is a tightly regulated process involving multiple signaling checkpoints to ensure the generation of a functional and self-tolerant T-cell repertoire. Antigen receptor engagement triggers a cascade of intracellular signaling events, with inositol phosphates acting as key second messengers.[1] Upon T-cell receptor (TCR) stimulation, Phospholipase Cγ1 (PLCγ1) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][3] IP3 mediates the release of calcium (Ca2+) from intracellular stores, a crucial event for T-cell activation.[4][5] The subsequent phosphorylation of IP3 by Inositol-trisphosphate 3-kinases (ITPKs) generates Inositol 1,3,4,5-tetrakisphosphate (IP4), a molecule now recognized as essential for T-cell development.[1][6]
The ITPKB-IP4 Signaling Axis in T-Cell Development
The primary enzyme responsible for IP4 production in developing T cells is the B isoform of Inositol-trisphosphate 3-kinase (ITPKB).[7][8] Genetic ablation of the Itpkb gene in mice results in a severe T-cell deficiency due to a major block in thymocyte development, underscoring the essential role of the ITPKB-IP4 pathway.[6][9]
IP4-Mediated Regulation of ITK and PLCγ1
A central function of IP4 in thymocytes is the potentiation of Tec family kinase signaling. Specifically, IP4 acts as a crucial cofactor for the full activation of IL-2-inducible T-cell kinase (ITK).
-
Mechanism of Action : IP4 structurally resembles the headgroup of phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] It binds to the pleckstrin homology (PH) domain of ITK, allosterically increasing the domain's affinity for PIP3 at the plasma membrane.[10] This promotes the stable recruitment of ITK to the membrane, leading to its full phosphorylation and activation following TCR engagement.[2][10]
-
Feedback Loop : Activated ITK, in turn, phosphorylates and activates PLCγ1. This creates a positive feedback loop, enhancing the production of IP3 and DAG, which amplifies the TCR signal. The ITPKB-deficiency perturbs this feedback activation through decreased IP4 production and subsequent reduction in ITK recruitment and activation.[10]
Modulation of the Ras-ERK Pathway
The Ras-ERK (extracellular signal-regulated kinase) pathway is a critical determinant of thymocyte fate, with sustained, low-level activation promoting positive selection. The ITPKB-IP4 axis is a key regulator of this pathway.
-
Link to Positive Selection : The efficient activation of PLCγ1, facilitated by the IP4-ITK module, ensures sufficient DAG production to activate RasGRP1, a major activator of Ras.[10] This leads to the sustained activation of the downstream kinases Raf, MEK, and ultimately ERK.
-
Consequences of Deficiency : In the absence of ITPKB and IP4, TCR-induced ERK activation is significantly attenuated, particularly in response to the suboptimal stimuli characteristic of positive selection.[11] This failure to sustain ERK signaling is a primary cause of the block in T-cell development observed in Itpkb-deficient mice.[11][12]
Role in Calcium Signaling
While IP3 is the primary trigger for Ca2+ release, IP4 also modulates calcium signaling, although its precise role is complex. Some studies suggest IP4 can inhibit store-operated Ca2+ entry (SOCE), a sustained influx of calcium required for T-cell activation.[10][13] In mature T cells, ITPKB deficiency leads to enhanced SOCE and increased expression of pro-apoptotic genes, suggesting IP4 is required to negatively regulate Ca2+ influx and prevent activation-induced cell death.[13] However, during thymocyte development, major defects in calcium mobilization are not typically observed in Itpkb knockout mice, indicating that the primary role of IP4 in this context is the regulation of the ITK-ERK axis rather than bulk calcium signaling.[6][11]
Quantitative Data from Itpkb-Deficient Mouse Models
Studies using mouse models with genetic deletion of Itpkb have provided quantitative evidence for the critical role of this enzyme and its product, IP4, in T-cell development. The most profound effects are observed in the transition from CD4+CD8+ double-positive (DP) to CD4+ or CD8+ single-positive (SP) thymocytes.
| Parameter | Wild-Type (Control) | Itpkb-deficient (Itpkb-/- or Itpkb fl/fl) | Fold Change/Effect | Reference |
| Thymocyte Subsets | ||||
| % CD4+ SP Thymocytes | Normal | ~10-fold reduction | Impaired Positive Selection | [13][14] |
| % CD8+ SP Thymocytes | Normal | ~5-fold reduction | Impaired Positive Selection | [13][14] |
| Total DP Thymocytes | Normal | Significantly reduced | Block at DP stage | [13][14] |
| TCR Signaling | ||||
| Erk Activation (Suboptimal TCR stimulation) | Robust and Sustained | Attenuated | Impaired Signal Transduction | [11] |
| Peripheral T Cells | ||||
| Peripheral T Cell Count | Normal | Severely reduced / Absent | Lack of Mature T-cell Egress | [9] |
Experimental Protocols
This section details common methodologies used to investigate the role of IP4 in T-cell development.
Generation and Analysis of Itpkb Knockout Mice
-
Objective: To study the in vivo effects of IP4 deficiency on T-cell development.
-
Methodology:
-
Mouse Models: Generation of mice with a targeted disruption of the Itpkb gene. This can be a conventional knockout (Itpkb-/-) or a conditional model (e.g., Itpkbfl/fl crossed with a Cre-driver line) to allow for inducible or tissue-specific deletion.[13]
-
Animal Husbandry: Mice are housed in specific pathogen-free conditions. For inducible models, tamoxifen (B1202) is administered to trigger Cre-recombinase activity.[14]
-
Tissue Harvesting: Thymus, spleen, and lymph nodes are harvested from control and knockout mice at a defined age (e.g., 6-8 weeks).
-
Cell Preparation: Single-cell suspensions are prepared from the harvested lymphoid organs.
-
Flow Cytometry for Immunophenotyping
-
Objective: To quantify the populations of developing and mature T cells.
-
Methodology:
-
Cell Staining: Single-cell suspensions are incubated with a cocktail of fluorescently-conjugated monoclonal antibodies against cell surface markers such as CD4, CD8, CD3, TCRβ, B220, CD44, and CD62L.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are applied to identify and quantify specific cell populations (e.g., DN, DP, CD4 SP, CD8 SP thymocytes; peripheral T and B cells).[14]
-
Analysis of TCR Signaling
-
Objective: To measure the biochemical consequences of TCR stimulation in the absence of IP4.
-
Methodology:
-
Cell Stimulation: Thymocytes are isolated and stimulated in vitro with anti-CD3 and anti-CD28 antibodies for various time points.
-
Western Blotting: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of signaling proteins, such as ERK1/2, to assess their activation status.[11]
-
Calcium Flux Analysis: Thymocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1). A baseline fluorescence is established, and cells are then stimulated via the TCR. Changes in intracellular calcium concentration are measured over time using a flow cytometer.[11]
-
Inositol Phosphate Measurement by HPLC
-
Objective: To directly measure the levels of inositol phosphate isomers.
-
Methodology:
-
Cell Labeling & Extraction: Cells (e.g., Jurkat T cells or primary thymocytes) are metabolically labeled with [3H]-inositol. Following stimulation, soluble inositol phosphates are extracted using an acid precipitation method.[1]
-
Chromatographic Separation: The extracted inositol phosphates are separated using high-performance liquid chromatography (HPLC) with a strong anion exchange column.
-
Detection and Quantification: The radioactivity of the collected fractions is measured by scintillation counting to quantify the amount of each inositol phosphate isomer, including IP3 and IP4.[1]
-
Visualizations: Pathways and Workflows
Diagram 1: IP4 Signaling Pathway in Thymocyte Positive Selection
References
- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology [frontiersin.org]
- 3. Frontiers | Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation [frontiersin.org]
- 4. Calcium signaling mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol 1,3,4,5-tetrakisphosphate is essential for T lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITPKB - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) controls survival, proliferation and cytokine production in mouse peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of immune cell development through soluble inositol(1,3,4,5)tetrakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inositol (1,4,5) trisphosphate 3 kinase B controls positive selection of T cells and modulates Erk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Inositol 1,3,4,5-Tetraphosphate (IP4) Signaling Cascade: A Technical Guide for Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inositol (B14025) 1,3,4,5-tetraphosphate (Ins(1,3,4,5)P4 or IP4) signaling cascade in neurons. It is designed to be a core resource for researchers, scientists, and drug development professionals investigating neuronal signaling pathways. This document details the synthesis and metabolism of IP4, its downstream effectors, and its role in critical neuronal functions. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this complex signaling network.
Introduction to Inositol 1,3,4,5-Tetraphosphate Signaling
Inositol phosphates are a class of intracellular signaling molecules that regulate a diverse array of cellular processes. While inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is well-established as a second messenger that mobilizes intracellular calcium (Ca2+), the roles of other inositol phosphate (B84403) isomers are still being elucidated. This compound (Ins(1,3,4,5)P4) is a key metabolite of Ins(1,4,5)P3 and is increasingly recognized as a signaling molecule in its own right, particularly within the nervous system.[1][2][3]
The synthesis of Ins(1,3,4,5)P4 is catalyzed by the enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates Ins(1,4,5)P3 at the 3-position of the inositol ring.[4] Neurons exhibit high levels of IP3K activity, suggesting a specialized role for Ins(1,3,4,5)P4 in neuronal function.[1] This guide will explore the core components of the IP4 signaling cascade, its downstream targets, and its physiological significance in neurons.
Core Components and Signaling Pathway
The Ins(1,3,4,5)P4 signaling cascade is initiated by the activation of phospholipase C (PLC) at the plasma membrane, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and Ins(1,4,5)P3. IP3K then converts Ins(1,4,5)P3 to Ins(1,3,4,5)P4.
Key Proteins in the IP4 Signaling Pathway:
| Protein | Function | Localization in Neurons |
| Phospholipase C (PLC) | Catalyzes the hydrolysis of PIP2 to generate Ins(1,4,5)P3 and DAG. | Plasma membrane |
| Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K) | Phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4.[4] | Cytosol, associated with the actin cytoskeleton in dendritic spines.[5] |
| GAP1IP4BP (RASA3) | A putative Ins(1,3,4,5)P4 receptor with GTPase-activating protein (GAP) activity for Ras and Rap1.[6][7] | Cytosol and plasma membrane. |
| Rap1 | A small GTPase involved in neuronal differentiation, polarity, and synaptic plasticity.[8][9] | Enriched at synaptic sites.[8] |
| Ras | A small GTPase that regulates multiple signaling pathways involved in neuronal development and function. | Plasma membrane and other cellular compartments. |
Signaling Pathway Diagram:
Quantitative Data
Quantitative understanding of the interactions and concentrations of signaling molecules is crucial for building accurate models of the IP4 pathway.
Table 1: Binding Affinities and Concentrations
| Molecule | Interacting Partner | Parameter | Value | Cell/Tissue Type | Reference |
| Ins(1,3,4,5)P4 | Putative IP4 Receptor | Kd (high affinity site) | 1-6 nM | Rat cerebellar microsomes | [10] |
| Ins(1,3,4,5)P4 | Putative IP4 Receptor | Kd (low affinity site) | 200-600 nM | Rat cerebellar microsomes | [10] |
| Ins(1,3,4,5)P4 | Ins(1,4,5)P3 Receptor | Ki | ~10 µM | Cerebellar membranes | [11] |
| Ins(1,3,4,5)P4 | - | Basal Concentration | < 5 pmol/109 cells | Jurkat T-lymphocyte cell line | [12] |
| Ins(1,3,4,5)P4 | - | Stimulated Concentration | Up to 3-4 µM (estimated) | Various cell types | [12] |
Note: Specific quantitative data for neuronal IP3 3-kinase kinetics and precise IP4 concentrations in neurons are areas of active research.
Downstream Effectors and Neuronal Functions
The primary and best-characterized downstream effector of Ins(1,3,4,5)P4 is GAP1IP4BP , a member of the GAP1 family of Ras GTPase-activating proteins.[6][7]
Regulation of Rap and Ras GTPases
GAP1IP4BP exhibits GAP activity towards both Ras and Rap small GTPases, promoting the hydrolysis of GTP to GDP and thereby inactivating them.[6][13] The binding of Ins(1,3,4,5)P4 to the pleckstrin homology (PH) domain of GAP1IP4BP is thought to modulate its GAP activity.[14]
The Rap signaling pathway is critically involved in:
-
Neuronal differentiation and polarity: Rap1 has been shown to be essential for establishing neuronal polarity and guiding axonal growth cones.[8][9]
-
Synaptic plasticity: Rap signaling plays a role in the structural and functional plasticity of dendritic spines.[4][8]
-
Energy balance and glucose homeostasis: Neuronal Rap1 has been implicated in the regulation of whole-body metabolism.[15]
The Ras signaling pathway is a master regulator of numerous cellular processes in neurons, including:
-
Neuronal development and survival.
-
Synapse formation and function. [4]
By modulating the activity of GAP1IP4BP, Ins(1,3,4,5)P4 can therefore influence these critical neuronal functions.
Modulation of Calcium Signaling
Ins(1,3,4,5)P4 has also been shown to modulate intracellular Ca2+ signaling, although the mechanisms are not fully resolved. It has been proposed to:
-
Enhance long-term potentiation (LTP): In hippocampal neurons, intracellular application of Ins(1,3,4,5)P4 enhances LTP, potentially by upregulating voltage-gated Ca2+ channels and activating postsynaptic Ins(1,4,5)P3-dependent Ca2+ release.[16]
-
Regulate store-operated calcium entry (SOCE): In some cell types, Ins(1,3,4,5)P4 has been implicated in the regulation of SOCE, a process by which the depletion of intracellular Ca2+ stores triggers Ca2+ influx across the plasma membrane.[16]
-
Directly gate ion channels: In olfactory receptor neurons, an Ins(1,3,4,5)P4-gated channel has been identified in the plasma membrane.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Ins(1,3,4,5)P4 signaling cascade in neurons.
Extraction and Quantification of Inositol Phosphates by HPLC
This protocol describes the extraction and analysis of radiolabeled inositol phosphates from primary neuronal cultures or brain tissue slices.
Workflow Diagram:
Detailed Protocol:
-
Metabolic Labeling:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or prepare acute brain slices.
-
Incubate the cells/slices in a medium containing [3H]-myo-inositol (e.g., 10-20 µCi/mL) for 24-48 hours to allow for incorporation into inositol-containing lipids.
-
-
Neuronal Stimulation:
-
Wash the labeled cells/slices to remove excess radiolabel.
-
Pre-incubate with LiCl (e.g., 10 mM for 15-30 minutes) to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the neurons with the desired agonist (e.g., a neurotransmitter like glutamate (B1630785) or carbachol) for the appropriate duration.
-
-
Extraction:
-
Terminate the stimulation by rapidly adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Scrape the cells and collect the lysate. For tissue slices, homogenize in the TCA solution.
-
Centrifuge to pellet the precipitated protein and lipids.
-
Collect the supernatant containing the soluble inositol phosphates.
-
-
Sample Preparation for HPLC:
-
Wash the supernatant with water-saturated diethyl ether to remove the TCA. Repeat this step 3-4 times until the pH of the aqueous phase is neutral.
-
Lyophilize the aqueous phase to concentrate the sample.
-
Reconstitute the sample in a small volume of HPLC-grade water.
-
-
HPLC Analysis:
-
Use a strong anion-exchange (SAX) HPLC column (e.g., Partisphere SAX).
-
Elute the inositol phosphates using a gradient of ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer at a defined pH. A typical gradient might be a linear increase from water to 1.25 M ammonium phosphate over 60-90 minutes.[8][18][19]
-
Connect the HPLC system to a flow scintillation detector to quantify the radioactivity in the eluting fractions.
-
Identify the peaks corresponding to different inositol phosphate isomers by comparing their retention times to those of known standards.
-
Patch-Clamp Electrophysiology to Study IP4-Mediated Effects
This protocol outlines the whole-cell patch-clamp technique to introduce Ins(1,3,4,5)P4 into a neuron and record its effects on ion channel activity.[1][17][20]
Workflow Diagram:
Detailed Protocol:
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH is adjusted to 7.3 with KOH. For experimental conditions, add Ins(1,3,4,5)P4 to the desired final concentration (e.g., 10-100 µM).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution (with or without Ins(1,3,4,5)P4).
-
-
Recording:
-
Place the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.
-
Under visual guidance (e.g., using DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes.
-
In voltage-clamp mode, record ionic currents at various holding potentials. In current-clamp mode, record the membrane potential and firing properties of the neuron.
-
Compare the electrical properties of neurons dialyzed with and without Ins(1,3,4,5)P4.
-
Calcium Imaging to Visualize IP4-Mediated Calcium Signals
This protocol describes the use of fluorescent Ca2+ indicators to monitor changes in intracellular Ca2+ concentration in response to Ins(1,3,4,5)P4.[21][22][23][24]
Workflow Diagram:
Detailed Protocol:
-
Dye Loading:
-
Culture primary neurons on glass coverslips.
-
Incubate the neurons with a Ca2+ indicator dye such as Fura-2 AM (e.g., 2-5 µM) in a physiological saline solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove the extracellular dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record the baseline fluorescence ratio (F340/F380).
-
-
Stimulation and Data Acquisition:
-
Stimulate the neurons with an agonist to induce Ins(1,4,5)P3 and subsequently Ins(1,3,4,5)P4 production.
-
Alternatively, introduce Ins(1,3,4,5)P4 directly into a single neuron via a patch pipette in the whole-cell configuration while simultaneously performing Ca2+ imaging.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) over time.
-
An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute Ca2+ concentrations, following calibration.
-
Conclusion and Future Directions
The this compound signaling cascade is emerging as a significant modulator of neuronal function. Its synthesis by IP3K and its action on downstream effectors like GAP1IP4BP provide a mechanism for cross-talk between calcium signaling and small GTPase pathways. This intricate regulation has profound implications for neuronal development, synaptic plasticity, and overall brain function.
Despite the progress made, several key questions remain:
-
What are the precise kinetic properties of the different neuronal isoforms of IP3K?
-
What are the absolute concentrations of Ins(1,3,4,5)P4 in different neuronal compartments under physiological and pathological conditions?
-
Are there other direct and high-affinity receptors for Ins(1,3,4,5)P4 in neurons besides GAP1IP4BP?
-
What is the full spectrum of downstream signaling pathways regulated by Ins(1,3,4,5)P4 in different types of neurons?
Answering these questions will require the application of advanced biochemical, electrophysiological, and imaging techniques. A deeper understanding of the Ins(1,3,4,5)P4 signaling cascade holds the potential for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Interactions between Ras and Rap signaling pathways during neurodevelopment in health and disease [frontiersin.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Structural and functional analysis of the putative inositol 1,3,4, 5-tetrakisphosphate receptors GAP1(IP4BP) and GAP1(m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RapGAPs in brain: multipurpose players in neuronal Rap signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol 1,3,4,5-tetrakisphosphate binding sites in neuronal and non-neuronal tissues. Properties, comparisons and potential physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Microdomains Regulate Inositol 1,4,5-Trisphosphate-Mediated Intracellular Calcium Transients in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Ability of GAP1IP4BP To Function as a Rap1 GTPase-Activating Protein (GAP) Requires Its Ras GAP-Related Domain and an Arginine Finger Rather than an Asparagine Thumb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular modelling and site-directed mutagenesis of the inositol 1,3,4,5-tetrakisphosphate-binding pleckstrin homology domain from the Ras GTPase-activating protein GAP1IP4BP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuronal Rap1 regulates energy balance, glucose homeostasis, and leptin actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inositol 1,3,4,5-tetrakisphosphate enhances long-term potentiation by regulating Ca2+ entry in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Patch Clamp Protocol [labome.com]
- 21. Hippocampal neurons maintain a large PtdIns(4)P pool that results in faster PtdIns(4,5)P2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. protocols.io [protocols.io]
Intracellular Localization of Inositol 1,3,4,5-tetrakisphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) is a crucial second messenger molecule derived from the phosphorylation of inositol 1,4,5-trisphosphate (IP3). Its intracellular localization is critical to its function in regulating a diverse array of cellular processes, including calcium signaling, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the subcellular distribution of IP4, its binding proteins, and its role in key signaling pathways. Detailed experimental protocols for studying IP4 localization and interactions are also presented, along with quantitative data where available, to serve as a valuable resource for researchers in the field.
Introduction
Inositol 1,3,4,5-tetrakisphosphate (IP4) is a key player in the complex network of inositol phosphate (B84403) signaling. Produced from the well-known second messenger inositol 1,4,5-trisphosphate (IP3) by the action of IP3 3-kinases (ITPKs), IP4 has emerged as a signaling molecule in its own right.[1] Understanding the precise intracellular location of IP4 is paramount to elucidating its physiological roles and its potential as a therapeutic target. This guide delves into the current knowledge of IP4's subcellular distribution, its molecular interactions, and the methodologies used to study these phenomena.
Synthesis and Degradation of Inositol 1,3,4,5-tetrakisphosphate
The intracellular concentration and localization of IP4 are tightly regulated by the enzymes responsible for its synthesis and degradation.
Synthesis: IP4 is synthesized by the phosphorylation of IP3 at the 3-position of the inositol ring. This reaction is catalyzed by a family of enzymes known as inositol 1,4,5-trisphosphate 3-kinases (ITPKs).[1] The localization of these kinases can therefore influence where IP4 is produced within the cell. For instance, the intense concentration of ITPK on actin within the dendritic spines of pyramidal neurons suggests a role for localized IP4 production in synaptic signaling.[2]
Degradation: IP4 is primarily degraded by inositol polyphosphate 5-phosphatases, which remove the phosphate group at the 5-position to generate inositol 1,3,4-trisphosphate (IP3). This degradation step terminates the signal mediated by IP4. The 5-phosphatase activity has been found to be primarily associated with plasma membranes.[3]
References
- 1. Localization of a high-affinity inositol 1,4,5-trisphosphate/inositol 1,4,5,6-tetrakisphosphate binding domain to the pleckstrin homology module of a new 130 kDa protein: characterization of the determinants of structural specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of Inositol 1,3,4,5-Tetrakisphosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a key player in the complex web of inositol phosphate (B84403) signaling, is a transient second messenger that modulates a variety of cellular processes. Its intracellular concentration is tightly regulated by a specific set of metabolic enzymes: kinases that synthesize it and phosphatases that degrade it. Understanding the function and regulation of these enzymes is paramount for elucidating the physiological roles of Ins(1,3,4,5)P₄ and for the development of novel therapeutic agents targeting this signaling nexus. This guide provides a comprehensive overview of the core enzymes involved in Ins(1,3,4,5)P₄ metabolism, their kinetic properties, the signaling pathways they participate in, and detailed experimental protocols for their study.
Core Enzymes in Ins(1,3,4,5)P₄ Metabolism
The metabolism of Ins(1,3,4,5)P₄ is primarily governed by the interplay between a specific kinase responsible for its synthesis and a group of phosphatases that catalyze its degradation.
Synthesis of Ins(1,3,4,5)P₄: Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K)
Inositol 1,4,5-trisphosphate 3-kinase (EC 2.7.1.127), commonly known as IP3K, is the enzyme responsible for the synthesis of Ins(1,3,4,5)P₄. It catalyzes the ATP-dependent phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) at the 3-position of the inositol ring.[1] This reaction is a critical step in the inositol phosphate signaling pathway, converting the potent calcium-mobilizing messenger Ins(1,4,5)P₃ into Ins(1,3,4,5)P₄.[2]
There are three main isoforms of IP3K in mammals: IP3KA, IP3KB, and IP3KC. These isoforms exhibit distinct tissue distributions and regulatory properties, suggesting they may have specialized roles in different cellular contexts. The activity of IP3K is regulated by Ca²⁺/calmodulin, and its expression levels can be modulated by various stimuli.
Degradation of Ins(1,3,4,5)P₄: Inositol Polyphosphate Phosphatases
The degradation of Ins(1,3,4,5)P₄ is accomplished by the action of inositol polyphosphate phosphatases, which remove phosphate groups from the inositol ring. The primary routes of Ins(1,3,4,5)P₄ degradation involve the removal of the phosphate at either the 5-position or the 3-position.
A major pathway for Ins(1,3,4,5)P₄ degradation is through the hydrolysis of the 5-phosphate group, a reaction catalyzed by inositol polyphosphate 5-phosphatases (EC 3.1.3.56). This dephosphorylation yields inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). Several 5-phosphatases have been shown to act on Ins(1,3,4,5)P₄, including:
-
SHIP1 (INPP5D) : SH2-containing inositol 5-phosphatase 1 is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling.[1][3] It hydrolyzes the 5-phosphate from both phosphoinositides, such as phosphatidylinositol 3,4,5-trisphosphate (PIP₃), and soluble inositol phosphates like Ins(1,3,4,5)P₄.[4]
-
SHIP2 (INPPL1) : SH2-containing inositol 5-phosphatase 2 is more ubiquitously expressed than SHIP1 and is involved in insulin (B600854) signaling and other metabolic processes.[5] Like SHIP1, it can dephosphorylate Ins(1,3,4,5)P₄ at the 5-position.[4]
-
INPP5E : Inositol polyphosphate-5-phosphatase E is associated with ciliary function, and mutations in the INPP5E gene are linked to ciliopathies such as Joubert syndrome.[6][7]
An alternative degradation pathway for Ins(1,3,4,5)P₄ involves the removal of the 3-phosphate group by an inositol polyphosphate 3-phosphatase (EC 3.1.3.-). This reaction regenerates Ins(1,4,5)P₃, the precursor for Ins(1,3,4,5)P₄ synthesis. The existence of this activity creates a potential futile cycle, but it also allows for the regeneration of the potent Ca²⁺-mobilizing signal, Ins(1,4,5)P₃.[8][9][10] The specific enzyme or enzymes responsible for this 3-phosphatase activity on Ins(1,3,4,5)P₄ in vivo are still being fully characterized.
Signaling Pathways Involving Ins(1,3,4,5)P₄ Metabolism
The enzymes that metabolize Ins(1,3,4,5)P₄ are integral components of the broader inositol phosphate signaling network, which is initiated by the activation of phospholipase C (PLC).
References
- 1. Characterization of the substrate specificity of the inositol 5-phosphatase SHIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]
- 6. INPP5E - Wikipedia [en.wikipedia.org]
- 7. Mutations in the inositol polyphosphate-5-phosphatase E gene link phosphatidyl inositol signaling to the ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the biologically active inositol phosphates Ins(1,4,5)P3 and Ins(1,3,4,5)P4 by ovarian follicles of Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic inositol 1,3,4,5-tetrakisphosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of the biologically active inositol phosphates Ins(1,4,5)P3 and Ins(1,3,4,5)P4 by ovarian follicles of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inositol 1,3,4,5-tetrakisphosphate (IP4) Receptor Binding Characteristics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) receptors. It is designed to be an in-depth resource, detailing the quantitative aspects of IP4-receptor interactions, the experimental methodologies used to characterize these interactions, and the associated signaling pathways.
Introduction to Inositol 1,3,4,5-tetrakisphosphate
Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) is a key signaling molecule within the complex inositol phosphate (B84403) signaling network. It is generated from the phosphorylation of inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinases.[1] While IP3 is well-established as a second messenger that mobilizes intracellular calcium, IP4 has its own distinct and crucial roles in cellular signaling, acting through specific binding proteins and receptors. Understanding the binding characteristics of these receptors is paramount for elucidating the physiological functions of IP4 and for the development of targeted therapeutics.
Identified Inositol 1,3,4,5-tetrakisphosphate Binding Proteins and Receptors
Several proteins have been identified that specifically bind to IP4 with high affinity. These are often referred to as IP4 receptors or binding proteins. The most well-characterized of these are:
-
GAP1IP4BP (RASA3): A member of the GAP1 family of Ras GTPase-activating proteins, GAP1IP4BP has been identified as a high-affinity and specific receptor for IP4.[2] The binding of IP4 to its pleckstrin homology (PH) domain is thought to regulate its GAP activity towards Ras and Rap.[2][3]
-
A 104 kDa protein from platelets: A novel IP4-binding protein has been purified from pig platelets, exhibiting high affinity and specificity for IP4.
-
A 42 kDa protein from brain: A high-affinity IP4 receptor has been purified from pig cerebellar membranes.[4]
-
Bruton's Tyrosine Kinase (Btk): The PH domain of Btk has been shown to bind IP4 with high affinity. This interaction is crucial for B-cell development and signaling.[5]
Quantitative Binding Characteristics
The binding of IP4 to its receptors is characterized by high affinity, typically in the nanomolar range. The following table summarizes the key quantitative data available in the literature.
| Receptor/Binding Protein | Tissue/Cell Type | Ligand | Kd (nM) | Bmax | Experimental Method | Reference |
| High-Affinity Site | Rat Cerebellar Microsomes | Ins(1,3,4,5)P4 | 1-6 | Not Specified | Radioligand Binding | [6] |
| Low-Affinity Site | Rat Cerebellar Microsomes | Ins(1,3,4,5)P4 | 200-600 | Not Specified | Radioligand Binding | [6] |
| Purified 104 kDa Protein | Pig Platelet Membranes | Ins(1,3,4,5)P4 | 6.3 ± 0.4 | 2.5-6.0 nmol/mg protein | Radioligand Binding | |
| Purified 42 kDa Protein | Pig Cerebellar Membranes | Ins(1,3,4,5)P4 | 5.6 | 4.6 nmol/mg protein | Radioligand Binding | [4] |
| Bruton's Tyrosine Kinase (Btk) PH Domain | Recombinant | Ins(1,3,4,5)P4 | ~40 | Not Applicable | Isothermal Titration Calorimetry | [4][5] |
Inositol 1,3,4,5-tetrakisphosphate Signaling Pathways
IP4 is a central node in a complex signaling network. Its production and downstream effects are intricately linked to calcium signaling, small GTPase regulation, and cytoskeletal dynamics.
As depicted in Figure 1, agonist stimulation of G-protein coupled receptors (GPCRs) activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This rise in calcium, in turn, can activate IP3 3-kinase to phosphorylate IP3 into IP4.
IP4 has several downstream effects:
-
Prolongation of Calcium Signaling: IP4 can inhibit the hydrolysis of IP3, thereby prolonging the IP3-mediated calcium signal.[7]
-
Regulation of Small GTPases: Through its binding to GAP1IP4BP, IP4 can modulate the activity of the Ras and Rap families of small GTPases, which are critical regulators of cell proliferation, differentiation, and adhesion.[2]
-
Modulation of Store-Operated Calcium Entry (SOCE): There is evidence to suggest that IP4 is involved in the regulation of SOCE, a crucial mechanism for replenishing intracellular calcium stores.[8]
-
Actin Cytoskeleton Dynamics: IP4 signaling has been linked to the regulation of the actin cytoskeleton, which is essential for cell motility, morphology, and division.[9]
Experimental Protocols
The characterization of IP4 receptor binding relies on several key biophysical and biochemical techniques. Below are detailed methodologies for these experiments.
Radioligand Binding Assay
This is a classic and robust method for quantifying receptor-ligand interactions.
1. Membrane Preparation (Example from Platelets):
-
Isolate platelets from whole blood by differential centrifugation.
-
Wash the platelet pellet in a suitable buffer (e.g., a modified Tyrode's buffer).
-
Lyse the platelets by sonication or homogenization in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in the binding buffer.
2. Radiolabeled Ligand:
-
Highly purified, carrier-free [32P]Ins(1,3,4,5)P4 is commonly used.[10]
3. Binding Assay:
-
Binding Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mg/ml bovine serum albumin (BSA).
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [32P]Ins(1,3,4,5)P4. For competition experiments, incubate a fixed concentration of [32P]Ins(1,3,4,5)P4 with increasing concentrations of unlabeled IP4.
-
Incubation Conditions: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) under vacuum.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Determine non-specific binding by including a high concentration of unlabeled IP4 in some tubes.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
1. Chip Preparation:
-
Immobilize the purified IP4 receptor or a protein containing the IP4-binding domain (e.g., a PH domain) onto a sensor chip (e.g., a CM5 chip via amine coupling).
2. Binding Analysis:
-
Flow solutions of IP4 at various concentrations over the sensor chip surface.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
The binding of IP4 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
3. Data Analysis:
-
The sensorgram (a plot of response units versus time) provides information on the association and dissociation rates of the interaction.
-
From these rates, the equilibrium dissociation constant (Kd) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Purify the IP4 receptor or binding protein to a high degree.
-
Prepare a solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of IP4 in the exact same buffer to minimize heats of dilution.
2. Titration:
-
Place the protein solution in the sample cell of the calorimeter.
-
Fill the injection syringe with the IP4 solution.
-
Inject small aliquots of the IP4 solution into the protein solution at regular intervals.
3. Data Analysis:
-
Each injection of IP4 that binds to the protein will produce a heat change that is measured by the instrument.
-
As the protein becomes saturated with IP4, the heat change per injection decreases.
-
The resulting data is a titration curve of heat change versus the molar ratio of IP4 to protein.
-
This curve can be fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4]
Conclusion
The study of inositol 1,3,4,5-tetrakisphosphate receptor binding characteristics is a dynamic field with significant implications for cell biology and drug discovery. The identification of specific IP4 binding proteins like GAP1IP4BP and the characterization of their high-affinity interactions have provided crucial insights into the signaling roles of this important second messenger. The application of advanced biophysical techniques such as SPR and ITC, in conjunction with traditional radioligand binding assays, will continue to refine our understanding of these interactions and pave the way for the development of novel therapeutic agents that target the IP4 signaling pathway.
References
- 1. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional analysis of the putative inositol 1,3,4, 5-tetrakisphosphate receptors GAP1(IP4BP) and GAP1(m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the PH domain from Bruton's tyrosine kinase in complex with inositol 1,3,4,5-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation of the pleckstrin homology domain of Bruton's tyrosine kinase in immunodeficiency impaired inositol 1,3,4,5-tetrakisphosphate binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 9. Inositol (1,4,5)-trisphosphate receptor links to filamentous actin are important for generating local Ca2+ signals in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific binding sites for inositol 1,3,4,5-tetrakisphosphate are located predominantly in the plasma membranes of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration of Inositol 1,3,4,5-tetrakisphosphate in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), a key second messenger in cellular signaling. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its central role in intracellular signaling pathways.
Introduction to Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)
Inositol 1,3,4,5-tetrakisphosphate is a crucial signaling molecule derived from the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the enzyme Ins(1,4,5)P3 3-kinase.[1] While Ins(1,4,5)P3 is well-known for its role in mobilizing intracellular calcium, Ins(1,3,4,5)P4 has emerged as a significant modulator of calcium signaling and other cellular processes.[1] Its production is a key event following the activation of phospholipase C (PLC) by various cell surface receptors. Understanding the physiological concentrations of Ins(1,3,4,5)P4 under basal and stimulated conditions is critical for elucidating its precise functions in health and disease.
Quantitative Analysis of Intracellular Ins(1,3,4,5)P4 Concentrations
The intracellular concentration of Ins(1,3,4,5)P4 can vary significantly depending on the cell type and the presence of extracellular stimuli. The following table summarizes the available quantitative data on Ins(1,3,4,5)P4 concentrations in different cell lines.
| Cell Type | Condition | Ins(1,3,4,5)P4 Concentration | Reference(s) |
| SH-SY5Y Neuroblastoma Cells | Basal | 6.1 ± 1.2 pmol/mg of protein | [2][3] |
| Stimulated (Muscarinic Receptor Agonist) | Time- and dose-dependent increase | [2][3] | |
| Jurkat T-lymphocytes | Basal | < 5 pmol/10⁹ cells | [4] |
| Stimulated (Anti-CD3 Antibody, 10 min) | 1125 ± 125 pmol/10⁹ cells | [4] | |
| HL-60 Myeloid Cells | Basal | Below micromolar range | [2] |
| Stimulated (fMLP, 1 min) | 2.75 µM | [2] | |
| Rat Cerebral Cortical Slices | Stimulated (Carbachol) | Seven-fold increase in mass formation | [3] |
Signaling Pathway of Inositol 1,3,4,5-tetrakisphosphate
The synthesis and metabolism of Ins(1,3,4,5)P4 are tightly regulated enzymatic processes integral to the phosphoinositide signaling cascade. The following diagram illustrates the key steps in this pathway.
Experimental Protocols for the Quantification of Ins(1,3,4,5)P4
Accurate quantification of intracellular Ins(1,3,4,5)P4 is essential for studying its physiological roles. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the separation and measurement of inositol phosphates.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of inositol phosphates from cell culture.
Detailed Methodology: HPLC-based Quantification of Inositol Phosphates
This protocol provides a generalized procedure for the extraction, separation, and quantification of inositol phosphates from cultured cells.
A. Cell Culture and Radiolabeling (Optional, for Radiometric Detection)
-
Culture cells to the desired confluency in appropriate growth medium.
-
For radiolabeling, incubate cells with [³H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into the phosphoinositide pool.
-
Wash the cells with a buffered salt solution to remove unincorporated [³H]myo-inositol.
B. Cell Stimulation and Extraction
-
Resuspend cells in a physiological buffer.
-
Add the desired agonist and incubate for the appropriate time to stimulate inositol phosphate (B84403) production.
-
Terminate the reaction by adding ice-cold perchloric acid (PCA) to a final concentration of ~5% (v/v).
-
Incubate on ice for 20-30 minutes to precipitate proteins and other macromolecules.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble inositol phosphates.
C. Sample Neutralization
-
Neutralize the PCA extract by adding a potassium carbonate solution.
-
Monitor the pH until it reaches a neutral range (pH 7.0-7.5).
-
Incubate on ice to allow for the precipitation of potassium perchlorate.
-
Centrifuge to pellet the precipitate and collect the neutralized supernatant.
D. HPLC Separation
-
Use a strong anion exchange (SAX) HPLC column.
-
Equilibrate the column with the initial mobile phase (e.g., water or a low concentration of ammonium (B1175870) phosphate).
-
Inject the neutralized sample onto the column.
-
Elute the inositol phosphates using a gradient of increasing ionic strength. A common eluent is a gradient of ammonium phosphate or ammonium formate.
-
The elution order is typically based on the number of phosphate groups, with higher phosphorylated species eluting later.
E. Quantification
-
Radiometric Detection:
-
Collect fractions from the HPLC eluate.
-
Add scintillation cocktail to each fraction.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Identify the Ins(1,3,4,5)P4 peak based on its elution time relative to known standards.
-
-
Mass Spectrometry (HPLC-ESI-MS):
Conclusion
The physiological concentration of Ins(1,3,4,5)P4 is a dynamic parameter that reflects the state of cellular activation. Its accurate measurement is crucial for understanding its role in modulating calcium signaling and other downstream cellular events. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate dynamics of inositol phosphate signaling in various biological systems. Further research is warranted to expand the quantitative data on Ins(1,3,4,5)P4 concentrations across a wider range of primary cells and tissues to fully appreciate its physiological and pathophysiological significance.
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Mass changes in inositol tetrakis- and pentakisphosphate isomers induced by chemotactic peptide stimulation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Inositol 1,3,4,5-tetraphosphate in Platelet Function and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) 1,3,4,5-tetraphosphate (IP4) is a key signaling molecule derived from the phosphorylation of inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinase (ITPK). Emerging evidence has identified IP4 as a critical negative regulator of platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the role of IP4 in platelet function, detailing its signaling pathways, its impact on key platelet processes, and the experimental methodologies used to investigate its function. This document is intended to serve as a resource for researchers and professionals in the fields of hematology, thrombosis, and drug development.
Introduction to Inositol Phosphate Signaling in Platelets
Platelet activation is a tightly regulated process essential for hemostasis but also a key contributor to pathological thrombosis. Upon stimulation by agonists such as thrombin, collagen, or ADP, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][2][3] IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of intracellular calcium (Ca2+), a central event in platelet activation.[2][4][5]
IP3 can be further metabolized through two primary pathways: dephosphorylation to inositol 1,4-bisphosphate (IP2) or phosphorylation by IP3 3-kinase (ITPK) to form inositol 1,3,4,5-tetraphosphate (IP4).[1][3] While the role of IP3 in initiating platelet activation is well-established, recent studies have illuminated the function of IP4 as a crucial negative feedback regulator, tempering the pro-thrombotic signals within platelets.[1][2][6]
The IP4 Signaling Pathway: A Negative Feedback Loop
The synthesis of IP4 from IP3 represents a key control point in platelet signaling. By converting IP3 to IP4, ITPK not only reduces the concentration of the primary calcium-mobilizing messenger but also generates a molecule with distinct inhibitory functions.[1][2]
Antagonism of PIP3 Signaling
A primary mechanism of IP4's inhibitory action is its competition with phosphatidylinositol 3,4,5-trisphosphate (PIP3) for binding to proteins containing pleckstrin-homology (PH) domains.[1][2] PIP3, generated by phosphoinositide 3-kinase (PI3K), is a critical signaling molecule that recruits a variety of effector proteins to the plasma membrane, promoting downstream signaling cascades that are essential for full platelet activation and aggregation.[1][7]
Key PH domain-containing proteins regulated by the PIP3/IP4 balance in platelets include:
-
Protein Kinase B (Akt): A central kinase involved in platelet activation, secretion, and aggregation.[1]
-
Bruton's Tyrosine Kinase (BTK): A tyrosine kinase crucial for signaling downstream of the collagen receptor GPVI.[1][2]
-
Ras GTPase-activating protein 3 (RASA3): A protein that inactivates the small GTPase Rap1, a key regulator of integrin αIIbβ3 activation.[1][2]
By binding to the PH domains of these proteins, IP4 displaces them from the membrane, thereby inhibiting the PIP3-dependent signaling pathways that are essential for robust platelet activation.[1][2] This competitive antagonism provides a mechanism for fine-tuning the platelet response to activating stimuli.
Quantitative Effects of IP4 on Platelet Function
Experimental studies, primarily using permeabilized platelets, have provided quantitative insights into the inhibitory effects of IP4.
| Parameter | Agonist/Condition | Effect of IP4 | Concentration | Reference(s) |
| Platelet Aggregation | GTPγS | Inhibition | ≥10 μM | [1] |
| Platelet Aggregation | IP3 | Inhibition | ≥10 μM | [1] |
| Akt Phosphorylation (Ser473) | GTPγS | Inhibition | Data not specified | [1] |
| Rap1-GTP Formation | GTPγS | Modest Inhibition | Data not specified | [1] |
| Ca2+ Release (by IP3) | IP3 | N/A (IP3 effect) | 1 μM (half-maximal) | [4] |
| PIP3 Binding to RASA3 & BTK | PIP3 beads | Potent Reduction | Data not specified | [1] |
Table 1: Summary of Quantitative Data on the Effects of IP4 in Permeabilized Platelets
Experimental Protocols for Studying IP4 Function
Investigating the role of IP4 in platelet function requires a combination of specialized techniques. Below are detailed methodologies for key experiments.
Preparation of Washed Human Platelets
A common starting point for many in vitro platelet assays is the isolation of washed platelets from whole blood to remove other blood cells and plasma proteins.
-
Blood Collection: Collect human whole blood into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD) or sodium citrate.[7][8]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature without the brake.[1][6] This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP on top.
-
Platelet Isolation: Carefully aspirate the PRP layer. To prevent platelet activation, add an inhibitor cocktail containing prostacyclin (PGI2) or apyrase.[8]
-
Washing: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.[8]
-
Resuspension: Discard the supernatant (platelet-poor plasma, PPP) and gently resuspend the platelet pellet in a suitable buffer, such as modified Tyrode's buffer, to the desired concentration.[7]
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.[3][9]
-
Sample Preparation: Use either PRP or washed platelets. For PRP, prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to serve as a blank.[1][6] Adjust the platelet count of the PRP/washed platelets if necessary.[6]
-
Instrumentation: Place a cuvette with PRP/washed platelets in an aggregometer, which measures light transmission through the sample. A stir bar ensures platelets remain in suspension.
-
Baseline: Set the baseline (0% aggregation) with the PRP/washed platelet sample and the 100% aggregation mark with PPP.
-
Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The aggregometer records this change over time, generating an aggregation curve.[1]
Measurement of Intracellular Calcium ([Ca2+]i)
-
Dye Loading: Incubate PRP or washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), for 30-60 minutes at 30-37°C in the dark.[7] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: Pellet the platelets by centrifugation and resuspend them in fresh buffer to remove extracellular dye.
-
Measurement: Place the dye-loaded platelets in a fluorometer. Fura-2 is a ratiometric dye, meaning its fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at a single wavelength (e.g., 510 nm).[7][10]
-
Stimulation: Add a platelet agonist and record the change in the fluorescence ratio over time. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Thrombus Formation Under Flow
This assay simulates the physiological conditions of blood flow in a vessel.
-
Chamber Preparation: Coat the surface of a microfluidic flow chamber or coverslip with a thrombogenic substrate, typically collagen.[11][12]
-
Blood Perfusion: Perfuse anticoagulated whole blood, to which a fluorescent platelet dye (e.g., DiOC6) has been added, through the chamber at a defined shear rate, mimicking arterial or venous flow.[12]
-
Imaging: Use fluorescence microscopy to visualize platelet adhesion and aggregation on the collagen surface in real-time.
-
Analysis: Quantify thrombus formation by measuring parameters such as surface area coverage, thrombus volume, and thrombus stability over time using image analysis software.[11]
Platelet Permeabilization
This technique allows the introduction of non-membrane-permeable molecules, such as IP4, directly into the platelet cytosol.
-
Platelet Preparation: Use washed platelets resuspended in a specific permeabilization buffer (often high in potassium and low in sodium to mimic intracellular conditions).[1]
-
Permeabilization: Add a permeabilizing agent, such as saponin (B1150181) or digitonin, at a low concentration.[13][14] These agents create pores in the plasma membrane, allowing the entry of small molecules while retaining larger proteins.
-
Introduction of Molecules: Add the molecule of interest (e.g., IP4, GTPγS, antibodies) to the permeabilized platelet suspension.
-
Functional Assay: Immediately perform a functional assay, such as LTA or Western blotting, to assess the effect of the introduced molecule on platelet function.
Western Blot for Akt Phosphorylation
This method is used to measure the activation state of Akt.
-
Sample Preparation: After stimulating intact or permeabilized platelets, lyse the cells in an ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay to ensure equal loading.[16]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[15]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated Akt at a particular site (e.g., anti-phospho-Akt Ser473).[15][17]
-
Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.[15]
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of phosphorylated Akt. The membrane can be stripped and re-probed for total Akt as a loading control.[15]
Rap1 Activation (Pull-Down) Assay
This assay measures the amount of active, GTP-bound Rap1.
-
Cell Lysis: Lyse stimulated platelets as described for Western blotting.
-
Pull-Down: Incubate the cell lysates with agarose (B213101) beads coupled to the Rap-binding domain (RBD) of RalGDS.[4][18] The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.[4]
Conclusion and Future Directions
This compound is a critical negative regulator of platelet function. Its role as a competitive inhibitor of PIP3 signaling places it at a crucial juncture, allowing for the fine-tuning of platelet activation and the prevention of excessive thrombus formation. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced roles of IP4 and its associated enzymes in hemostasis and thrombosis.
Future research may focus on the therapeutic potential of targeting the IP4 signaling pathway. Modulating the activity of ITPK or developing cell-permeable IP4 mimetics could offer novel anti-thrombotic strategies with potentially favorable bleeding profiles.[2] A deeper understanding of the regulation of IP4 metabolism and its interplay with other signaling networks in platelets will be essential for the development of such targeted therapies.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.6. Platelet aggregation assay [bio-protocol.org]
- 3. plateletservices.com [plateletservices.com]
- 4. Rapid Ca2+‐mediated activation of Rap1 in human platelets | The EMBO Journal [link.springer.com]
- 5. Platelet Permeabilization | Springer Nature Experiments [experiments.springernature.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Analysis of platelet adhesion to a collagen-coated surface under flow conditions: the involvement of glycoprotein VI in the platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation and contraction of a microfilamentous shell in saponin- permeabilized platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeabilization of platelets: an investigation of biochemical, ultrastructural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
The Role of Inositol 1,4,5,6-Tetrakisphosphate (InsP4) in Modulating Intracellular Calcium Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) polyphosphates are a class of crucial second messengers that regulate a myriad of cellular processes, with intracellular calcium (Ca²⁺) homeostasis being a primary domain of their influence. Among these, inositol 1,4,5,6-tetrakisphosphate (InsP₄) has emerged as a significant modulator of Ca²⁺ signaling. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted roles of InsP₄ isomers in regulating intracellular Ca²⁺ levels. We delve into the molecular mechanisms of action, present quantitative data on their interactions with key cellular targets, and provide detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.
Introduction
The intricate spatiotemporal regulation of intracellular calcium (Ca²⁺) concentrations is fundamental to a vast array of physiological processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission. A key signaling pathway that governs intracellular Ca²⁺ dynamics is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). InsP₃ binds to its receptors (InsP₃Rs) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol.[1]
InsP₃ is further metabolized by a family of kinases and phosphatases, giving rise to a complex array of other inositol phosphates. Among these, inositol tetrakisphosphates (InsP₄) have been identified as important signaling molecules in their own right, capable of fine-tuning the initial Ca²⁺ signal triggered by InsP₃. This guide focuses on the role of various InsP₄ isomers in the modulation of intracellular Ca²⁺ levels.
Synthesis and Metabolism of InsP₄
The primary route for the synthesis of the most studied InsP₄ isomer, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), is through the phosphorylation of InsP₃ by inositol 1,4,5-trisphosphate 3-kinase (IP3K).[2] Ins(1,3,4,5)P₄ is then subject to dephosphorylation by inositol polyphosphate 5-phosphatase (InsP₃ 5-phosphatase) to yield inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃), or by inositol polyphosphate 3-phosphatase to regenerate InsP₃.[3] Other InsP₄ isomers, such as inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄), and inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄), are generated through distinct metabolic pathways involving a series of phosphorylation and dephosphorylation steps from other inositol polyphosphates.[4]
Mechanisms of InsP₄-Mediated Calcium Modulation
InsP₄ isomers modulate intracellular Ca²⁺ levels through several distinct mechanisms, acting on various components of the Ca²⁺ signaling machinery.
Regulation of InsP₃ Metabolism
One of the primary roles of Ins(1,3,4,5)P₄ is to prolong the Ca²⁺ signal initiated by InsP₃. It achieves this by inhibiting the activity of inositol polyphosphate 5-phosphatase, the enzyme responsible for the degradation of InsP₃.[5] This inhibition leads to a sustained elevation of InsP₃ levels, thereby prolonging the opening of InsP₃Rs and the release of Ca²⁺ from the ER. This sustained Ca²⁺ release is crucial for the activation of store-operated calcium entry (SOCE), a process where the depletion of ER Ca²⁺ stores triggers the influx of extracellular Ca²⁺.[6]
Direct Interaction with InsP₃ Receptors
Ins(1,3,4,5)P₄ can also directly interact with InsP₃Rs, although its effects are complex and appear to be concentration-dependent. At low micromolar concentrations, it can act as a weak partial agonist, inducing Ca²⁺ release, albeit with a much lower potency than InsP₃.[5][7] Conversely, at higher concentrations, it has been reported to act as an inhibitor of InsP₃-induced Ca²⁺ release.[6] This dual functionality suggests that Ins(1,3,4,5)P₄ can act as a bimodal regulator of InsP₃R activity.
Modulation of Store-Operated Calcium Entry (SOCE)
By prolonging the InsP₃ signal, Ins(1,3,4,5)P₄ plays a critical role in facilitating SOCE. The sustained depletion of ER Ca²⁺ stores, maintained by the elevated InsP₃ levels, leads to the activation of STIM proteins in the ER membrane, which in turn activate Orai channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.
Actions of Other InsP₄ Isomers
Other InsP₄ isomers exert distinct effects on Ca²⁺ signaling:
-
Ins(1,3,4,6)P₄: This isomer has been shown to mobilize intracellular Ca²⁺, although with a lower potency than InsP₃. It is suggested to act on the same intracellular receptors as InsP₃.[8]
-
Ins(3,4,5,6)P₄: This isomer is a potent inhibitor of Ca²⁺-activated chloride channels (CaCCs).[7] By inhibiting these channels, it can indirectly modulate Ca²⁺-dependent cellular processes.
-
Ins(1,4,5,6)P₄: This isomer has been shown to antagonize the effects of epidermal growth factor (EGF) on Ca²⁺-mediated chloride secretion, downstream of PI3K.[9]
Quantitative Data on InsP₄ Interactions
The following tables summarize key quantitative data regarding the interaction of various InsP₄ isomers with their molecular targets.
Table 1: Potency of InsP₄ Isomers in Inducing Calcium Release
| Compound | Cell/System | EC₅₀ | Reference |
| Ins(1,3,4,5)P₄ | SH-SY5Y neuroblastoma cells | 2.5 µM | [5] |
| Ins(1,3,4,6)P₄ | Xenopus oocytes | 5-10 times less potent than Ins(1,4,5)P₃ | [8] |
| Ins(1,3,4,5)P₄ | Xenopus oocytes | ~3.4 µM | [10] |
Table 2: Inhibitory Constants (IC₅₀/Kᵢ) of InsP₄ Isomers
| Compound | Target | Cell/System | IC₅₀/Kᵢ | Reference |
| Ins(1,3,4,5)P₄ | InsP₃ 5-phosphatase | Erythrocyte ghosts | Lower Kᵢ than Ins(1,3,4,5)P₄ for an aminobenzoyl analogue | [11] |
| Ins(3,4,5,6)P₄ | Ca²⁺-activated Cl⁻ Current | CFPAC-1 cells | 2.9 µM (IC₅₀) | [7] |
| Ins(1,3,4,5,6)P₅ & InsP₆ | Ins(1,3,4,5)P₄ 3-phosphatase | Rat parotid glands | 1 µM & 0.5 µM (IC₅₀) respectively | [12] |
Table 3: Binding Affinities (K𝘥) of InsP₄ Isomers
| Compound | Target | Cell/System | K𝘥 | Reference |
| Ins(1,3,4,5)P₄ | Ins(1,3,4,5)P₄-binding sites | Rat cerebellum | 2.6 nM (high-affinity) | [13] |
| Ins(1,4,5)P₃ | Ins(1,4,5)P₃-binding sites | Rat cerebellum | 23.1 nM | [13] |
| Ins(1,4,5)P₃ | IP₃ Receptor 1 (IP₃R1) | DT40-3KO cells | 50 nM (EC₅₀ for binding) | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of InsP₄ and its role in Ca²⁺ signaling.
Measurement of Inositol Polyphosphate 5-Phosphatase Activity
This protocol describes a colorimetric assay to measure the activity of InsP₃ 5-phosphatase based on the detection of inorganic phosphate (B84403) released from the substrate.
Materials:
-
Purified or recombinant inositol polyphosphate 5-phosphatase
-
Ins(1,4,5)P₃ substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Ins(1,4,5)P₃ substrate at the desired concentration.
-
Initiate the reaction by adding the inositol polyphosphate 5-phosphatase enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620-660 nm using a microplate reader.
-
Generate a standard curve using known concentrations of the phosphate standard solution to determine the amount of phosphate released in the enzymatic reaction.
InsP₃ Receptor Binding Assay
This protocol details a competitive binding assay to determine the affinity of InsP₄ isomers for the InsP₃ receptor using radiolabeled InsP₃.
Materials:
-
Membrane preparations containing InsP₃ receptors (e.g., from cerebellum)
-
[³H]Ins(1,4,5)P₃ (radioligand)
-
Unlabeled Ins(1,4,5)P₃ (for determining non-specific binding)
-
Test compounds (unlabeled InsP₄ isomers)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM 2-mercaptoethanol)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]Ins(1,4,5)P₃ and varying concentrations of the unlabeled test compound (InsP₄ isomer) in the binding buffer.
-
For total binding, incubate membranes with only [³H]Ins(1,4,5)P₃.
-
For non-specific binding, incubate membranes with [³H]Ins(1,4,5)P₃ in the presence of a high concentration of unlabeled Ins(1,4,5)P₃.
-
Incubate on ice for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and subsequently the Kᵢ using the Cheng-Prusoff equation.
Quantification of Intracellular InsP₄ by HPLC-MS
This protocol provides a workflow for the extraction and quantification of InsP₄ from cell samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
Cultured cells
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Tri-n-octylamine/1,1,2-trichlorotrifluoroethane
-
HPLC system with an anion-exchange column
-
Mass spectrometer
-
InsP₄ standards
Procedure:
-
Cell Lysis and Extraction:
-
Treat cultured cells with the desired stimulus.
-
Quench the reaction and lyse the cells with ice-cold PCA or TCA.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant containing the inositol phosphates with a mixture of tri-n-octylamine and 1,1,2-trichlorotrifluoroethane.
-
-
HPLC Separation:
-
Inject the neutralized extract onto an anion-exchange HPLC column.
-
Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium (B1175870) phosphate).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a mass spectrometer operating in negative ion mode.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify the different InsP₄ isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Quantification:
-
Generate a standard curve using known concentrations of InsP₄ standards to quantify the amount of each isomer in the cell extracts.
-
Conclusion
Inositol tetrakisphosphates are integral components of the complex intracellular signaling network that governs calcium homeostasis. Their diverse modes of action, ranging from the modulation of InsP₃ metabolism and direct interaction with InsP₃ receptors to the regulation of other ion channels, highlight their importance in fine-tuning the cellular calcium signal. A thorough understanding of the roles of different InsP₄ isomers is crucial for elucidating the intricacies of Ca²⁺ signaling in both physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the inositol phosphate signaling pathway. Further research into the specific functions of individual InsP₄ isomers and their downstream effectors will undoubtedly unveil new avenues for the development of novel therapeutic interventions for a wide range of diseases.
References
- 1. changbioscience.com [changbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the biologically active inositol phosphates Ins(1,4,5)P3 and Ins(1,3,4,5)P4 by ovarian follicles of Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol 1,4,5-Trisphosphate (IP3) Receptor Up-regulation in Hypertension Is Associated with Sensitization of Ca2+ Release and Vascular Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ins(3,4,5,6)P4 specifically inhibits a receptor-mediated Ca2+-dependent Cl- current in CFPAC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol 1,3,4,6-tetrakisphosphate mobilizes calcium in Xenopus oocytes with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microinjection of inositol 1,2-(cyclic)-4,5-trisphosphate, inositol 1,3,4,5-tetrakisphosphate, and inositol 1,4,5-trisphosphate into intact Xenopus oocytes can induce membrane currents independent of extracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic inositol 1,3,4,5-tetrakisphosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol 1,3,4,5,6-pentakisphosphate and inositol hexakisphosphate inhibit inositol-1,3,4,5-tetrakisphosphate 3-phosphatase in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of inositol 1,4,5-trisphosphate- and inositol 1,3,4,5-tetrakisphosphate-binding sites in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defining the Stoichiometry of Inositol 1,4,5-Trisphosphate Binding Required to Initiate Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Inositol 1,3,4,5-tetrakisphosphate in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is a key second messenger in eukaryotic cells, playing a crucial role in intracellular calcium signaling, T-cell development, and other cellular processes.[1] It is synthesized by the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 3-kinases (IP3-3Ks).[2] Given its low cellular abundance and rapid turnover, accurate and sensitive quantification of Ins(1,3,4,5)P4 in cell lysates is essential for understanding its physiological and pathological roles.
These application notes provide detailed protocols for three common methods for the quantification of Ins(1,3,4,5)P4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry, Radiolabeling with [³H]-myo-inositol followed by HPLC, and a sample enrichment technique using Titanium Dioxide (TiO₂) beads.
Ins(1,3,4,5)P4 Signaling Pathway
The synthesis of Ins(1,3,4,5)P4 is an integral part of the phosphoinositide signaling pathway. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate Ins(1,4,5)P3 and diacylglycerol (DAG). Ins(1,4,5)P3 can then be phosphorylated by IP3-3Ks to form Ins(1,3,4,5)P4.[2][3]
Caption: Ins(1,3,4,5)P4 Synthesis Pathway.
Quantitative Data Summary
The following table summarizes typical detection limits and reported concentrations of inositol phosphates in various cell types. Direct quantitative data for Ins(1,3,4,5)P4 is often limited due to its low abundance.
| Method | Analyte | Cell Type/Sample | Reported Concentration / Detection Limit | Reference |
| HPLC-ESI-MS | InsPs | General | Detection limit: ~25 pmol | [4][5] |
| HILIC-MS/MS | InsP6 | Mouse Brain | 40.68 ± 3.84 pmol/mg wet weight | [6] |
| HILIC-MS/MS | InsP6 | Human Blood Cells | 50.46 ± 18.57 pmol/10⁶ cells | [6] |
| Radiolabeling & HPLC | [³H]-InsP₆ | Phosphate-starved cells | 15% increase after 24h | [7] |
| GC-MS | Inositol Phosphates | Canine Cardiac Myocytes | Method applicable for mass measurement | [8] |
| Binding Assay | Ins(1,3,4,5)P4 | SH-SY5Y Neuroblastoma | EC₅₀ for Ca²⁺ mobilization: 2.05 ± 0.45 µM | [9][10] |
Experimental Protocols
Method 1: Quantification by HPLC-ESI-MS
This method allows for the direct quantification of Ins(1,3,4,5)P4 without the need for radiolabeling. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of highly polar compounds like inositol phosphates.
Caption: HPLC-ESI-MS Workflow for Ins(1,3,4,5)P4.
-
Cell Lysis and Extraction:
-
Culture cells to the desired density in a 6-well plate.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 500 µL of ice-cold 1 M perchloric acid (PCA) to each well to lyse the cells and precipitate macromolecules.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble inositol phosphates.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding an appropriate volume of a neutralization solution (e.g., 2 M KOH, 0.1 M MES). The exact volume should be determined empirically to reach a pH of ~7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the neutralized supernatant.
-
-
HILIC-MS/MS Analysis:
-
HPLC System: A system capable of delivering accurate gradients at low flow rates.
-
Column: A polymer-based amino HILIC column is recommended.[6]
-
Mobile Phase A: 300 mM Ammonium (B1175870) Carbonate (pH 10.5).[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 80% B) and gradually decrease to elute the polar inositol phosphates.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 100-300 µL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for specific detection and quantification of Ins(1,3,4,5)P4. Precursor and product ions for Ins(1,3,4,5)P4 should be determined using a standard.
-
-
Quantification:
-
Generate a standard curve using a commercially available Ins(1,3,4,5)P4 standard.
-
Quantify the amount of Ins(1,3,4,5)P4 in the cell lysates by comparing the peak areas to the standard curve.
-
Normalize the results to the cell number or total protein concentration of the initial lysate.
-
Method 2: Quantification by [³H]-myo-inositol Radiolabeling and HPLC
This is a highly sensitive method that relies on the metabolic incorporation of radiolabeled inositol into the cellular inositol phosphate (B84403) pool.
Caption: [³H]-myo-inositol Labeling Workflow.
-
Metabolic Labeling:
-
Culture cells in inositol-free medium supplemented with 5-10% dialyzed fetal bovine serum for at least 24 hours to deplete intracellular inositol pools.
-
Add [³H]-myo-inositol (typically 1-10 µCi/mL) to the culture medium and incubate for 24-72 hours to allow for isotopic equilibrium to be reached.[11]
-
-
Cell Stimulation and Lysis:
-
For studying agonist-induced changes, replace the labeling medium with a suitable buffer and stimulate the cells with the desired agonist for the appropriate time.
-
Terminate the stimulation and lyse the cells by adding ice-cold 1 M perchloric acid (PCA).
-
Follow the extraction and neutralization steps as described in Method 1.
-
-
Anion-Exchange HPLC Separation:
-
HPLC System: A standard HPLC system with a gradient pump.
-
Column: A strong anion-exchange (SAX) column.
-
Mobile Phase A: Water.
-
Mobile Phase B: 1.25 M Ammonium Phosphate, pH 3.8 (with phosphoric acid).
-
Gradient: A gradient of increasing ionic strength is used to elute the different inositol phosphate isomers. A typical gradient might run from 0% B to 100% B over 60-90 minutes.
-
Flow Rate: Typically 1 mL/min.
-
-
Fraction Collection and Scintillation Counting:
-
Collect fractions (e.g., 1 mL) from the HPLC eluate.
-
Add a suitable scintillation cocktail to each fraction.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different inositol phosphates based on their retention times, which can be determined using commercially available radiolabeled standards.
-
Quantify the amount of [³H]-Ins(1,3,4,5)P4 by integrating the area under the corresponding peak.
-
Results are typically expressed as counts per minute (CPM) or as a percentage of the total [³H]-inositol incorporated.
-
Method 3: Enrichment of Inositol Phosphates using Titanium Dioxide (TiO₂) Beads
This protocol is for the enrichment of inositol phosphates from cell lysates, which can then be analyzed by various downstream methods like PAGE or HPLC.[12][13][14]
Caption: TiO₂ Bead Enrichment Workflow.
-
Preparation of TiO₂ Beads:
-
Weigh out the desired amount of TiO₂ beads (e.g., 5 mg per sample).
-
Wash the beads once with water and then once with 1 M perchloric acid (PCA).[15]
-
Resuspend the beads in 1 M PCA.
-
-
Binding of Inositol Phosphates:
-
Start with an acidic cell extract (from the lysis step in Method 1).
-
Add the prepared TiO₂ bead slurry to the acidic extract.
-
Incubate for 15-30 minutes at 4°C with gentle rotation to allow the inositol phosphates to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads twice with 1 M PCA to remove unbound contaminants.
-
-
Elution:
-
To elute the bound inositol phosphates, resuspend the beads in a basic elution buffer (e.g., 10% ammonium hydroxide).[15]
-
Incubate for 5 minutes with gentle vortexing.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched inositol phosphates.
-
Repeat the elution step and pool the supernatants for maximal recovery.
-
-
Downstream Analysis:
-
The enriched inositol phosphate sample can be dried down and reconstituted in a suitable buffer for analysis by HPLC-MS, radiolabeling-HPLC, or Polyacrylamide Gel Electrophoresis (PAGE).[15]
-
Concluding Remarks
The choice of method for quantifying Ins(1,3,4,5)P4 will depend on the specific research question, the available equipment, and the required sensitivity. HPLC-MS offers direct quantification without the need for radioactivity but may have lower sensitivity for very low abundance species. Radiolabeling with [³H]-myo-inositol is highly sensitive but requires the handling of radioactive materials and provides relative quantification. The TiO₂ bead enrichment method is a valuable tool for concentrating inositol phosphates from complex samples prior to downstream analysis, thereby improving the sensitivity of other methods. For all methods, proper sample handling and the use of appropriate standards are critical for obtaining accurate and reproducible results.
References
- 1. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]
- 2. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 8. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselectivity of Ins(1,3,4,5)P4 recognition sites: implications for the mechanism of the Ins(1,3,4,5)P4-induced Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of Ins(1,3,4,5)P4 recognition sites: implications for the mechanism of the Ins(1,3,4,5)P4-induced Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inositol Phosphates Purification Using Titanium Dioxide Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inositol Phosphates Purification Using Titanium Dioxide Beads - UCL Discovery [discovery.ucl.ac.uk]
- 15. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inositol 1,3,4,5-tetrakisphosphate (IP4) Binding Assay
Introduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) is a crucial second messenger molecule within the complex inositol phosphate (B84403) signaling network, which governs a multitude of cellular processes.[1][2] This network, initiated by the receptor-stimulated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), leads to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequently IP4 through phosphorylation.[1][3] IP4 mediates diverse cellular functions, including the regulation of calcium signaling, gene expression, and the activity of various proteins, by binding to specific intracellular receptors or effector proteins.[2][4]
This document provides a detailed protocol for a competitive radioligand binding assay to quantify the interaction between IP4 and its binding partners. Such assays are fundamental for identifying and characterizing novel IP4-binding proteins, screening for potential therapeutic compounds that modulate this signaling pathway, and elucidating the molecular mechanisms underlying IP4-mediated cellular events. The protocol is designed for researchers, scientists, and drug development professionals engaged in cell signaling and molecular pharmacology research.
Inositol Phosphate Signaling Pathway
The generation of IP4 is a key branch of the inositol-phospholipid signaling pathway. The process begins when an extracellular signal activates phospholipase C (PLC), which cleaves PIP2 in the plasma membrane to produce IP3 and diacylglycerol (DAG). IP3 can then be phosphorylated by IP3-kinases (ITPKs) to form IP4.[4] IP4 itself can be further metabolized or can bind to specific effector proteins to regulate their function.
Caption: Inositol Phosphate Signaling Pathway leading to IP4 production.
Principle of the Competitive Binding Assay
This protocol describes a competitive binding assay, a robust method for characterizing the interaction between a ligand (IP4) and its receptor. The assay is based on the competition between a fixed amount of labeled IP4 (e.g., [³H]IP4) and a variable amount of unlabeled IP4 (either a standard or from an experimental sample) for a limited number of binding sites on a receptor preparation. As the concentration of unlabeled IP4 increases, it displaces the labeled IP4 from the binding sites. The amount of radioactivity bound to the receptor is therefore inversely proportional to the concentration of unlabeled IP4 in the sample. By measuring the bound radioactivity, the affinity of the receptor for IP4 and the concentration of IP4 in unknown samples can be determined.
Experimental Protocol
This protocol is adapted from methodologies used for inositol phosphate binding assays.[5][6]
Materials and Reagents
| Reagent/Material | Supplier/Source | Notes |
| [³H]Inositol 1,3,4,5-tetrakisphosphate | PerkinElmer or similar | Specific activity: 10-20 Ci/mmol |
| D-myo-Inositol 1,3,4,5-tetrakisphosphate | Cayman Chemical or similar | Unlabeled standard |
| Receptor Preparation | User-prepared (e.g., rat cerebellar membranes) | See preparation steps below |
| Assay Buffer | Laboratory-prepared | 25 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Wash Buffer | Laboratory-prepared | Ice-cold Assay Buffer |
| Scintillation Cocktail | National Diagnostics or similar | For aqueous samples |
| 96-well Filter Plates | Millipore (e.g., MultiScreenHTS with GF/B filter) | For separation of bound/free ligand |
| Polyethylene Glycol (PEG) | Sigma-Aldrich | For assays with solubilized receptors |
| Bovine Gamma Globulin (BGG) | Sigma-Aldrich | Carrier protein for PEG precipitation |
| Vacuum Manifold or Cell Harvester | Millipore, Brandel | To facilitate filtration |
| Microplate Scintillation Counter | PerkinElmer, Beckman Coulter | For radioactivity detection |
Preparation of Receptor Source (Rat Cerebellar Membranes)
This procedure is based on established methods for preparing membranes rich in inositol phosphate receptors.[6]
-
Homogenize rat cerebella in ice-cold homogenization buffer (50 mM Tris-HCl pH 7.7, 1 mM EDTA, 1 mM 2-mercaptoethanol, and protease inhibitors).
-
Centrifuge the homogenate at 45,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Assay Procedure
Caption: Experimental workflow for the IP4 competitive binding assay.
-
Set up the Assay Plate : Perform all additions on ice. For each reaction, use a final volume of 200 µL in the wells of a 96-well filter plate.
-
Total Binding : Add 100 µL of Assay Buffer, 50 µL of [³H]IP4 (e.g., ~1 nM final concentration), and 50 µL of membrane preparation (e.g., 50 µg protein).
-
Non-specific Binding (NSB) : Add 50 µL of unlabeled IP4 (e.g., 3 µM final concentration), 50 µL of Assay Buffer, 50 µL of [³H]IP4, and 50 µL of membrane preparation.
-
Standard Curve : Add 50 µL of serially diluted unlabeled IP4 standard, 50 µL of Assay Buffer, 50 µL of [³H]IP4, and 50 µL of membrane preparation.
-
Unknown Samples : Add 50 µL of the prepared sample, 50 µL of Assay Buffer, 50 µL of [³H]IP4, and 50 µL of membrane preparation.
-
-
Incubation : Gently mix the plate and incubate for 10-20 minutes at 0-4°C to reach binding equilibrium.[5][6]
-
Filtration : Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound [³H]IP4 (retained on the filter) from the free [³H]IP4 (passes through).
-
Washing : Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Detection :
-
Dry the filter plate completely.
-
Add 150-200 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 30 minutes in the dark.
-
Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding :
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Standard Curve :
-
Calculate the percentage of specific binding for each standard concentration relative to the maximum specific binding (in the absence of unlabeled competitor).
-
Plot the percentage of specific binding against the logarithm of the unlabeled IP4 concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine Sample Concentration :
-
Calculate the percentage of specific binding for each unknown sample.
-
Interpolate the concentration of IP4 in the samples from the standard curve.
-
Quantitative Data Summary
The following tables provide typical values and parameters for an IP4 binding assay.
Table 1: Typical Reagent Concentrations and Conditions
| Parameter | Value | Reference |
| [³H]IP4 Concentration | 0.5 - 2.0 nM | [5] |
| Membrane Protein | 25 - 100 µ g/well | [6] |
| Unlabeled IP4 (for NSB) | 1 - 10 µM | [6] |
| Incubation Temperature | 0 - 4 °C | [6] |
| Incubation Time | 10 - 20 minutes | [5][6] |
| Assay Volume | 100 - 400 µL | [5][6] |
Table 2: Binding Characteristics for Inositol Phosphate Receptors
| Ligand | Receptor Source | Kd (Dissociation Constant) | Bmax (Max. Binding Capacity) | Reference |
| Inositol 1,4,5-trisphosphate (IP3) | Bovine Adrenal Cortex | 2.3 ± 0.2 nM | 289 ± 7 fmol/mg protein | [5] |
| Inositol 1,3,4,5-tetrakisphosphate (IP4) | Bruton's Tyrosine Kinase (PH domain) | ~40 nM | Not Reported | [7] |
| Inositol hexakisphosphate (IP6) | Solubilized Rat Cerebellum | ~12 nM | Not Reported | [6] |
Note: Binding parameters are highly dependent on the specific receptor preparation and assay conditions.
References
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of a competitive protein binding assay for determination of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. rcsb.org [rcsb.org]
Controlled Release of a Key Cellular Messenger: Synthesis and Application of Caged Inositol 1,3,4,5-tetrakisphosphate
Application Note
Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4) is a crucial second messenger molecule involved in a multitude of cellular signaling pathways, playing a significant role in regulating intracellular calcium levels, gene expression, and other vital cellular functions. The ability to precisely control the spatial and temporal release of InsP4 within living cells is paramount for dissecting its complex roles. This document provides a detailed overview of the synthesis of a caged form of InsP4 and the subsequent protocols for its application in controlled release studies, offering researchers a powerful tool to investigate InsP4-mediated signaling events with high precision.
Caged compounds are synthetic molecules that are biologically inactive until a protecting group, or "cage," is removed by a specific external trigger, most commonly a flash of light (photolysis). This technique allows for the rapid and localized release of the bioactive molecule, in this case, InsP4, at the desired time and location within a cell or organism. This application note details the synthesis of a photolabile derivative of InsP4 and provides protocols for its use in cell-based assays.
Data Presentation
A summary of the key quantitative data associated with the synthesis and application of caged InsP4 is presented in the table below. This allows for a quick comparison of the critical parameters.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Overall Yield of Caged InsP4 | ~15-25% | Hypothetical data based on similar syntheses |
| Photolysis Properties | ||
| Wavelength for Uncaging | 350-400 nm | [1][2] |
| Quantum Yield | 0.1 - 0.3 | Typical range for nitrophenyl-based caging groups |
| Biological Application | ||
| Effective Concentration for Cellular Loading | 1-10 µM | [1][2] |
| Half-life of InsP4 in Xenopus oocytes | ~30 min | [3] |
Signaling Pathway of Inositol 1,3,4,5-tetrakisphosphate
The generation and downstream effects of InsP4 are part of the complex phosphoinositide signaling pathway. A simplified diagram of this pathway is illustrated below.
Caption: Inositol 1,3,4,5-tetrakisphosphate (InsP4) signaling pathway.
Experimental Protocols
I. Synthesis of Caged Inositol 1,3,4,5-tetrakisphosphate
The synthesis of caged InsP4 involves the protection of the hydroxyl groups of myo-inositol, followed by phosphorylation and the introduction of a photolabile caging group. A common caging group is the 1-(2-nitrophenyl)ethyl (NPE) group. The following is a generalized protocol; specific reaction conditions may need optimization.
Workflow for Synthesis of Caged InsP4
Caption: General workflow for the synthesis of caged InsP4.
Materials:
-
myo-Inositol
-
Protecting group reagents (e.g., TBDMSCl, Benzyl (B1604629) bromide)
-
Phosphitylating agents (e.g., dibenzyl N,N-diisopropylphosphoramidite)
-
Oxidizing agent (e.g., m-CPBA)
-
1-(2-Nitrophenyl)diazoethane for caging
-
Deprotection reagents (e.g., Pd/C, H2 for benzyl groups; TBAF for TBDMS)
-
Solvents (anhydrous)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Protection: Protect the hydroxyl groups of myo-inositol using appropriate protecting groups to allow for regioselective phosphorylation.
-
Phosphorylation: Sequentially phosphorylate the desired positions (1, 3, 4, and 5) using a suitable phosphitylating agent followed by oxidation.
-
Caging: Introduce the photolabile caging group, for example, by reacting a free phosphate (B84403) hydroxyl group with 1-(2-nitrophenyl)diazoethane.
-
Deprotection: Remove the remaining protecting groups from the inositol ring and the phosphate groups.
-
Purification: Purify the final caged InsP4 product using HPLC. Characterize the product using NMR and mass spectrometry.
II. Controlled Release of InsP4 in Living Cells
This protocol describes the loading of cells with caged InsP4 and its subsequent photolytic release to study downstream cellular events, such as calcium mobilization.
Workflow for Controlled Release Experiment
Caption: Experimental workflow for controlled release of InsP4 in cells.
Materials:
-
Cultured cells of interest
-
Caged InsP4 stock solution (in a biologically compatible solvent, e.g., DMSO)
-
Cell-permeant calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped with a UV light source for photolysis and appropriate filters for the calcium indicator.
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Loading: Incubate the cells with the caged InsP4 (e.g., 5 µM) and a calcium indicator dye in a balanced salt solution for a specified time (e.g., 30-60 minutes) at 37°C.[1][2]
-
Washing: Gently wash the cells with fresh balanced salt solution to remove any extracellular caged compound and dye.
-
Imaging and Photolysis:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images of the calcium indicator.
-
Deliver a brief pulse of UV light (e.g., 365 nm) to a specific region of interest or the entire field of view to uncage the InsP4.[1][2]
-
Immediately following the flash, acquire a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the calcium indicator in individual cells before and after photolysis.
-
Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Compare the response in cells with and without caged InsP4 to ensure the observed effect is due to the released InsP4.
-
Conclusion
The synthesis and application of caged InsP4 provide a powerful methodology for the controlled release of this important second messenger in biological systems. This approach enables researchers to investigate the precise roles of InsP4 in cellular signaling with high temporal and spatial resolution. The protocols and data presented here serve as a guide for the implementation of this technique in various research and drug development settings.
References
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Inositol 1,3,4,5-tetraphosphate (IP4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) 1,3,4,5-tetraphosphate (InsP4 or IP4) is a crucial signaling molecule in the complex phosphoinositide signaling pathway. Generated from the phosphorylation of inositol 1,4,5-trisphosphate (IP3) by inositol 1,4,5-trisphosphate 3-kinase (IP3K), IP4 plays a vital role in regulating intracellular calcium levels, gene expression, and other cellular processes.[1][2] Accurate and sensitive identification and quantification of IP4 are paramount for understanding its physiological functions and for the development of therapeutics targeting this pathway. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and sensitive detection of inositol phosphates. This document provides detailed application notes and protocols for the identification of inositol 1,3,4,5-tetraphosphate using various mass spectrometry techniques.
Mass Spectrometry Techniques for IP4 Identification
Several mass spectrometry-based methods can be employed for the analysis of inositol phosphates, each offering distinct advantages in terms of sensitivity, specificity, and chromatographic resolution.
-
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This is a widely used technique for the analysis of inositol phosphates.[3] Anion-exchange chromatography is often employed to separate the highly polar inositol phosphate (B84403) isomers, followed by electrospray ionization (ESI) in negative ion mode for sensitive detection by the mass spectrometer.[3] Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of IP4.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution but requires derivatization of the non-volatile inositol phosphates to make them amenable to gas chromatography.[4] A common approach involves dephosphorylation of the inositol phosphates followed by silylation of the resulting myo-inositol.[4] Stable isotope dilution with a deuterated internal standard can be used for accurate quantification.[4]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a high-resolution separation technique that is well-suited for the analysis of highly charged species like inositol phosphates.[5] It offers rapid analysis times and minimal sample consumption.[5] Coupling CE with ESI-MS allows for the sensitive and specific detection of IP4 and its isomers.[5]
Signaling Pathway of this compound
The diagram below illustrates the central role of this compound in the phosphoinositide signaling cascade.
Caption: this compound (IP4) signaling pathway.
Experimental Workflow for IP4 Identification by LC-MS/MS
The following diagram outlines a typical experimental workflow for the identification and quantification of IP4 from biological samples.
Caption: Experimental workflow for IP4 analysis by LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation (Cell Culture)
-
Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
TCA Removal: Transfer the supernatant to a new tube. Wash the supernatant three times with an equal volume of water-saturated diethyl ether to remove TCA. The upper ether layer is discarded after each wash.
-
Lyophilization: Freeze-dry the aqueous extract to a powder.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
HPLC-ESI-MS/MS Protocol
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Anion-exchange column (e.g., IonPac AS11, 2 x 250 mm) |
| Mobile Phase A | Water with 0.1% ammonium (B1175870) hydroxide |
| Mobile Phase B | 1 M ammonium acetate (B1210297) with 0.1% ammonium hydroxide |
| Gradient | 0-5 min, 2% B; 5-25 min, 2-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 2% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6410) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Quantitative Data and MS/MS Fragmentation
For quantitative analysis, a stable isotope-labeled internal standard, such as 13C6-IP4, should be used. The identification and quantification of IP4 are typically performed using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. The precursor ion for IP4 ([M-H]-) is m/z 498.9.[6] Characteristic product ions are monitored for specific identification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound (IP4) | 498.9 | 400.9 ([M-H-HPO3]-) | 320.9 ([M-H-2(HPO3)]-) | 20 |
| 13C6-Inositol 1,3,4,5-tetraphosphate (Internal Standard) | 504.9 | 406.9 | 324.9 | 20 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized empirically.
The fragmentation of inositol phosphates in ESI-MS/MS is characterized by the sequential loss of phosphate groups (HPO3, 80 Da).[7] The specific fragmentation pattern helps to confirm the identity of the inositol phosphate isomer.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, provides a robust and sensitive platform for the identification and quantification of this compound. The protocols and data presented here offer a comprehensive guide for researchers and scientists to establish reliable methods for IP4 analysis in various biological matrices. Accurate measurement of IP4 is essential for advancing our understanding of its role in cellular signaling and for the development of novel therapeutic strategies.
References
- 1. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol 1,3,4,5-tetrakisphosphate | C6H16O18P4 | CID 107758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assays for Enzymes Producing Inositol 1,3,4,5-tetraphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) 1,3,4,5-tetraphosphate (IP4) is a crucial second messenger molecule involved in a multitude of cellular signaling pathways, most notably in the regulation of intracellular calcium levels. The production of IP4 is primarily catalyzed by two families of enzymes: the Inositol 1,4,5-trisphosphate 3-kinases (ITPKs), which include isoforms ITPKA, ITPKB, and ITPKC, and the Inositol Polyphosphate Multikinase (IPMK).[1][2][3] These enzymes phosphorylate inositol 1,4,5-trisphosphate (IP3) at the 3-position to generate IP4. Dysregulation of these kinases has been implicated in various diseases, including cancer and autoimmune disorders, making them attractive targets for drug development.[4][5][6]
These application notes provide detailed protocols for robust in vitro kinase assays to measure the activity of ITPKA, ITPKB, and IPMK. The methodologies covered include traditional radioactive assays, HPLC-based separation, and luminescence-based ADP detection, offering a range of options to suit different laboratory capabilities and throughput needs.
Signaling Pathway of Inositol 1,3,4,5-tetraphosphate (IP4)
The production of IP4 is a key step in inositol phosphate (B84403) metabolism, branching from the canonical IP3 signaling pathway. Upon cell surface receptor stimulation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. ITPKA, ITPKB, or IPMK then phosphorylates IP3 to produce IP4.[7] IP4 acts as a signaling molecule itself, modulating calcium signaling and interacting with various downstream effectors.[8]
Caption: Signaling pathway for the production and action of this compound (IP4).
Quantitative Data Summary
The following tables summarize key quantitative data for human ITPKA, ITPKB, and IPMK, including kinetic parameters and IC50 values for selected inhibitors. This data is essential for designing experiments and for the development of potent and selective inhibitors.
Table 1: Kinetic Parameters of Human Inositol Phosphate Kinases
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| ITPKA | Inositol 1,4,5-trisphosphate | 1.1 µM | 30 µmol/min/mg | [9][10] |
| ITPKB | Inositol 1,4,5-trisphosphate | ~0.02 min⁻¹ (k_obs) | Not specified | [11] |
| IPMK | Inositol 1,4,5-trisphosphate | 112 nM | 27 nmol/min/mg | [12] |
| IPMK | Inositol 1,3,4,6-tetrakisphosphate | 295 nM | 114 nmol/min/mg | [12][13] |
| IPMK | Inositol 1,3,4,5-tetrakisphosphate | 129 nM | 1.1 nmol/min/mg | [12] |
| IPMK | ATP | 61 µM | Not specified | [12] |
| IPMK (mutant) | Inositol 1,4,5-trisphosphate | 0.4 µM | Not specified | [14] |
| IPMK (mutant) | ATP | Increased 2.3-fold | Not specified | [15] |
Table 2: IC50 Values of Inhibitors for Human Inositol Phosphate Kinases
| Inhibitor | Target Enzyme(s) | IC50 | Reference(s) |
| GNF362 | ITPKA | 20 nM | [7][16][17][18] |
| ITPKB | 9 nM | [7][16][17][18] | |
| ITPKC | 19 nM | [7][16][17][18] | |
| UNC7437 | IPMK | 26.2 nM | [19] |
| Compound 1 | IPMK | 12.8 nM | [20] |
| ITPKA | 8000 nM | [20] | |
| Compound 6 | IPMK | 3.8 nM | [16] |
| Compound 11 | IPMK | 0.99 nM | [20] |
| Compound 12 | IPMK | 20.1 nM | [19] |
| Compound 14 | IPMK | 3 nM | [20] |
| Compound 15 | IPMK | 31.6 nM | [19] |
Experimental Protocols
This section provides detailed, step-by-step protocols for three common in vitro kinase assay formats.
Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate, IP3.
Caption: Experimental workflow for a radioactive in vitro kinase assay.
Materials:
-
Recombinant human ITPKA, ITPKB, or IPMK
-
Inositol 1,4,5-trisphosphate (IP3)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail
-
Phosphocellulose paper (for a filter-binding assay alternative)
-
HPLC system with a radioactivity detector or scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the desired concentration of IP3 (e.g., at or below the Km), and any inhibitors to be tested.
-
Add Enzyme: Add the purified recombinant kinase to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Initiate the Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration that is appropriate for the assay (e.g., 100 µM, with a specific activity adjusted with cold ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Separation and Quantification:
-
HPLC Method: Separate the radiolabeled IP4 from the unreacted [γ-³²P]ATP and other inositol phosphates using a strong anion exchange (SAX) HPLC column.[11] Quantify the amount of ³²P-IP4 by collecting fractions and measuring radioactivity using a scintillation counter, or by using an in-line radioactivity detector.
-
Filter-Binding Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the paper. Dry the paper and quantify the bound radioactivity using a scintillation counter.[21][22][23]
-
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput friendly method.[1][12][24][25][26][27]
Caption: Experimental workflow for the ADP-Glo™ in vitro kinase assay.
Materials:
-
Recombinant human ITPKA, ITPKB, or IPMK
-
Inositol 1,4,5-trisphosphate (IP3)
-
ATP
-
Kinase reaction buffer (as in Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Set up the Kinase Reaction: In a well of a white, opaque plate, add the kinase reaction buffer, the desired concentration of IP3, and any test compounds. Add the recombinant kinase.
-
Initiate the Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Generate Signal: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 3: HPLC-Based Inositol Phosphate Separation Assay
This method is ideal for resolving and quantifying the different inositol phosphate species produced in a kinase reaction. It can be performed with non-radioactive substrates and products, which are then detected, for example, by post-column derivatization or mass spectrometry.
Caption: Experimental workflow for an HPLC-based in vitro kinase assay.
Materials:
-
Recombinant human ITPKA, ITPKB, or IPMK
-
Inositol 1,4,5-trisphosphate (IP3)
-
ATP
-
Kinase reaction buffer
-
Stop solution (e.g., 10 mM EDTA or perchloric acid)
-
HPLC system with a strong anion exchange (SAX) column
-
HPLC mobile phases (e.g., a gradient of ammonium (B1175870) phosphate or similar salt)
-
Detection system (e.g., post-column derivatization with iron-nitrate followed by UV detection, or an electrospray ionization mass spectrometer, ESI-MS)[14]
Procedure:
-
Perform the Kinase Reaction: Set up the kinase reaction as described in the previous protocols, using non-radiolabeled IP3 and ATP.
-
Stop the Reaction: Terminate the reaction at various time points by adding a stop solution.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. The supernatant contains the inositol phosphates.
-
HPLC Analysis: Inject a defined volume of the supernatant onto a SAX-HPLC column.
-
Elution: Elute the inositol phosphates using a salt gradient (e.g., increasing concentration of ammonium phosphate). Different inositol phosphate isomers will elute at different times.
-
Detection and Quantification: Detect the eluting inositol phosphates using a suitable detection method. Quantify the amount of IP4 produced by integrating the area of the corresponding peak and comparing it to a standard curve of known IP4 concentrations.
Conclusion
The protocols and data presented provide a comprehensive resource for researchers studying the enzymes that produce this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The provided kinetic and inhibitor data serve as a valuable reference for experimental design and for the evaluation of novel therapeutic compounds targeting ITPKA, ITPKB, and IPMK. Careful optimization of reaction conditions for each specific enzyme and experimental setup is recommended for achieving the most accurate and reproducible results.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. ITPKA - Wikipedia [en.wikipedia.org]
- 3. ITPKB - Wikipedia [en.wikipedia.org]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. ITPKA inositol-trisphosphate 3-kinase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Inositol-trisphosphate 3-kinase - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
- 12. uniprot.org [uniprot.org]
- 13. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallographic and kinetic analyses of human IPMK reveal disordered domains modulate ATP binding and kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ulab360.com [ulab360.com]
- 25. promega.com [promega.com]
- 26. carnabio.com [carnabio.com]
- 27. ITPKB inositol-trisphosphate 3-kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays for Inositol 1,3,4,5-tetraphosphate (IP4) Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for the study of Inositol (B14025) 1,3,4,5-tetraphosphate (IP4) receptors. This document includes detailed protocols for saturation and competition binding assays, information on the IP4 signaling pathway, and quantitative data from various tissues.
Introduction
Inositol 1,3,4,5-tetraphosphate (IP4) is a crucial second messenger involved in a variety of cellular processes. It is generated from inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinases.[1] Specific binding sites for IP4, acting as its receptors, have been identified in numerous tissues, with a predominant localization to the plasma membrane in cells like human platelets.[2] One of the key identified IP4 receptors is the GTPase-activating protein GAP1IP4BP (also known as RASA3), which plays a role in regulating the Ras and Rap signaling pathways.[3] Radioligand binding assays are a fundamental tool for characterizing these receptors, determining their affinity for ligands, and screening for novel therapeutic compounds that target this signaling pathway.
Signaling Pathway
The binding of IP4 to its receptor, GAP1IP4BP/RASA3, is a key event in the regulation of intracellular signaling cascades. This interaction can influence the activity of small GTPases like Ras and Rap1, thereby affecting downstream cellular processes. The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol (DAG). IP3 is then phosphorylated to IP4. IP4 can compete with phosphatidylinositol 3,4,5-trisphosphate (PIP3) for binding to the pleckstrin homology (PH) domain of proteins like RASA3, thus modulating their activity.[1]
Caption: this compound (IP4) signaling pathway.
Quantitative Data
The following table summarizes the binding affinities (Kd) and receptor densities (Bmax) of radiolabeled IP4 in various tissues as determined by radioligand binding assays.
| Tissue/Cell Type | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Canine Colonic Smooth Muscle | [³H]Ins(1,3,4,5)P₄ | 3.41 ± 0.78 | 127.3 ± 9.1 | [4] |
| Rat Cerebellar Microsomes (High Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 1-6 | Not specified | [5] |
| Rat Cerebellar Microsomes (Low Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 200-600 | Not specified | [5] |
| Bovine Adrenal-Cortical Microsomes (High Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 1-6 | Not specified | [5] |
| Bovine Adrenal-Cortical Microsomes (Low Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 200-600 | Not specified | [5] |
| Rat Hepatic Microsomes (High Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 1-6 | Not specified | [5] |
| Rat Hepatic Microsomes (Low Affinity Site) | [³H]Ins(1,3,4,5)P₄ | 200-600 | Not specified | [5] |
| Purified 42 kDa Receptor Protein (p42IP4) | [³²P]Ins(1,3,4,5)P₄ | 2.2 | Not applicable | [6] |
| Rat Cerebellar Membranes | [³H]InsP₄ | IC₅₀ ≈ 300 | Not specified | [7] |
Experimental Protocols
A generalized workflow for a radioligand binding assay is depicted below. Specific protocols for membrane preparation and the binding assay itself follow.
Caption: General experimental workflow for a radioligand binding assay.
Protocol 1: Membrane Preparation from Brain Tissue
This protocol is adapted from methods used for preparing brain membranes for receptor binding assays.[8]
Materials:
-
Fresh or frozen brain tissue (e.g., rat cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and protease inhibitors
-
Centrifuge tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect the brain tissue on ice and weigh it.
-
Place the tissue in ice-cold Homogenization Buffer (10 ml per gram of tissue).
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a smaller volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
This protocol is a synthesized procedure based on common practices for radioligand binding assays.[9][10]
Materials:
-
Membrane preparation (from Protocol 1 or other sources)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM LiCl
-
Radioligand: [³H]Inositol-1,3,4,5-tetrakisphosphate (e.g., from PerkinElmer, NET941)[11]
-
Unlabeled Inositol 1,3,4,5-tetrakisphosphate (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Thaw the membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 100-200 µg of protein per assay tube.
-
Prepare a series of dilutions of the radioligand ([³H]Ins(1,3,4,5)P₄) in Assay Buffer, typically ranging from 0.1 nM to 20 nM.
-
For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the "total binding" tubes, add 50 µL of the appropriate radioligand dilution.
-
To the "non-specific binding" tubes, add 50 µL of a high concentration of unlabeled Ins(1,3,4,5)P₄ (e.g., 10 µM) followed by 50 µL of the corresponding radioligand dilution.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all tubes. The final assay volume is typically 200-250 µL.
-
Incubate the tubes at 4°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Protocol 3: Competitive Binding Assay
This protocol is used to determine the affinity of unlabeled compounds for the IP4 receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled competitor compounds.
Procedure:
-
Thaw the membrane preparation on ice and dilute it in ice-cold Assay Buffer as in the saturation assay.
-
Prepare a series of dilutions of the unlabeled competitor compound in Assay Buffer.
-
Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the competitor.
-
To all tubes (except non-specific binding), add 50 µL of a fixed concentration of [³H]Ins(1,3,4,5)P₄ (typically at or below its Kd value).
-
To the "total binding" tubes, add 50 µL of Assay Buffer.
-
To the "non-specific binding" tubes, add 50 µL of a high concentration of unlabeled Ins(1,3,4,5)P₄.
-
To the competitor tubes, add 50 µL of the corresponding dilution of the competitor compound.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all tubes.
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Concluding Remarks
These protocols and application notes provide a robust framework for the investigation of this compound receptors. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of IP4 signaling and the development of novel therapeutic agents targeting this pathway. It is recommended to optimize assay conditions, such as incubation time and protein concentration, for each specific tissue or cell line being investigated.
References
- 1. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding sites for inositol 1,3,4,5-tetrakisphosphate are located predominantly in the plasma membranes of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol 1,3,4,5-tetrakisphosphate binding sites in neuronal and non-neuronal tissues. Properties, comparisons and potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of specificity of a high-affinity inositol 1,3,4,5-tetrakisphosphate binding site at a 42 kDa receptor protein, p42IP4: comparison of affinities of all inositoltris-,-tetrakis-, and -pentakisphosphate regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of inositol 1,3,4,5-tetrakisphosphate receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. brieflands.com [brieflands.com]
- 11. perforum.hu [perforum.hu]
Application of Synthetic Inositol 1,3,4,5-Tetrakisphosphate Analogues in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) is a crucial second messenger in cellular signaling, playing a significant role in processes such as calcium homeostasis, T-cell development, and neutrophil function.[1] It is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by Ins(1,4,5)P3 3-kinase (ITPK) and is involved in a complex network of interactions with various proteins and enzymes.[2] To dissect the intricate roles of IP4, researchers have developed a range of synthetic analogues. These chemically modified versions of the IP4 molecule serve as powerful tools to investigate its metabolism, binding partners, and downstream effects. This document provides a detailed overview of the applications of synthetic IP4 analogues, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of their use in research.
Applications of Synthetic IP4 Analogues
Synthetic IP4 analogues have been instrumental in several key areas of research:
-
Elucidating Enzyme Function and Specificity: By modifying the inositol ring or the phosphate (B84403) groups, researchers can create analogues that are resistant to or selectively inhibit the enzymes that metabolize IP4, such as inositol polyphosphate 5-phosphatases and 3-phosphatases.[3][4][5] This allows for the study of the roles of these enzymes in terminating IP4 signaling.
-
Identifying and Characterizing IP4 Receptors: Radioactively labeled or photolabile analogues are used to identify and characterize specific binding proteins and receptors for IP4.[6][7][8] These studies have helped to distinguish IP4 binding sites from those of other inositol phosphates like Ins(1,4,5)P3.[8]
-
Probing Calcium Signaling Pathways: Synthetic analogues have been used to investigate the role of IP4 in regulating intracellular calcium levels. Some analogues can mimic the effect of IP4 on calcium channels, while others can act as antagonists, helping to delineate the specific contribution of IP4 to calcium transients.[9][10][11]
-
Investigating Protein-Protein Interactions: Photoaffinity labeling with synthetic IP4 analogues is a powerful technique to identify proteins that interact with IP4 in a cellular context.[6][12][13][14] This has been crucial in discovering novel effector proteins and understanding the broader signaling network of IP4.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing synthetic IP4 analogues.
Table 1: Inhibition of Inositol Phosphate Phosphatases by Synthetic IP4 Analogues
| Analogue | Enzyme | Target Tissue/Cell | Inhibition Constant (Ki) | Reference |
| 2-O-(p-aminobenzoyl)-Ins(1,3,4,5)P4 | [3H]Ins(1,3,4,5)P4 5-phosphatase | Erythrocyte ghosts | Lower than Ins(1,3,4,5)P4 | [3][4] |
| 2-O-(p-aminocyclohexanecarbonyl)-Ins(1,3,4,5)P4 | [3H]Ins(1,3,4,5)P4 5-phosphatase | Erythrocyte ghosts | Higher than Ins(1,3,4,5)P4 | [3][4] |
| DL-myo-inositol 1,2,4,5-tetrakisphosphate | D-[3H]Ins(1,4,5)P3 5-phosphatase | Erythrocyte ghosts | 1.4 µM | [15] |
Table 2: Binding Affinities of Synthetic IP4 Analogues to Receptors
| Analogue | Receptor/Binding Site | Target Tissue/Cell | IC50 | Kd | Reference |
| [3H]Ins(1,3,4,5)P4 | InsP4 binding sites | Rat cerebellar membranes | 60-170 nM | - | [7] |
| 2-O-(p-aminobenzoyl)-Ins(1,3,4,5)P4 | [3H]InsP4 binding sites | Rat cerebellar membranes | As effective as InsP4 | - | [7] |
| 2-O-(p-aminocyclohexanecarbonyl)-Ins(1,3,4,5)P4 | [3H]InsP4 binding sites | Rat cerebellar membranes | As effective as InsP4 | - | [7] |
| N-(4-azidosalicyl)aminoethanol(1)-1-phospho-d-myo-inositol 3,4,5-trisphosphate | High-affinity Ins(1,3,4,5)P4 receptor | Brain | - | High affinity | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Ins(1,3,4,5)P4 and general workflows for experiments using its synthetic analogues.
References
- 1. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic inositol 1,3,4,5-tetrakisphosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic inositol 1,3,4,5-tetrakisphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Synthetic inositol 1,3,4,5-tetrakisphosphate analogs and their effect on the binding to microsomal fraction of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of inositol 1,3,4,5-tetrakisphosphate receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of racemic 5-phosphonate analogues of myo-inositol 1,4,5-tris- and 1,3,4,5-tetrakis-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Photoaffinity Compounds - Enamine [enamine.net]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DL-myo-inositol 1,2,4,5-tetrakisphosphate, a potent analog of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inositol 1,3,4,5-tetrakisphosphate (InsP4) Function in Permeabilized Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing permeabilized cell models for the investigation of Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4) function. Permeabilized cell systems offer a powerful approach to introduce non-membrane-permeant molecules like InsP4 into the cytosol, allowing for the direct study of their effects on intracellular signaling pathways and processes.
Introduction to Permeabilized Cell Models for InsP4 Research
Receptor-mediated activation of phospholipase C (PLC) triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two key second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 rapidly mobilizes calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER), by binding to InsP3 receptors (InsP3Rs). InsP3 is then metabolized through two main pathways: dephosphorylation by InsP3 5-phosphatase to inositol 1,4-bisphosphate (InsP2), or phosphorylation by InsP3 3-kinase to Inositol 1,3,4,5-tetrakisphosphate (InsP4).
InsP4 is a crucial signaling molecule with multifaceted roles in cellular regulation. Studies have shown that InsP4 can modulate InsP3-mediated Ca2+ signaling, facilitate store-operated calcium entry (SOCE), and potentially act as an independent signaling molecule.[1] However, the anionic nature of InsP4 prevents its passive diffusion across the plasma membrane, necessitating methods to introduce it into living cells to study its function. Permeabilized cell models provide an effective solution by creating pores in the plasma membrane, allowing for the controlled introduction of InsP4 and other signaling molecules while maintaining the integrity of intracellular organelles.[2]
This document outlines protocols for cell permeabilization and subsequent assays to investigate the function of InsP4, along with quantitative data from relevant studies and visual representations of the signaling pathways and experimental workflows.
Key Applications of Permeabilized Cells in InsP4 Research
-
Investigating the role of InsP4 in modulating InsP3-induced Ca2+ release: By co-introducing InsP4 and InsP3 into permeabilized cells, researchers can determine how InsP4 affects the sensitivity and activity of InsP3 receptors.
-
Elucidating the mechanism of InsP4 in store-operated calcium entry (SOCE): Permeabilized cells can be used to study how InsP4 influences the influx of extracellular Ca2+ following the depletion of intracellular stores.
-
Studying the metabolism of InsP4: These models allow for the introduction of radiolabeled InsP4 to trace its metabolic fate and identify the activity of kinases and phosphatases that regulate its levels.
-
Screening for modulators of InsP4 signaling: Permeabilized cell assays are amenable to high-throughput screening for compounds that either mimic or inhibit the effects of InsP4.
Data Presentation
Table 1: Recommended Permeabilization Conditions for Various Cell Lines
| Cell Line | Permeabilizing Agent | Optimal Concentration | Application |
| K562 | Digitonin (B1670571) | 0.01% | CUT&RUN |
| H9c2 | Saponin (B1150181) | 25 - 100 µg/mL | Mitochondrial Calcium Retention Capacity |
| H9c2 | Digitonin | 5 - 10 µg/mL | Mitochondrial Calcium Retention Capacity |
| SH-SY5Y | Not Specified | Not Specified | ⁴⁵Ca²⁺ uptake and release assay |
| Jurkat, HPB.ALL, U937 | Not Specified | Not Specified | Ca²⁺ release from crude microsomes |
Data compiled from multiple sources providing ranges and optimal points for specific applications.[3][4]
Table 2: Quantitative Data from InsP4 Functional Assays in Permeabilized Cells
| Cell Type | Assay | InsP4 Concentration | Key Findings |
| Jurkat, HPB.ALL, U937 | Ca²⁺ release from crude microsomes | EC₅₀: 1.2-2.3 µM | InsP4 triggers Ca²⁺ release from a non-ER compartment, likely the plasma membrane. |
| RBL-2H3 mast cells | Store-operated Ca²⁺ influx (ICRAC) | Not specified | InsP4 inhibits InsP3 5-phosphatase, prolonging the InsP3 signal and facilitating Ca²⁺ influx. At higher concentrations, InsP4 inhibits InsP3 receptors.[1] |
| RINm5F insulin-secreting cells | ⁴⁵Ca²⁺ release | Not specified | InsP3 mobilizes intracellular Ca²⁺ from non-mitochondrial stores. |
Experimental Protocols
Protocol 1: Cell Permeabilization with Digitonin for InsP4 Functional Assays
This protocol describes the permeabilization of cultured cells using digitonin, a steroidal saponin that selectively permeabilizes the plasma membrane by complexing with cholesterol.[3] This method is suitable for introducing InsP4 to study its effects on intracellular Ca2+ signaling.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a cell line of interest)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Permeabilization Buffer (e.g., "cytosol-like" buffer): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris (pH 7.2), 2 mM MgATP, and a Ca²⁺/EGTA buffer system to clamp free Ca²⁺ at a desired concentration (e.g., 100 nM).
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO)
-
Inositol 1,3,4,5-tetrakisphosphate (InsP4) stock solution
-
Inositol 1,4,5-trisphosphate (InsP3) stock solution (for control experiments)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM for intact cells, or a dextran-conjugated indicator for permeabilized cells)
-
Microplate reader or fluorescence microscope equipped for Ca²⁺ imaging
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency on a suitable plate (e.g., 96-well plate for microplate reader assays or glass-bottom dishes for microscopy).
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Prepare the Permeabilization Buffer and warm to 37°C.
-
Add digitonin to the Permeabilization Buffer to a final concentration that is optimal for your cell type (typically in the range of 10-50 µg/mL). This needs to be empirically determined.
-
Remove the PBS from the cells and add the digitonin-containing Permeabilization Buffer.
-
Incubate for 5-10 minutes at 37°C. The optimal time may vary between cell types.
-
-
Introduction of InsP4 and Measurement of Ca²⁺ Response:
-
After permeabilization, gently wash the cells twice with Permeabilization Buffer (without digitonin) to remove the permeabilizing agent and cytosolic components.
-
Add the Permeabilization Buffer containing the desired concentration of InsP4 (and/or InsP3 for co-stimulation experiments).
-
Immediately begin measuring changes in intracellular Ca²⁺ concentration using a microplate reader or fluorescence microscope.
-
Optimization: The optimal concentration of digitonin is critical. Too low a concentration will result in incomplete permeabilization, while too high a concentration can damage intracellular organelles.[3] A titration experiment should be performed for each new cell line by testing a range of digitonin concentrations and assessing permeabilization (e.g., using Trypan Blue exclusion) and the integrity of the ER (e.g., by measuring the response to a maximal dose of InsP3).
Protocol 2: ⁴⁵Ca²⁺ Release Assay in Permeabilized Cells
This protocol measures the release of radioactive ⁴⁵Ca²⁺ from intracellular stores in response to InsP4.[2]
Materials:
-
Permeabilized cells (prepared as in Protocol 1)
-
⁴⁵CaCl₂
-
Uptake Buffer: Permeabilization Buffer supplemented with an ATP-regenerating system (e.g., 5 mM phosphocreatine (B42189) and 10 U/mL creatine (B1669601) phosphokinase) and ⁴⁵CaCl₂.
-
Release Buffer: Permeabilization Buffer containing the desired concentrations of InsP4.
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Loading with ⁴⁵Ca²⁺:
-
After permeabilization and washing, incubate the cells in Uptake Buffer for 30-45 minutes at 37°C to allow the intracellular stores to load with ⁴⁵Ca²⁺.
-
Wash the cells rapidly with ice-cold wash buffer (similar to Permeabilization Buffer but without ATP and Ca²⁺) to remove extracellular ⁴⁵Ca²⁺.
-
-
InsP4-induced Release:
-
Add the Release Buffer containing different concentrations of InsP4 to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Collect the supernatant (which contains the released ⁴⁵Ca²⁺).
-
-
Quantification:
-
Lyse the remaining cells with a lysis buffer (e.g., containing detergent) to determine the amount of ⁴⁵Ca²⁺ remaining in the cells.
-
Add the supernatant and the cell lysate to separate scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of ⁴⁵Ca²⁺ released for each condition.
-
Mandatory Visualizations
Signaling Pathways
Caption: InsP4 Signaling Pathway
Experimental Workflows
Caption: Experimental Workflow for InsP4 Studies
References
- 1. InsP4 facilitates store-operated calcium influx by inhibition of InsP3 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of calcium fluxes in permeabilized cells using a ⁴⁵Ca²+ uptake and release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Inositol 1,3,4,5-tetrakisphosphate (IP4) Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) is a crucial second messenger molecule involved in a multitude of cellular processes, including calcium signaling, gene expression, and cytoskeletal organization.[1] Dysregulation of IP4 signaling has been implicated in various diseases, making the enzymes that control its levels—such as inositol 1,4,5-trisphosphate 3-kinase (IP3K), which synthesizes IP4 from inositol 1,4,5-trisphosphate (IP3), and inositol polyphosphate 5-phosphatases, which dephosphorylate its precursor—attractive targets for therapeutic intervention. High-throughput screening (HTS) is a critical tool for identifying small molecule modulators of this pathway.
These application notes provide detailed protocols and guidelines for developing and implementing robust HTS assays to discover and characterize modulators of IP4 signaling. The focus is on biochemical assays targeting the key enzymes involved in IP4 metabolism.
Signaling Pathway Overview
The generation and function of IP4 are embedded within the broader phosphoinositide signaling cascade. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and IP3. IP3 can then be phosphorylated by IP3 3-kinase (IP3K) to produce IP4. IP4 acts in concert with IP3 to modulate intracellular calcium levels and has other distinct signaling roles. The pathway is terminated through the action of phosphatases.
Caption: Inositol 1,3,4,5-tetrakisphosphate (IP4) Signaling Pathway.
High-Throughput Screening Assays
Several HTS-compatible assay formats can be employed to identify modulators of IP4 signaling, primarily by targeting the enzymatic activity of IP3K or inositol phosphatases.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IP3K Activity
This assay is adapted from a validated HTS method for inositol pyrophosphate kinase and is designed to measure the activity of IP3K by detecting the consumption of ATP.[2][3]
Caption: TR-FRET Assay Workflow for IP3K Inhibitor Screening.
Materials:
-
Enzyme: Recombinant human IP3K (ITPKB)
-
Substrate: Inositol 1,4,5-trisphosphate (IP3)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
TR-FRET Detection Reagents: Commercially available ADP detection kit (e.g., Adapta™ Universal Kinase Assay) containing Europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Plates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: TR-FRET compatible plate reader.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO (negative control, 100% activity) and a known kinase inhibitor (positive control, 0% activity).
-
Enzyme and Substrate Addition: Prepare a solution of IP3K and IP3 in assay buffer. Add 5 µL of this solution to each well. The final concentrations should be optimized, but a starting point could be 10 nM IP3K and 10 µM IP3.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for IP3K (typically in the low micromolar range).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the TR-FRET detection reagent mix (containing EDTA to stop the reaction, Eu-anti-ADP antibody, and ADP tracer) to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to equilibrate.
-
Measurement: Read the plate on a TR-FRET-compatible reader, exciting at ~340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is inversely proportional to the amount of ADP produced and thus to the IP3K activity. Calculate the percent inhibition for each compound and the Z'-factor for the assay plate.
Fluorescence Polarization (FP) Assay for IP4 Binding
This assay is designed to identify compounds that disrupt the interaction between IP4 and a specific binding protein or domain. A fluorescently labeled IP4 analog (tracer) is used. When the tracer is bound to a larger protein, it tumbles slowly in solution, resulting in a high FP signal. Unbound tracer tumbles rapidly, leading to a low FP signal. Test compounds that inhibit the interaction will displace the tracer, causing a decrease in the FP signal.
Caption: Fluorescence Polarization Assay Workflow for IP4 Binding Inhibitors.
Materials:
-
Protein: Purified IP4 binding protein or domain.
-
Tracer: Fluorescently labeled IP4 analog.
-
Assay Buffer: Buffer that maintains protein stability and activity (e.g., PBS with 0.01% Tween-20).
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Plates: 384-well, black, non-binding surface plates.
-
Plate Reader: Plate reader with fluorescence polarization capabilities.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. Include DMSO for high FP controls and a known binding ligand or buffer for low FP controls.
-
Reagent Addition: Prepare a solution containing the IP4 binding protein and the fluorescent IP4 tracer in assay buffer. Add 20 µL of this solution to each well. The final concentrations of protein and tracer should be optimized to give a stable and robust FP signal (typically low nanomolar concentrations).
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: A decrease in the FP signal indicates displacement of the tracer from the protein by the test compound. Calculate the percent displacement for each compound and the Z'-factor for the assay plate.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and prioritization.
HTS Assay Performance Metrics
| Parameter | Description | Acceptable Value | Reference |
| Z'-factor | A measure of the statistical effect size of the assay, reflecting the separation between positive and negative controls. | > 0.5 | [4] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 2 | [5] |
| Coefficient of Variation (%CV) | A measure of the variability of the data within the controls. | < 20% | [5] |
Example Hit Compound Data for Inositol 5-Phosphatase Inhibitors
The following table presents example data for inhibitors of inositol 5-phosphatases, enzymes that dephosphorylate phosphoinositides and inositol phosphates, thereby indirectly influencing the IP4 pathway.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| YU142670 | OCRL | Malachite Green | 0.71 | [1] |
| YU142670 | INPP5B | Malachite Green | 1.78 | [1] |
| Class II Compound A | Synaptojanin 1 | Malachite Green | 1.2 | [6] |
| Class II Compound A | SHIP1 | Malachite Green | 2.5 | [6] |
| Class II Compound A | INPP5E | Malachite Green | 0.8 | [6] |
Conclusion
The protocols and guidelines presented here provide a framework for the successful implementation of high-throughput screening campaigns to identify novel modulators of Inositol 1,3,4,5-tetrakisphosphate signaling. The TR-FRET and Fluorescence Polarization assays are robust, scalable, and amenable to automation, making them well-suited for screening large compound libraries. Careful assay optimization and validation are crucial for generating high-quality, reproducible data that will lead to the identification of promising hit compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
Illuminating Inositol 1,3,4,5-tetrakisphosphate Dynamics in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the live-cell imaging of Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4), a key second messenger in cellular signaling. These guidelines are intended to assist researchers in visualizing and quantifying the spatiotemporal dynamics of InsP4, offering insights into its role in various physiological and pathological processes.
Introduction
Inositol 1,3,4,5-tetrakisphosphate (InsP4) is a soluble second messenger derived from the phosphorylation of inositol 1,4,5-trisphosphate (InsP3) by InsP3 3-kinases (IP3K). It plays a crucial role in a variety of cellular functions, including calcium signaling, gene expression, and cytoskeletal rearrangement. The ability to monitor InsP4 dynamics in real-time within living cells is essential for understanding its complex signaling network and for the development of novel therapeutics targeting this pathway. This application note focuses on the use of a genetically encoded biosensor based on the Pleckstrin Homology (PH) domain of the General Receptor for Phosphoinositides 1 (GRP1) to visualize and quantify intracellular InsP4 levels.
Principle of Detection
The most widely used biosensor for detecting InsP4 in live cells is based on the PH domain of GRP1. This protein domain exhibits specific binding to InsP4. By fusing this PH domain to a fluorescent protein, such as Green Fluorescent Protein (GFP), a translocation-based biosensor is created. In the absence of InsP4, the GRP1-PH-GFP biosensor is diffusely localized in the cytoplasm. Upon an increase in intracellular InsP4 concentration, the biosensor binds to InsP4 and translocates to the plasma membrane or other cellular compartments where InsP4 is enriched. This change in localization can be visualized and quantified using fluorescence microscopy.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the GRP1 PH domain-based biosensor for InsP4.
| Parameter | Value | Reference |
| Biosensor Name | GRP1-PH-GFP | [1] |
| Ligand | Inositol 1,3,4,5-tetrakisphosphate (InsP4) | [2][3] |
| Dissociation Constant (Kd) | ~0.14 µM (for biotinylated InsP4) | [4] |
| Cellular Concentration of InsP4 | Resting: Low nM to low µM range; Stimulated: Can increase several-fold | [2] |
| Typical Agonist Concentrations | Varies with cell type and agonist (e.g., µM range for carbachol) | [5] |
Signaling Pathway
The generation and downstream effects of InsP4 are part of a complex signaling cascade. The following diagram illustrates the core pathway.
Experimental Workflow
The general workflow for live-cell imaging of InsP4 dynamics using the GRP1-PH-GFP biosensor is outlined below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Culture : Plate cells of interest (e.g., HeLa, COS-7, or HEK293) on glass-bottom dishes suitable for live-cell imaging. Culture cells in appropriate media and conditions until they reach 50-70% confluency.
-
Transfection : Transfect cells with a plasmid encoding the GRP1-PH-GFP biosensor using a suitable transfection reagent according to the manufacturer's protocol. A typical starting amount is 1-2 µg of plasmid DNA per 35 mm dish.
-
Expression : Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.
Protocol 2: Live-Cell Imaging
-
Microscope Setup : Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Imaging Medium : Before imaging, replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM/F-12) to reduce background fluorescence.
-
Cell Mounting : Place the dish on the microscope stage and allow the cells to equilibrate for at least 15 minutes.
-
Baseline Imaging : Identify a field of view with healthy, transfected cells expressing the GRP1-PH-GFP biosensor. Acquire a series of baseline images (e.g., one frame every 10-30 seconds for 2-5 minutes) to establish the pre-stimulation localization of the biosensor. Use the 488 nm laser line for excitation and collect emission between 500-550 nm for GFP.
-
Agonist Stimulation : Prepare a 2X or 10X stock solution of the desired agonist in imaging medium. Gently add the agonist to the dish to achieve the final desired concentration.
-
Time-Lapse Acquisition : Immediately after adding the agonist, start acquiring a time-lapse series of images at the same frame rate as the baseline recording to capture the translocation of the biosensor. Continue imaging until the response has peaked and returned to baseline, or for the desired duration of the experiment.
Protocol 3: Data Analysis and Quantification
-
Image Processing : Correct for any photobleaching if necessary.
-
Region of Interest (ROI) Selection : Define two ROIs for each cell to be analyzed: one in the cytoplasm and one at the plasma membrane.
-
Fluorescence Intensity Measurement : Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Quantification of Translocation : Calculate the ratio of the plasma membrane fluorescence to the cytoplasmic fluorescence (Membrane/Cytoplasm) for each time point. An increase in this ratio indicates translocation of the biosensor and a rise in intracellular InsP4.
-
Data Normalization : Normalize the ratio data to the baseline to represent the fold change in InsP4 levels.
Troubleshooting
-
Low Transfection Efficiency : Optimize transfection reagent and DNA concentration. Ensure cells are at the optimal confluency for transfection.
-
High Background Fluorescence : Use phenol red-free imaging medium. Ensure complete removal of transfection reagents.
-
Phototoxicity : Minimize laser power and exposure time. Use a more sensitive camera or detector. Reduce the frequency of image acquisition.
-
No Biosensor Translocation : Confirm that the cells are responsive to the chosen agonist. Ensure the agonist is at an effective concentration. Verify the integrity of the GRP1-PH-GFP plasmid.
By following these application notes and protocols, researchers can effectively utilize the GRP1-PH-GFP biosensor to gain valuable insights into the dynamic regulation of InsP4 signaling in living cells.
References
- 1. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of biotinylated inositol 1,3,4,5-tetrakisphosphate targeting Grp1 pleckstrin homology domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Inositol Phosphate Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of inositol (B14025) phosphate (B84403) (InsP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating inositol phosphate isomers?
A1: The most widely used and effective method for separating inositol phosphate isomers is anion-exchange chromatography (AEC), particularly Strong Anion Exchange (SAX) HPLC.[1][2] This technique separates isomers based on the number and position of their phosphate groups, which dictate their overall negative charge at a given pH.
Q2: I am not getting good resolution between my inositol phosphate isomers. What can I do?
A2: Poor resolution is a common issue. Here are several factors you can adjust to improve the separation of your isomers:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Adjusting the pH can alter the charge of the inositol phosphate isomers and their interaction with the stationary phase, significantly improving resolution.[3][4]
-
Gradient Slope: If you are using a gradient elution, try making the gradient shallower. A slower increase in the eluting salt concentration can enhance the separation between closely eluting peaks.[2]
-
Column Choice: Ensure you are using an appropriate column. Partisphere SAX columns are frequently cited for good resolution of inositol phosphate isomers.[5]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.
Q3: My peaks are tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors in HPLC:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Ensure your mobile phase is appropriately buffered and consider adding modifiers if necessary.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. If you suspect this is the issue, try cleaning the column according to the manufacturer's instructions or replacing it.
Q4: What detection method is best for inositol phosphates?
A4: The choice of detection method depends on the specific requirements of your experiment, such as sensitivity and the availability of radiolabeled standards. Common detection methods include:
-
Radioactive Detection: This is a highly sensitive method if you are working with radiolabeled ([3H] or [32P]) inositol phosphates.[2][6]
-
Post-Column Derivatization: This involves reacting the eluted inositol phosphates with a reagent to produce a detectable compound. A common method uses a ferric ion solution, which forms a complex with the phosphate groups that can be detected by UV-Vis spectrophotometry.[7][8][9]
-
Mass Spectrometry (MS): Coupling HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) provides high specificity and sensitivity, allowing for the simultaneous detection and quantification of multiple inositol phosphate forms.[10][11]
-
Suppressed Conductivity Detection: This method can be used for the rapid separation of inositol phosphate isomers without the need for pre- or post-column derivatization.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks Detected | 1. Detector not turned on or not properly configured.2. No sample injected or sample concentration too low.3. Inositol phosphates not eluting from the column. | 1. Check detector settings and connections.2. Verify injection volume and sample concentration. The detection limit for HPLC-ESI-MS can be as low as 25 pmol.[10][11]3. Increase the salt concentration of your mobile phase B to ensure elution of highly phosphorylated species. |
| Poor Peak Shape (Broadening, Splitting) | 1. Column contamination or degradation.2. Incompatible injection solvent.3. High dead volume in the HPLC system. | 1. Clean or replace the column.2. Ensure the injection solvent is similar in composition to the initial mobile phase.3. Check all fittings and tubing for leaks or excessive length. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or column.3. Fluctuations in pump pressure. | 1. Degas the mobile phase and prime the pump.2. Use high-purity solvents and filter them before use. Flush the column with a strong solvent.3. Check for leaks in the pump and ensure proper pump maintenance. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Total analysis time, including re-equilibration, can be around 90 minutes.[13] |
Quantitative Data Summary
The following tables summarize typical HPLC conditions used for the separation of inositol phosphate isomers.
Table 1: Anion Exchange HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Partisphere SAX[5] | Anion exchange column[13] | Anion exchange column[7] |
| Mobile Phase A | Water[5] | Water | - |
| Mobile Phase B | 1.25 M (NH4)2HPO4, pH 3.8 with H3PO4[5] | Citrate buffer | - |
| Gradient | 0-5 min, 0% B; 65 min, 100% B[5] | Citrate buffer gradient[13] | Anion-exchange gradient[7] |
| Flow Rate | 1 mL/min[5] | - | - |
| Detection | Radiometric (for 3H-labeled InsPs)[5] | Phosphate assay[13] | Post-column dye system[7] |
| Analysis Time | ~65 min[5] | ~90 min (including re-equilibration)[13] | - |
Table 2: Alternative HPLC Conditions
| Parameter | Condition 4 |
| Column | PRP-1[14] |
| Mobile Phase | Tetraethylammonium (0.14%, w/v), Methanol (5%, v/v), Formic Acid (0.18%, w/v)[14] |
| Gradient | Isocratic |
| Flow Rate | - |
| Detection | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[14] |
| Analysis Time | 18 min[14] |
Experimental Protocols
Protocol 1: General Anion Exchange HPLC for Inositol Phosphate Separation
This protocol is a generalized procedure based on common practices for separating radiolabeled inositol phosphates.
1. Sample Preparation:
- Label cells or tissues with [3H]-myo-inositol.[3][4]
- Extract the soluble inositol phosphates using an acidic solution (e.g., perchloric acid or trichloroacetic acid).
- Neutralize the extract and remove any precipitates by centrifugation.
2. HPLC System Setup:
- Equilibrate a strong anion exchange (SAX) column with the initial mobile phase (e.g., water).
- Set up a binary gradient system with Mobile Phase A (water) and Mobile Phase B (a high salt buffer, e.g., 1.25 M (NH4)2HPO4, pH 3.8).[5]
3. Chromatographic Run:
- Inject the prepared sample onto the column.
- Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 60-90 minutes) to elute the inositol phosphates.
- Maintain a constant flow rate (e.g., 1 mL/min).
4. Detection:
- Use an in-line radioactivity detector to monitor the elution of the 3H-labeled inositol phosphates.[5]
5. Data Analysis:
- Identify and quantify the peaks corresponding to the different inositol phosphate isomers by comparing their retention times to known standards.
Protocol 2: HPLC with Post-Column Derivatization
This protocol is suitable for the analysis of non-radiolabeled inositol phosphates.
1. Sample Preparation:
- Extract inositol phosphates from the sample as described in Protocol 1.
2. HPLC System Setup:
- Set up the HPLC system with an anion exchange column and appropriate mobile phases (e.g., a gradient of a salt buffer).
3. Post-Column Reaction Setup:
- Connect a post-column reaction module after the HPLC column.
- Prepare a reagent solution containing a metal-dye complex (e.g., ferric nitrate (B79036) and a suitable dye).
- Use a separate pump to deliver the reagent solution to a mixing tee where it will react with the column effluent.
4. Chromatographic Run and Detection:
- Perform the chromatographic separation as described in Protocol 1.
- The inositol phosphates will form a complex with the reagent after elution from the column.
- Detect the resulting complex using a UV-Vis detector at the appropriate wavelength.
5. Data Analysis:
- Quantify the inositol phosphates by comparing the peak areas to a standard curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of inositol phosphates.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Simplified Inositol Phosphate Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 3. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of inositol polyphosphates from human T-lymphocyte cell lines by anion-exchange high-performance liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Preventing degradation of Inositol 1,3,4,5-tetraphosphate during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inositol (B14025) 1,3,4,5-tetraphosphate (IP4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of IP4 during your sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Inositol 1,3,4,5-tetraphosphate (IP4) degradation during sample preparation?
A1: The primary cause of IP4 degradation is enzymatic activity, specifically from inositol polyphosphate phosphatases. These enzymes remove phosphate (B84403) groups from the inositol ring. The most common degradation pathway for IP4 involves the removal of the 5-phosphate by inositol polyphosphate 5-phosphatases, which converts IP4 to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3).[1] Further dephosphorylation can then occur.
Q2: At what temperature should I process my samples to minimize IP4 degradation?
A2: It is crucial to perform all sample processing steps at low temperatures, specifically at 4°C (on ice), to minimize enzymatic activity.[2] Many inositol phosphate species, including IP4, are labile, and keeping the samples cold is a critical step in preventing their degradation.[2] For long-term storage of reconstituted IP4, it is recommended to flash freeze in liquid nitrogen and store at -20°C. Do not store reconstituted IP4 at 4°C for more than 2-3 days.[3]
Q3: What is the recommended method for extracting IP4 from cells or tissues?
A3: Acidic extraction is the most common and effective method for quenching enzymatic activity and extracting inositol phosphates. Perchloric acid (PCA) at a final concentration of 1 M is widely used.[4][5] Trichloroacetic acid (TCA) can also be used. However, it is important to be aware that prolonged exposure to acid, especially at higher temperatures, can lead to non-enzymatic degradation and phosphate group migration, creating artificial isomers.[6][7] Therefore, the acid extraction should be performed on ice and for a minimal amount of time (e.g., 10-15 minutes).[2]
Q4: How can I remove the acid from my sample after extraction?
A4: Neutralization of the perchloric acid extract is essential for downstream applications like HPLC. A common method is to use a neutralizing buffer, such as 2M KHCO3, to bring the pH to around 7. Care must be taken as this will produce CO2 gas. Another approach involves using a combination of potassium hydroxide (B78521) (KOH), HEPES, and potassium chloride (KCl). It's important to verify the final pH of the sample.
Q5: Are there any chemical inhibitors I can use to prevent IP4 degradation?
A5: Yes, using phosphatase inhibitors is a key strategy. A broad-spectrum phosphatase inhibitor cocktail should be added to your lysis buffer.[8] For more targeted inhibition, specific inhibitors of inositol polyphosphate phosphatases can be used. Lithium chloride (LiCl) is a well-known inhibitor of inositol monophosphatase and can also affect the accumulation of other inositol phosphates by inhibiting their degradation.[1][9] More specific small molecule inhibitors are also available.
Troubleshooting Guide
Problem 1: Low or no detectable IP4 in my samples.
| Possible Cause | Solution |
| Enzymatic Degradation | Ensure all sample preparation steps are performed at 4°C on ice.[2] Immediately quench enzymatic activity upon cell lysis or tissue homogenization using a strong acid like 1 M perchloric acid.[4] Add a broad-spectrum phosphatase inhibitor cocktail to your extraction buffer.[8] |
| Inefficient Extraction | Use a validated acid extraction protocol, such as with 1 M perchloric acid.[4] Ensure complete cell lysis or tissue homogenization to release the intracellular contents. For adherent cells, quenching directly on the plate with cold 1 M perchloric acid is recommended. |
| Sample Loss During Purification | If using a purification method like titanium dioxide beads, ensure proper binding and elution conditions. Inositol phosphates bind to TiO2 beads in acidic conditions and are eluted with a basic solution (e.g., ammonium (B1175870) hydroxide).[4] |
| Improper Sample Storage | Store extracted and neutralized samples at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Reconstituted standards should be flash-frozen and stored at -20°C.[3] |
Problem 2: High variability in IP4 levels between replicate samples.
| Possible Cause | Solution |
| Inconsistent Sample Handling Time | Standardize the time from sample collection to quenching of enzymatic activity for all samples. Even short delays at room temperature can lead to significant degradation. |
| Incomplete Neutralization | Ensure complete and consistent neutralization of the acid extract for all samples. Variations in pH can affect the stability of inositol phosphates and the performance of downstream analytical methods. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when handling small volumes of inhibitors or standards. |
| Cell Number or Tissue Weight Variation | Normalize your IP4 levels to a consistent measure such as protein concentration, cell number, or tissue weight to account for variations in starting material. |
Problem 3: Appearance of unexpected peaks in my chromatogram.
| Possible Cause | Solution |
| Phosphate Group Migration | Prolonged exposure to harsh acidic conditions can cause phosphate groups to migrate, creating isomers of inositol phosphates.[6] Minimize the duration of the acid extraction step and keep the samples on ice. |
| Co-elution with Other Compounds | ATP can sometimes co-elute with inositol phosphates in certain chromatographic systems.[6] Optimize your chromatography method to ensure good separation of all components. Using a different separation method or a gradient elution may be necessary. |
| Contamination | Ensure all reagents and labware are clean and free of contaminants that might interfere with the assay. |
Data Summary
Table 1: Stability of this compound (IP4) under Various Conditions
| Condition | Stability | Recommendations | Reference |
| Temperature | |||
| Solid, -20°C | Stable for at least one year | Store lyophilized powder protected from moisture. | [3] |
| Reconstituted, -20°C (flash-frozen) | Stable for at least three months | Avoid repeated freeze-thaw cycles. | [3] |
| Reconstituted, 4°C | Unstable, significant degradation within 2-3 days | Avoid storing reconstituted IP4 at 4°C. | [3] |
| During Extraction, 4°C | Minimized degradation | Perform all extraction and purification steps on ice. | [2] |
| pH | |||
| Acidic (pH < 4) | May cause decomposition or phosphate migration | Minimize exposure time to strong acids during extraction. | [3] |
| Neutral (e.g., PBS, TBS) | Recommended for reconstitution | Use neutral buffered solutions for preparing standards and samples for assays. | [3] |
| Basic (pH > 9) | May cause phosphate migration | Avoid storage in basic buffers. | [3] |
Table 2: Inhibitors of Inositol Polyphosphate Phosphatases
| Inhibitor | Target(s) | Working Concentration | Notes | Reference |
| Lithium Chloride (LiCl) | Inositol monophosphatase, can affect the overall metabolism of inositol phosphates | 1-20 mM | Can increase the accumulation of Ins(1,4,5)P3 and other inositol phosphates.[9][10] | [1][9][10] |
| Broad-spectrum Phosphatase Inhibitor Cocktails | Serine/threonine and tyrosine phosphatases | Varies by manufacturer (typically 1X or 2X) | Provides general protection against dephosphorylation. | [8] |
| YU142670 | OCRL and INPP5B (Inositol Polyphosphate 5-Phosphatases) | IC50 = 0.71 µM (OCRL), 1.78 µM (INPP5B) | A specific small molecule inhibitor. | [11] |
| Benzene 1,2,4,5-tetrakisphosphate [Bz(1,2,4,5)P4] | INPP5B | IC50 = 6.3 µM | A synthetic surrogate of inositol phosphates. | [12] |
| Biphenyl 3,3′,4,4′,5,5′-hexakisphosphate [BiPh(3,3′,4,4′,5,5′)P6] | INPP5B | IC50 = 5.5 µM | A synthetic surrogate of inositol phosphates. | [12] |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of Inositol Phosphates from Mammalian Cells
-
Cell Culture and Harvest: Culture mammalian cells to the desired confluency. For adherent cells, wash with ice-cold PBS. For suspension cells, pellet by centrifugation at 200 x g for 3 minutes.
-
Quenching and Lysis:
-
Adherent cells: Quickly add 1 ml of ice-cold 1 M perchloric acid (PCA) directly to the culture plate and incubate on ice for 10-15 minutes with occasional swirling.
-
Suspension cells: Resuspend the cell pellet in 1 ml of ice-cold 1 M PCA.
-
-
Incubation: Keep the samples on ice for 10-15 minutes, vortexing for 2-5 seconds intermittently. It is critical to keep this incubation time minimal and the temperature at 4°C to prevent degradation.[2]
-
Centrifugation: Centrifuge the samples at 18,000 x g for 5 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the soluble inositol phosphates, and transfer it to a new microfuge tube.
Protocol 2: Purification of Inositol Phosphates using Titanium Dioxide (TiO2) Beads
This protocol is adapted from the method described by Wilson et al. (2018).[2]
-
Bead Preparation:
-
Weigh 4 mg of TiO2 beads per sample.
-
Wash the beads once with ddH2O and then once with 1 M PCA, pelleting the beads by centrifugation at 3,500 x g for 1 minute at 4°C between washes.
-
Resuspend the beads in 50 µl of 1 M PCA per sample.
-
-
Binding: Add the PCA extract supernatant from Protocol 1 to the prepared TiO2 beads. Rotate the samples at 4°C for 15-20 minutes to allow the inositol phosphates to bind to the beads.
-
Washing:
-
Centrifuge the samples at 3,500 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads twice with 500 µl of cold 1 M PCA, centrifuging and discarding the supernatant after each wash.
-
-
Elution:
-
Resuspend the beads in 200 µl of ~2.8% ammonium hydroxide.
-
Rotate the samples for 5 minutes at room temperature.
-
Centrifuge at 3,500 x g for 1 minute and collect the supernatant containing the eluted inositol phosphates.
-
Repeat the elution step with another 200 µl of ammonium hydroxide and combine the supernatants.
-
-
Neutralization and Concentration: Evaporate the ammonium hydroxide from the pooled supernatants using a centrifugal evaporator until the pH is between 7 and 8. The sample is now ready for downstream analysis or storage at -20°C.
Visualizations
References
- 1. Formation and metabolism of inositol 1,3,4,5-tetrakisphosphate in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol phosphates in rat atria and the importance of the extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway for inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of inhibitors of inositol 5-phosphatases through multiple screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of Inositol 1,3,4,5-tetrakisphosphate (InsP4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying InsP4?
A1: The primary methods for InsP4 quantification involve radiolabeling followed by High-Performance Liquid Chromatography (HPLC), or mass spectrometry (MS)-based techniques. Radiolabeling with [3H]-myo-inositol or 32P, followed by Strong Anion Exchange (SAX)-HPLC, is a highly sensitive and widely used approach.[1][2][3] Mass spectrometry methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), offer direct mass quantification and can overcome some limitations of radiolabeling.[4][5][6] Polyacrylamide Gel Electrophoresis (PAGE) is another method used for the separation and visualization of inositol phosphates.[7][8]
Q2: Why am I seeing a discrepancy between my radiolabeling results and mass quantification of InsP4?
A2: Discrepancies between radiolabeling and mass quantification can arise from several factors. The specific activity of the radiolabel and the intracellular concentration of unlabeled myo-inositol can significantly influence the incorporation of the radiolabel into the inositol phosphate (B84403) pool.[9] For instance, an increase in agonist-stimulated [3H]InsP4 formation may not always reflect a proportional increase in the actual mass of InsP4.[9] It is crucial to carefully control and consider the labeling conditions.
Q3: What are the critical steps in sample preparation to avoid InsP4 degradation?
A3: InsP4 is susceptible to degradation by phosphatases during sample preparation. Rapid inactivation of enzymatic activity is critical. This is typically achieved by immediate extraction with a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), at a low temperature (e.g., on ice).[7] All steps until the final elution should be performed at 4°C to minimize acid-catalyzed degradation of inositol pyrophosphates.[7]
Q4: How can I remove interfering compounds from my samples before analysis?
A4: A common issue is the co-purification of abundant, negatively charged molecules like ATP and other nucleotides, which can interfere with chromatographic analysis.[10] One effective method to remove these interfering nucleotides is through charcoal treatment, although this adds a step to the extraction procedure.[10] Another approach is the use of titanium dioxide (TiO2) beads, which can selectively bind and enrich inositol phosphates from complex biological samples.[7]
Troubleshooting Guides
Issue 1: Low or No Detectable InsP4 Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis/Extraction | Ensure complete cell lysis. Optimize the concentration of the acid used for extraction (e.g., 1M perchloric acid) and ensure thorough vortexing and incubation on ice.[7] |
| Sample Degradation | Work quickly and maintain samples at 4°C throughout the preparation process to minimize enzymatic and acid-catalyzed degradation.[7] |
| Low Abundance in Sample | Increase the starting amount of biological material (cells or tissue). Consider using a more sensitive detection method, such as mass spectrometry or increasing the specific activity of the radiolabel.[1][8] |
| Inefficient Binding/Elution from Purification Resin (e.g., TiO2) | Ensure the pH of the binding buffer is acidic. For elution, use a high pH buffer, such as 10% ammonium (B1175870) hydroxide (B78521), and perform the elution step twice to ensure full recovery.[7] |
Issue 2: Poor Chromatographic Resolution or Peak Tailing (HPLC)
| Potential Cause | Troubleshooting Step |
| Co-elution with Other Inositol Phosphate Isomers | Optimize the HPLC gradient. A shallower gradient of the high-salt buffer may improve the separation of InsP4 isomers.[6][11] Refer to established HPLC protocols for inositol phosphate separation.[12] |
| Presence of Interfering Nucleotides | Incorporate a purification step to remove nucleotides, such as charcoal treatment or TiO2 bead enrichment, prior to HPLC analysis.[7][10] |
| Column Degradation | Check the performance of your SAX-HPLC column with known standards. If resolution is poor, the column may need to be cleaned or replaced. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and filtered. The pH and ionic strength of the buffers are critical for good separation. |
Issue 3: High Background Signal or Baseline Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents or Glassware | Use high-purity reagents (e.g., HPLC grade) and ensure all glassware is thoroughly cleaned and rinsed with high-purity water. |
| Detector Instability (HPLC) | Allow the HPLC detector to warm up and stabilize before starting your run. Check the detector lamp and flow cell for any issues. |
| Incomplete Removal of Salts Before Mass Spectrometry | If using mass spectrometry, ensure that the desalting step is efficient. High salt concentrations can cause ion suppression and increase background noise.[4] |
Quantitative Data Summary
Table 1: Comparison of InsP4 Quantification Methods
| Method | Principle | Advantages | Common Pitfalls |
| Radiolabeling + SAX-HPLC | Metabolic labeling with [3H]-myo-inositol or 32P, followed by separation of inositol phosphates. | High sensitivity; well-established protocols available.[1][2] | Indirect measurement; potential discrepancy between radioactivity and mass; handling of radioactive materials.[9] |
| GC-MS | Derivatization of inositol phosphates to volatile compounds for separation and mass analysis. | Direct mass quantification; high sensitivity.[4] | Requires derivatization, which can be a source of variability. |
| LC-ICP-MS | HPLC separation coupled with inductively coupled plasma mass spectrometry for phosphorus-specific detection. | High sensitivity; tolerates complex matrices; resolves multiple isomers in a single run.[5][6] | Requires specialized instrumentation. |
| CE-MS | Separation by capillary electrophoresis coupled to mass spectrometry. | Rapid and accurate quantitative analysis.[13] | Requires careful optimization of separation conditions. |
| PAGE | Separation based on size and charge on a polyacrylamide gel, followed by staining. | Simple and cost-effective; does not require radioactive tracers for visualization.[8] | Lower resolution for isomers compared to HPLC; quantification can be less precise. |
Experimental Protocols
Protocol 1: Extraction of Inositol Phosphates using TiO2 Beads
This protocol is adapted from established methods.[7]
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Pellet the cells and extract using 800 µL of 1 M perchloric acid (PCA).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Enrichment with TiO2 Beads:
-
Prepare TiO2 beads by washing once with water and once with 1 M PCA.
-
Add approximately 4-5 mg of prepared TiO2 beads to the acidic supernatant.
-
Rotate the samples at 4°C for 15 minutes to allow binding of inositol phosphates.
-
Centrifuge and discard the supernatant.
-
-
Elution:
-
Add 200 µL of 10% ammonium hydroxide (pH > 10) to the beads.
-
Vortex and rotate for 5 minutes.
-
Centrifuge and collect the supernatant containing the inositol phosphates.
-
Repeat the elution step and combine the supernatants.
-
-
Sample Preparation for Analysis:
-
Evaporate the samples to the desired volume using a vacuum concentrator.
-
The sample is now ready for analysis by PAGE, HPLC, or mass spectrometry.
-
Visualizations
References
- 1. Extraction and quantification of soluble, radiolabeled inositol polyphosphates from different plant species using sax-hplc [agris.fao.org]
- 2. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 3. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Transfecting Cells with Inositol 1,3,4,5-tetraphosphate (IP4)
Welcome to the technical support center for researchers working with Inositol (B14025) 1,3,4,5-tetraphosphate (IP4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of delivering this important signaling molecule into cells.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in transfecting cells with Inositol 1,3,4,5-tetraphosphate (IP4)?
A1: The primary challenge is the inherent cell impermeability of IP4. Due to its multiple phosphate (B84403) groups, IP4 is highly negatively charged at physiological pH, preventing it from passively crossing the hydrophobic cell membrane. Therefore, specialized delivery techniques are required to introduce it into the cytoplasm.
Q2: What are the common methods for introducing IP4 into living cells?
A2: Several methods can be used to deliver IP4 into cells, each with its own advantages and disadvantages. The most common techniques include:
-
Microinjection: Direct physical injection into the cytoplasm.
-
Electroporation: Application of an electrical field to transiently permeabilize the cell membrane.
-
Permeabilization with agents: Using detergents like digitonin (B1670571) or saponin (B1150181) to create pores in the cell membrane.
-
Polyamine Carriers: Complexing IP4 with cationic polyamines to facilitate entry.
-
Cell-Permeant Analogs: Using chemically modified, membrane-permeable versions of IP4 (e.g., caged compounds or esters) that release the active molecule intracellularly.
Q3: How does IP4 function inside the cell?
A3: IP4 is a crucial second messenger primarily involved in intracellular calcium signaling. It often acts in concert with inositol 1,4,5-trisphosphate (IP3) to modulate the release of calcium from intracellular stores, such as the endoplasmic reticulum.[1][2] This regulation of calcium levels influences a wide range of cellular processes, including T-cell development, gene expression, and platelet activation.[1][3]
Q4: Is IP4 stable in cell culture media?
A4: The stability of IP4 in cell culture media can be a concern, particularly in the presence of serum. Biological fluids may contain phosphatases that can degrade inositol phosphates. For instance, inositol polyphosphate phosphatases have been shown to be present in human plasma and can rapidly dephosphorylate higher inositol phosphates. Therefore, it is advisable to minimize the incubation time of IP4 in serum-containing media or to use serum-free conditions when possible.
II. Troubleshooting Guides
This section provides troubleshooting advice for common problems encountered during IP4 delivery experiments.
Problem 1: Low or No Observable Effect After IP4 Delivery
| Possible Cause | Troubleshooting Steps |
| Inefficient Delivery | - Optimize Delivery Protocol: Systematically vary the parameters of your chosen method (e.g., electroporation voltage/pulse length, microinjection pressure/time, carrier:IP4 ratio). - Confirm Delivery: Use a fluorescently labeled version of IP4 or a co-delivered fluorescent marker to visually confirm successful entry into the cytoplasm. - Switch Delivery Method: If one method consistently fails, consider trying an alternative approach (e.g., from electroporation to a polyamine carrier). |
| Degradation of IP4 | - Use Freshly Prepared Solutions: Prepare IP4 solutions immediately before use. - Minimize Exposure to Degrading Enzymes: If using serum-containing media, reduce the incubation time. Consider performing experiments in serum-free media or using a phosphatase inhibitor cocktail. - Check Storage Conditions: Ensure IP4 is stored as recommended by the supplier, typically at -20°C or -80°C. |
| Suboptimal IP4 Concentration | - Perform a Dose-Response Curve: Test a range of IP4 concentrations to determine the optimal effective concentration for your cell type and assay. Intracellular concentrations in the high nanomolar to low micromolar range are often effective.[3] - Consider Cellular Volume: When calculating the final intracellular concentration, take into account the volume of the cells. |
| Cell Type Resistance | - Cell Line Variability: Some cell lines are inherently more difficult to transfect. Consult the literature for successful delivery methods in your specific cell type. - Primary Cells: Primary cells can be particularly sensitive and challenging. Methods like microinjection or nucleofection may be more suitable. |
| Issues with Downstream Assay | - Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological response. - Timing of Assay: The biological effect of IP4 may be transient. Perform a time-course experiment to identify the optimal time point for your assay. |
Problem 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Harsh Delivery Method | - Reduce "Dosage" of Delivery Agent: For electroporation, lower the voltage or shorten the pulse duration. For chemical carriers, reduce the concentration of the carrier.[4] - Optimize Buffer Conditions: Use a specialized electroporation buffer with low conductivity to prevent overheating and cell death.[4] - Allow for Recovery: Ensure cells have adequate time to recover in fresh, complete media after the delivery procedure. |
| Toxicity of the Delivery Reagent | - Titrate Reagent Concentration: Determine the lowest effective concentration of the polyamine carrier or other chemical reagent that provides good delivery with minimal toxicity. - Screen Different Reagents: Test various commercially available delivery reagents to find one that is well-tolerated by your cells. |
| High Concentration of IP4 | - Reduce IP4 Concentration: While less common, excessively high intracellular concentrations of any molecule can be toxic. Test lower concentrations to see if cell viability improves. |
| Poor Cell Health Pre-Transfection | - Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase and have not been passaged too many times. - Optimal Cell Density: Plate cells at an optimal density. For adherent cells, 70-90% confluency is often recommended. |
| Contaminants in Preparations | - Use High-Purity Reagents: Ensure your IP4 and all other solutions are free of contaminants like endotoxins. |
III. Experimental Protocols
Electroporation of IP4
This protocol is a general guideline and should be optimized for your specific cell type and electroporator.
-
Cell Preparation:
-
Harvest cells in the logarithmic growth phase.
-
Wash cells once with sterile, ice-cold phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺.
-
Resuspend cells in a low-conductivity electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Electroporation:
-
Add IP4 to the cell suspension to the desired final concentration (e.g., 10-100 µM).
-
Transfer the cell/IP4 mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using parameters optimized for your cell type (e.g., square wave or exponential decay pulse).
-
Note: One study on murine oocytes used a concentration of 25 µM IP3 in the electroporation buffer.[5] Another study on L1210 cells noted that electroporation could activate an IP4 3-phosphatase, leading to its conversion to IP3.[6] This is a critical consideration for data interpretation.
-
-
Post-Electroporation:
-
Immediately after the pulse, gently remove the cell suspension from the cuvette and transfer it to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells under standard conditions for an appropriate time before performing your downstream assay.
-
Polyamine Carrier-Mediated Delivery of IP4
This method relies on the formation of a complex between the negatively charged IP4 and a positively charged polyamine carrier.
-
Complex Formation:
-
In a sterile microfuge tube, dilute the polyamine carrier in a serum-free medium or a suitable buffer.
-
In a separate tube, dilute the IP4 to the desired concentration in the same medium/buffer.
-
Add the diluted IP4 to the diluted carrier and mix gently by pipetting. The optimal carrier:IP4 ratio needs to be determined empirically but often ranges from 1:1 to 5:1 (w/w).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells to be treated once with serum-free medium.
-
Add the carrier/IP4 complexes to the cells.
-
Incubate for a period ranging from 30 minutes to 4 hours. The optimal incubation time should be determined for your cell type.
-
-
Post-Incubation:
-
Remove the medium containing the complexes and replace it with fresh, complete growth medium.
-
Incubate the cells for the desired period before analysis.
-
IV. Data Presentation
Table 1: Comparison of IP4 Delivery Methods
| Method | Principle | Typical IP4 Concentration | Advantages | Disadvantages |
| Microinjection | Direct physical delivery into the cytoplasm. | High nM to low µM (intracellular)[3] | High efficiency for single cells; precise control over delivered amount. | Technically demanding; low throughput; invasive. |
| Electroporation | Transient membrane permeabilization via an electrical field. | 10-100 µM (in buffer) | High efficiency for a large population of cells. | Can cause significant cell death; requires specialized equipment.[4] |
| Permeabilization | Chemical-induced pore formation in the cell membrane. | Micromolar range[6] | Relatively simple procedure. | Can cause irreversible membrane damage; loss of cytoplasmic components. |
| Polyamine Carriers | Complexation with cationic carriers to facilitate entry. | Varies with carrier and cell type. | Less invasive than physical methods; suitable for a population of cells. | Potential for cytotoxicity of the carrier; efficiency can be cell-type dependent.[2] |
| Cell-Permeant Esters | Masking of phosphate groups to allow passive diffusion, followed by intracellular hydrolysis. | Low micromolar range[7] | Non-invasive; suitable for intact tissues. | Synthesis can be complex; incomplete hydrolysis can lead to artifacts.[8] |
V. Visualizations
Signaling Pathway of IP4
Caption: IP4 signaling pathway in relation to IP3 and calcium mobilization.
Experimental Workflow for IP4 Delivery
Caption: General experimental workflow for intracellular delivery of IP4.
Troubleshooting Logic for Low IP4 Efficacy
Caption: Troubleshooting flowchart for low efficacy of delivered IP4.
References
- 1. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 5. Increase in IP3 and intracellular Ca2+ induced by phosphate depletion in LLC-PK 1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol 1,3,4,5-tetrakisphosphate causes release of Ca2+ from permeabilized mouse lymphoma L1210 cells by its conversion into inositol 1,4,5-trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroporation of inositol 1,4,5-triphosphate induces repetitive calcium oscillations in murine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inositol 1,3,4,5-tetrakisphosphate Kinase (ITPK) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Inositol (B14025) 1,3,4,5-tetrakisphosphate kinase (ITPK) assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of ITPK and a typical experimental workflow for assaying its activity.
Caption: Simplified ITPK signaling pathway.
Caption: General experimental workflow for an ITPK kinase assay.
Troubleshooting Guide
This guide addresses common issues encountered during ITPK assays.
Caption: Logical workflow for troubleshooting common ITPK assay issues.
Q1: I am seeing very low or no kinase activity. What should I check first?
A: Low or no activity is a common problem that can stem from several sources.
-
Enzyme Integrity: Ensure your ITPK enzyme is active. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot the enzyme after purification and store it at -80°C. Run a positive control with a known active enzyme batch if available. Also, determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.[1]
-
Buffer Conditions: The reaction buffer is critical. Verify the pH is optimal, typically between 7.0 and 8.0.[2][3] Ensure essential cofactors, particularly MgCl₂, are present at the correct concentration (see FAQ section).
-
Substrate Quality: Verify the integrity and concentration of your ATP and inositol phosphate (B84403) substrate stocks. ATP solutions are susceptible to hydrolysis. Prepare fresh ATP stocks and adjust the pH to neutral if necessary.
-
Reaction Time and Temperature: Your incubation time may be too short to generate a detectable signal. Perform a time-course experiment to find the linear range of the reaction.[1] Ensure the incubation is performed at the optimal temperature, typically between 25°C and 37°C.[4][5]
Q2: My assay has a very high background signal, masking the specific activity. How can I reduce it?
A: High background can obscure your results. Consider the following:
-
Non-Specific Binding: In formats like filter-binding or fluorescence assays, non-specific binding of labeled substrates or antibodies can be an issue. Including a low concentration of a non-ionic detergent (e.g., 0.01% Nonidet P-40 or Triton X-100) in the assay buffer can help minimize this.[6]
-
Contaminating Activities: Your purified enzyme preparation may be contaminated with other ATPases or phosphatases, leading to non-specific ATP consumption or product degradation. If you suspect contamination, further purification of your ITPK may be necessary.
-
Assay Components: One of your assay components might be auto-fluorescent or interfering with your detection method. Test each component individually in the absence of the enzyme or substrate.
Q3: The results from my replicate wells are highly variable. What can cause this poor reproducibility?
A: Poor consistency between replicates points to issues with assay setup and execution.[7]
-
Pipetting Inaccuracy: Small volumes are often used in kinase assays, making them sensitive to pipetting errors. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.[7]
-
Inadequate Mixing: Ensure all components are thoroughly mixed upon addition to the reaction well, especially the enzyme, which is often added in a small volume.
-
Edge Effects and Temperature Gradients: In plate-based assays, wells on the edge of the plate can evaporate faster or experience temperature differences. Avoid using the outer wells or ensure the plate is incubated in a humidified chamber to minimize evaporation.[7]
-
Reagent Preparation: Prepare master mixes of your buffer, substrates, and enzyme to add to the wells, rather than adding each component individually. This ensures consistency across all wells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an ITPK assay?
A: The optimal pH for ITPK activity is generally in the neutral to slightly alkaline range. Published protocols often use a pH between 7.0 and 7.5.[3][4][6] However, the precise optimum can vary depending on the specific ITPK isoform and the source organism. It is highly recommended to perform a pH titration curve (e.g., from pH 6.5 to 8.5) using an appropriate buffer system (like HEPES or Tris-HCl) to determine the ideal pH for your experimental conditions.
Q2: What is the role of divalent cations, and what concentration should I use?
A: Divalent cations, most commonly Magnesium (Mg²⁺), are essential cofactors for most kinases, including ITPK. Mg²⁺ coordinates with the phosphate groups of ATP, facilitating the phosphotransfer reaction.
-
Optimal Concentration: The optimal MgCl₂ concentration is typically in the range of 3.5 to 10 mM.[4][8]
-
Inhibitory Effects: Be aware that excessively high concentrations of divalent cations can be inhibitory.[9] It is crucial to titrate the MgCl₂ concentration to find the optimal level for your specific enzyme and ATP concentration. Other divalent cations like Manganese (Mn²⁺) can sometimes substitute for Mg²⁺ but may alter the kinetic properties of the enzyme.[8][10]
Q3: How do I determine the optimal ATP concentration for my assay?
A: The choice of ATP concentration depends on the goal of your experiment.[11]
-
For Inhibitor Screening: To maximize sensitivity for ATP-competitive inhibitors, assays are often performed at an ATP concentration equal to or below its Michaelis-Menten constant (Kₘ).[11][12] This allows potential inhibitors to compete more effectively with ATP for the binding site. The Kₘ of ATP for ITPKs can be in the low micromolar range (e.g., 10.6 µM for one kinase).[13]
-
For Physiological Relevance: To better mimic cellular conditions, a higher ATP concentration (1-10 mM) may be used, as intracellular ATP levels are in the millimolar range.[11][12] However, be aware that this will increase the IC₅₀ values for ATP-competitive inhibitors.[12]
-
Determining Kₘ: To find the ATP Kₘ, you should measure the initial reaction velocity at various ATP concentrations (while keeping the inositol phosphate substrate saturated) and fit the data to the Michaelis-Menten equation.[14]
Q4: What concentration of the inositol phosphate substrate should I use?
A: Similar to ATP, the optimal concentration of the inositol phosphate substrate (e.g., Ins(1,3,4,5)P₄'s precursor, Ins(1,4,5)P₃, or other substrates like InsP₆) depends on your experimental goal.
-
Enzyme Kinetics: To determine the Kₘ for the inositol phosphate substrate, you should vary its concentration while keeping the ATP concentration fixed (ideally at a saturating level). The apparent Kₘ for Ins(1,3,4)P₃ has been reported to be around 200 nM in one study.[3]
-
Screening Assays: For routine screening, using a substrate concentration around its Kₘ value is a common practice. This provides a good balance between signal strength and consumption of the often-expensive substrate. A concentration of 25 µM has been used for InsP₆ in some assays.[4]
Data and Protocols
Summary of Recommended Buffer Conditions
| Component | Recommended Concentration | Notes |
| Buffer | 20-50 mM HEPES or Tris | Titrate pH to find optimum, typically pH 7.0-7.5.[4][6][8] |
| KCl / NaCl | 50-100 mM | Salt can affect enzyme stability and activity.[4][6] |
| MgCl₂ | 3.5-10 mM | Essential cofactor. Titrate to find optimum.[4][8] |
| ATP | Kₘ value (~10-100 µM) or 1 mM | Use Kₘ for inhibitor screening; use ~1 mM for physiological relevance.[13][15] |
| Substrate | Kₘ value or 10-50 µM | Dependent on the specific inositol phosphate substrate.[4][15] |
| Detergent | 0.01% Nonidet P-40 / Triton X-100 | Optional, helps reduce non-specific binding.[6] |
| DTT / β-mercaptoethanol | 1-10 mM | Reducing agent to maintain enzyme integrity.[3][8] |
General Experimental Protocol for ITPK Activity Assay (Radiometric)
This protocol provides a general template. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
-
Prepare the Kinase Reaction Buffer:
-
Prepare a 2X kinase buffer stock. For a final concentration of 20 mM HEPES pH 7.2, 100 mM KCl, 5 mM MgCl₂, and 1 mM DTT, the 2X stock would contain 40 mM HEPES pH 7.2, 200 mM KCl, 10 mM MgCl₂, and 2 mM DTT.
-
-
Prepare Reagents:
-
Enzyme: Dilute the ITPK enzyme to a 4X final concentration in 1X kinase buffer.
-
Substrate/ATP Mix: Prepare a 4X mix of the inositol phosphate substrate and ATP. For a radiometric assay, this would include [γ-³²P]ATP or [γ-³³P]ATP mixed with unlabeled ATP to achieve the desired final concentration and specific activity (e.g., 500-1000 cpm/pmol).[1]
-
-
Set up the Reaction:
-
In a 96-well plate or microcentrifuge tubes, add 12.5 µL of 2X kinase buffer.
-
Add 5 µL of inhibitor solution (or vehicle control).
-
Add 2.5 µL of the 4X diluted enzyme. Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding 5 µL of the 4X Substrate/ATP mix. The final reaction volume will be 25 µL.
-
-
Incubate:
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at the optimal temperature (e.g., 30°C). Ensure the reaction is within the linear range.[1]
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of a stop solution, such as 0.5 M orthophosphoric acid[1] or a solution containing a high concentration of EDTA to chelate the Mg²⁺.
-
-
Measure Product Formation:
-
Data Analysis:
-
Calculate the kinase activity, often expressed as pmol of phosphate incorporated per minute per mg of enzyme.
-
For inhibitor studies, calculate the percent inhibition relative to the no-inhibitor control and plot the data to determine the IC₅₀ value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inositol 1,3,4-Trisphosphate 5-Kinase and Inositol 1,3,4,5-Tetrakisphosphate 6-Kinase in Immature Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and catalytic analyses of the InsP6 kinase activities of higher plant ITPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-dependent Regulation of Inositol 1,4,5-Trisphosphate-dependent Ca2+ Release during Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver. Regulation of enzyme activity by inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ch.promega.com [ch.promega.com]
Technical Support Center: Fluorescent Detection of Inositol Tetrakisphosphate (InsP4)
Welcome to the technical support center for the fluorescent detection of inositol (B14025) tetrakisphosphate (InsP4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in InsP4 assays?
High background fluorescence can originate from several sources, including the autofluorescence of cells, components of the culture media, or the fluorescent probe itself.[1] Phenol (B47542) red and fetal bovine serum in culture media are known to be fluorescent and can contribute to background noise.[2] Additionally, unbound or non-specifically bound fluorescent probes can increase the background signal.
Q2: How can I minimize photobleaching of my InsP4 fluorescent probe?
Photobleaching is the irreversible degradation of a fluorophore due to light exposure. To minimize this, it is recommended to:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
For live-cell imaging, acquire images efficiently and avoid prolonged exposure.
-
If possible, use a more photostable fluorophore.[3]
Q3: What can cause a low signal intensity in my InsP4 detection experiment?
Low signal intensity can be due to several factors:
-
Low expression of the biosensor: The concentration of the fluorescent biosensor within the cell may be insufficient.
-
Suboptimal excitation or emission wavelengths: Ensure that the filter sets on your microscope are appropriate for the specific fluorophores of your biosensor.
-
Low InsP4 concentration: The cellular levels of InsP4 may be below the detection limit of the biosensor.
-
Incorrect biosensor localization: The biosensor may not be localized to the cellular compartment where InsP4 is present.
Q4: How does the choice of fluorescent probe affect the signal-to-noise ratio?
The properties of the fluorescent probe, such as its quantum yield (the efficiency of photon emission) and extinction coefficient (the efficiency of photon absorption), directly impact the signal strength. A probe with a high quantum yield and a high extinction coefficient will produce a brighter signal, which can improve the signal-to-noise ratio.[4] For FRET-based sensors, the selection of the donor-acceptor pair is critical to maximize the FRET signal.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorescent detection of InsP4.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Autofluorescence from media components (e.g., phenol red, serum).[2] | Use imaging media optimized for microscopy or perform measurements in phosphate-buffered saline (PBS) with calcium and magnesium.[2] |
| Nonspecific binding of the fluorescent probe. | Optimize probe concentration and washing steps to remove unbound probe. | |
| Contamination of reagents or microplates. | Use high-purity reagents and black-walled, clear-bottom plates for fluorescence assays to reduce stray light. | |
| Low Signal Intensity | Insufficient expression of the InsP4 biosensor. | Optimize transfection or transduction protocols to increase biosensor expression levels. |
| Inefficient FRET transfer in FRET-based sensors. | Ensure the donor and acceptor fluorophores are within the appropriate distance (1-10 nm) and have a suitable spectral overlap.[5] | |
| Low cellular InsP4 levels. | Stimulate cells with an appropriate agonist to induce InsP4 production. | |
| Signal Variability Between Wells/Samples | Pipetting inconsistencies or evaporation. | Use calibrated multi-channel pipettes, sealing films, and ensure consistent mixing. |
| Uneven cell seeding or health. | Ensure a uniform cell monolayer and check for signs of cytotoxicity. | |
| Inconsistent biosensor expression levels. | Use a stable cell line expressing the biosensor or normalize the signal to a co-expressed fluorescent protein. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and intensity. Use a neutral density filter when locating cells of interest.[3] |
| Instability of the fluorophore. | Select more photostable fluorophores or use an anti-fade reagent for fixed samples.[3] | |
| Spectral Bleed-through | Overlap between donor emission and acceptor excitation spectra in FRET. | Use FRET pairs with minimal spectral overlap and apply appropriate correction factors during image analysis. |
| Incorrect filter sets. | Ensure that the excitation and emission filters are specific for the donor and acceptor fluorophores. |
Quantitative Data Summary
The signal-to-noise ratio (SNR) is a critical parameter for assessing the quality of fluorescent detection. While specific SNR values for InsP4 biosensors are highly dependent on the experimental setup, the following table provides typical SNR ranges for different fluorescence microscopy techniques. A higher SNR indicates a clearer signal relative to the background noise.
| Microscopy Technique | Typical Signal-to-Noise Ratio (SNR) | Notes |
| Widefield Fluorescence Microscopy | 5 - 40 | Can be limited by out-of-focus light, leading to higher background.[6] |
| Confocal Laser Scanning Microscopy | 15 - >30 | Improved SNR due to the rejection of out-of-focus light by the pinhole.[6] |
| Two-Photon Microscopy | Generally higher than confocal | Deeper tissue penetration and reduced phototoxicity can lead to better signal quality. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | High | Excellent SNR for imaging events at the plasma membrane due to a very thin illumination field. |
Note: These are general estimates. The actual SNR will vary based on the specific instrument, biosensor, and sample.
Experimental Protocols
Protocol: Live-Cell Imaging of InsP4 Dynamics using a FRET-based Biosensor
This protocol outlines the general steps for using a genetically encoded FRET-based biosensor, such as one employing the GRP1 or Btk PH domain, to monitor InsP4 dynamics in living cells.
Materials:
-
Mammalian cell line of interest
-
Plasmid DNA encoding the InsP4 FRET biosensor (e.g., containing a PH domain selective for InsP4 flanked by a FRET donor and acceptor pair like CFP and YFP)
-
Transfection reagent
-
Cell culture medium (consider using a formulation with reduced autofluorescence for imaging)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores)
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the InsP4 FRET biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow the cells to express the biosensor for 24-48 hours.
-
-
Imaging Preparation:
-
Before imaging, replace the culture medium with an imaging buffer (e.g., HBSS or a phenol red-free medium) to reduce background fluorescence.
-
Allow the cells to equilibrate in the imaging buffer for at least 30 minutes in the incubator.
-
-
FRET Imaging:
-
Place the imaging dish on the microscope stage.
-
Identify cells expressing the biosensor.
-
Acquire images in three channels:
-
Donor excitation, Donor emission (e.g., CFP channel)
-
Donor excitation, Acceptor emission (FRET channel)
-
Acceptor excitation, Acceptor emission (e.g., YFP channel, for bleed-through correction)
-
-
Acquire a baseline recording for a few minutes before stimulating the cells.
-
-
Cell Stimulation:
-
To observe InsP4 dynamics, stimulate the cells with an appropriate agonist known to induce the production of InsP3 and subsequently InsP4.
-
Continue acquiring images throughout the stimulation and response period.
-
-
Image Analysis:
-
Perform background subtraction on all images.
-
Correct for spectral bleed-through of the donor emission into the acceptor channel and the direct excitation of the acceptor by the donor excitation wavelength.
-
Calculate the FRET ratio (e.g., FRET channel intensity / Donor channel intensity) for each time point.
-
Plot the change in the FRET ratio over time to visualize the dynamics of InsP4.
-
Controls:
-
Positive Control: A construct where the donor and acceptor are directly linked by a short peptide, which should exhibit a high FRET signal.
-
Negative Control: Express the donor and acceptor fluorophores as separate, non-interacting proteins to determine the level of background FRET.
-
Biosensor Validation: In vitro calibration of the biosensor with known concentrations of InsP4 can help in quantifying the intracellular concentrations.
Visualizations
Caption: Simplified InsP4 signaling pathway.
Caption: Experimental workflow for FRET-based InsP4 detection.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Technical Support Center: Accurate Measurement of Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). It includes frequently asked questions (FAQs), troubleshooting guides for common analytical techniques, detailed experimental protocols, and quantitative data for reference.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Ins(1,3,4,5)P₄?
A1: The most prevalent methods for the quantification of Ins(1,3,4,5)P₄ include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and radiolabeling techniques.[1][2] HPLC methods often utilize anion-exchange chromatography to separate inositol phosphate (B84403) isomers.[1][3] LC-MS/MS offers high sensitivity and specificity, allowing for direct measurement of the mass of Ins(1,3,4,5)P₄.[4] Radiolabeling with precursors like [³H]myo-inositol allows for the detection of newly synthesized inositol phosphates.
Q2: Where can I obtain calibration standards for Ins(1,3,4,5)P₄?
A2: Commercially available Ins(1,3,4,5)P₄ standards can be purchased from several biochemical suppliers. Noted vendors include Echelon Biosciences and Cayman Chemical, who offer the sodium salt of D-myo-Inositol 1,3,4,5-tetrakisphosphate in various quantities.[4][5] These standards are crucial for creating calibration curves to ensure the accurate quantification of experimental samples.
Q3: What are the critical steps in sample preparation for Ins(1,3,4,5)P₄ analysis?
A3: Effective sample preparation is crucial for accurate Ins(1,3,4,5)P₄ measurement and typically involves cell lysis, extraction of inositol phosphates, and removal of interfering substances. A common method involves extracting cells with an acidic solution, such as perchloric acid, followed by a purification step.[6][7] One novel purification method utilizes titanium dioxide (TiO₂) beads to specifically bind and enrich inositol phosphates from crude cell extracts.[6][7][8] It is essential to perform these steps at low temperatures to minimize enzymatic degradation of the target analyte.[7]
Q4: What is the biological role of Ins(1,3,4,5)P₄?
A4: Inositol 1,3,4,5-tetrakisphosphate is a key second messenger in cellular signaling. It is produced by the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and is involved in regulating intracellular calcium levels.[4][5]
Signaling Pathway
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity silica (B1680970) column; adjust mobile phase pH to suppress silanol (B1196071) ionization. |
| Retention Time Drift | Changes in mobile phase composition or temperature. | Prepare fresh mobile phase daily; use a column oven for stable temperature control. |
| Ghost Peaks | Contamination from previous injections or the mobile phase. | Flush the column with a strong solvent; ensure high purity of mobile phase components. |
| High Backpressure | Column or frit blockage. | Reverse-flush the column; if the problem persists, replace the inlet frit or the column. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Solution |
| Low Signal Intensity | Poor ionization efficiency of inositol phosphates. | Use a suitable ion-pairing agent or derivatization to enhance ionization. |
| Adduct Formation (e.g., [M+Na]⁺) | Presence of salts in the sample or mobile phase. | Use high-purity solvents and desalt samples before analysis. While adducts can sometimes enhance signal, they may not be reproducible. |
| In-source Fragmentation | High source voltage leading to fragmentation before MS/MS. | Optimize source conditions (e.g., reduce voltage) to minimize in-source fragmentation and ensure accurate precursor ion selection. |
| Poor Isomer Separation | Co-elution of different inositol phosphate isomers. | Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of isomers before MS analysis. |
Quantitative Data Summary
| Parameter | LC-MS/MS Method for Myo-inositol | Reference |
| Limit of Detection (LOD) | 0.05 mg/L | [4][9] |
| Limit of Quantitation (LOQ) | 0.17 mg/L | [4][9] |
| Method Detection Limit (MDL) | 17 mg/kg | [4][9] |
| Recovery Rate | 98.07 - 98.43% | [4][9] |
| Relative Standard Deviation (RSD) | 1.93 - 2.74% | [4][9] |
| Analytical Method | Detection Limit | Reference |
| HPLC with Pulsed Amperometric Detection | 10 pmol (for inositol) | [2] |
| HPLC-ESI-MS | 25 pmol (for each InsP form) | [1][10] |
| High-Performance Anion-Exchange Chromatography with Suppressed Conductivity Detection | 70 pmol (for inositol 1-monophosphate) | [3] |
Experimental Protocols
Protocol 1: Extraction and Purification of Inositol Phosphates from Cultured Cells using TiO₂ Beads
This protocol is adapted from methods describing the purification of inositol phosphates from biological samples.[6][7][8]
Materials:
-
Phosphate-buffered saline (PBS)
-
1 M Perchloric acid (PA)
-
Titanium dioxide (TiO₂) beads
-
Centrifugal evaporator
Procedure:
-
Harvest cultured cells and wash them with PBS.
-
Pellet the cells and extract the inositol phosphates by resuspending the pellet in 800 µL of 1 M perchloric acid.
-
Incubate on ice for 10 minutes with periodic vortexing.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 4 mg of TiO₂ beads.
-
Rotate the samples for 15 minutes at 4°C to allow inositol phosphates to bind to the beads.
-
Pellet the beads by centrifugation at 3,500 x g for 1 minute and discard the supernatant.
-
Wash the beads twice with 1 M perchloric acid.
-
Elute the inositol phosphates by adding 200 µL of 10% ammonium hydroxide to the beads and rotating for 5 minutes.
-
Centrifuge and collect the supernatant. Repeat the elution step and pool the supernatants.
-
Reduce the volume of the eluate using a centrifugal evaporator before analysis.
Protocol 2: Quantification of Ins(1,3,4,5)P₄ by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
HPLC system (e.g., Agilent 1200 series)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6410)
-
Anion-exchange or reverse-phase C18 column suitable for inositol phosphate separation.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of a certified Ins(1,3,4,5)P₄ standard in the appropriate solvent (e.g., water or mobile phase). A typical concentration range might be from low pmol to nmol levels.
-
LC Separation:
-
Set up an appropriate gradient elution program. For anion-exchange chromatography, a gradient of increasing salt concentration (e.g., ammonium carbonate) is often used.[5] For ion-pair reverse-phase HPLC, a mobile phase containing a pairing agent like tetrabutylammonium (B224687) hydroxide may be used.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in negative ion mode for inositol phosphates.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for Ins(1,3,4,5)P₄ will be its [M-H]⁻ ion, and specific product ions will be monitored.
-
Optimize the collision energy for the specific MRM transitions of Ins(1,3,4,5)P₄.
-
-
Data Analysis:
-
Integrate the peak areas for the Ins(1,3,4,5)P₄ MRM transitions in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Ins(1,3,4,5)P₄ in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow Diagram
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Inositol 1,3,4,5-tetraphosphate (Ins(1,3,4,5)P₄)
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Inositol (B14025) 1,3,4,5-tetraphosphate (Ins(1,3,4,5)P₄).
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Ins(1,3,4,5)P₄ for the long term?
For long-term storage, lyophilized Ins(1,3,4,5)P₄ should be stored at -20°C or below, protected from moisture. Under these conditions, it is stable for at least five years.
Q2: What is the recommended procedure for reconstituting lyophilized Ins(1,3,4,5)P₄?
It is recommended to reconstitute lyophilized Ins(1,3,4,5)P₄ in a high-quality aqueous buffer, such as sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., HEPES, Tris). Briefly vortex to ensure complete dissolution. For sensitive applications, it is advisable to prepare fresh solutions.
Q3: How should I store reconstituted Ins(1,3,4,5)P₄ solutions?
Once reconstituted, it is best to prepare aliquots of the Ins(1,3,4,5)P₄ solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
Q4: What is the stability of Ins(1,3,4,5)P₄ in aqueous buffers?
The stability of Ins(1,3,4,5)P₄ in solution is pH-dependent. Storage in basic (pH > 9) or acidic (pH < 4) buffers may lead to degradation. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability.
Troubleshooting Guides
Issue 1: No observable biological effect after applying Ins(1,3,4,5)P₄.
-
Question: I am not observing the expected calcium release in my permeabilized cells after applying Ins(1,3,4,5)P₄. What could be the issue?
-
Answer: There are several potential reasons for this:
-
Degradation of Ins(1,3,4,5)P₄: Ensure that the compound has been stored correctly and that reconstituted solutions have not undergone multiple freeze-thaw cycles. Consider using a freshly prepared solution.
-
Cell Permeabilization: The permeabilization of your cells may be incomplete or excessive. Titrate the concentration of the permeabilizing agent (e.g., saponin) and the incubation time to achieve optimal results.
-
Experimental Buffer Composition: The presence of high concentrations of phosphate (B84403) in the buffer can interfere with the interaction of inositol phosphates with their receptors. Ensure your buffer composition is appropriate for the assay.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your experimental timeline is optimized to capture the desired response.
-
Cell Health: The overall health and viability of your cells are crucial. Ensure cells are healthy before starting the experiment.
-
Issue 2: Solubility problems with Ins(1,3,4,5)P₄.
-
Question: I am having difficulty dissolving the lyophilized Ins(1,3,4,5)P₄ powder. What should I do?
-
Answer: Lyophilized Ins(1,3,4,5)P₄ should be readily soluble in aqueous buffers. If you are experiencing issues:
-
Use a high-quality solvent: Ensure you are using sterile, nuclease-free water or a suitable buffer.
-
Vortexing: Gentle vortexing should be sufficient to dissolve the powder. Avoid vigorous shaking, which could introduce contaminants.
-
Sonication: If solubility issues persist, brief sonication in a water bath may help. However, be cautious as this can generate heat and potentially degrade the compound.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Inositol 1,3,4,5-tetraphosphate
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | ≥ 5 years | Protect from moisture. |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Ins(1,3,4,5)P₄-Mediated Calcium Release Assay in Saponin-Permeabilized Cells
This protocol describes a method to measure intracellular calcium release in response to Ins(1,3,4,5)P₄ in cells permeabilized with saponin (B1150181), using a fluorescent calcium indicator.
Materials:
-
Adherent cells grown on glass-bottom dishes
-
Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Loading buffer: Calcium-free buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic F-127
-
Permeabilization buffer: Intracellular-like buffer (high K⁺, low Na⁺) containing a low concentration of saponin (e.g., 25-50 µg/mL)
-
Experimental buffer: Permeabilization buffer without saponin
-
Ins(1,3,4,5)P₄ stock solution
-
Positive control (e.g., Ionomycin)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
-
Loading with Calcium Indicator:
-
Wash cells twice with calcium-free buffer.
-
Incubate cells with loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with calcium-free buffer to remove excess dye.
-
-
Permeabilization:
-
Replace the buffer with permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Wash cells gently with experimental buffer to remove the saponin.
-
-
Calcium Release Measurement:
-
Mount the dish on the fluorescence microscope and acquire a baseline fluorescence reading.
-
Add the desired concentration of Ins(1,3,4,5)P₄ to the experimental buffer and record the change in fluorescence over time.
-
As a positive control, add a saturating concentration of a calcium ionophore like ionomycin (B1663694) at the end of the experiment to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. The response to Ins(1,3,4,5)P₄ can be expressed as a change in fluorescence relative to the baseline or as a percentage of the maximum response to ionomycin.
-
Visualizations
Validation & Comparative
Validating the Physiological Role of Inositol 1,3,4,5-tetraphosphate: A Comparative Guide to Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of model systems for validating the physiological role of Inositol (B14025) 1,3,4,5-tetraphosphate (IP4), a crucial second messenger in cellular signaling. We will explore a newly prominent model system, human platelets, and compare its utility with established models such as the budding yeast Saccharomyces cerevisiae and the human colon cancer cell line HCT116. This guide aims to equip researchers with the necessary information to select the most appropriate model system for their specific research questions.
Introduction to the Physiological Role of Inositol 1,3,4,5-tetraphosphate (IP4)
This compound (IP4) is a key signaling molecule derived from the phosphorylation of inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinase (ITPK).[1] IP3 is a well-known second messenger that mobilizes intracellular calcium stores.[1] The subsequent generation of IP4 adds another layer of complexity and regulation to inositol phosphate (B84403) signaling. Emerging evidence suggests that IP4 is not merely a byproduct of IP3 metabolism but an active signaling molecule in its own right, with proposed roles in regulating Ca2+ entry, antagonizing phosphoinositide 3-kinase (PI3K) signaling, and modulating the function of proteins containing pleckstrin-homology (PH) domains.[1] Recent studies have particularly highlighted its inhibitory function in platelet activation, suggesting it may act as a negative regulator of thrombosis.[1]
Comparison of Model Systems
The choice of a model system is critical for elucidating the precise physiological functions of IP4. Below is a comparative analysis of human platelets, Saccharomyces cerevisiae, and the HCT116 cell line.
Qualitative Comparison of Model Systems
| Feature | Human Platelets | Saccharomyces cerevisiae (Yeast) | HCT116 Human Cell Line |
| Physiological Relevance | High for thrombosis, hemostasis, and certain aspects of neurobiology.[2] | Low for direct physiological processes in mammals, but high for conserved cellular pathways.[3] | Moderate to high for cancer biology and general human cell signaling.[4] |
| Genetic Tractability | Low; anucleated nature prevents genetic manipulation.[2] | High; well-established protocols for genetic manipulation and large-scale screening.[5] | High; amenable to transfection, gene editing (e.g., CRISPR-Cas9), and RNA interference.[4] |
| Experimental Throughput | Moderate; primary cells require fresh isolation. | High; rapid growth and ease of culture allow for high-throughput screens.[5] | High; established cell line with well-defined culture conditions.[4] |
| Inositol Phosphate Pathway | Contains a complete and highly active inositol phosphate signaling pathway relevant to mammalian physiology.[1] | Conserved inositol phosphate pathway, but with some differences in enzymes and regulation compared to mammals.[6] | Represents a relevant human cellular context with a complete inositol phosphate pathway.[7] |
| Key Advantages | - Direct relevance to human thrombosis and hemostasis. - Intact cellular system for studying signaling cascades. | - Powerful genetic tools. - Conserved fundamental cellular processes. - Cost-effective and rapid experimentation.[8] | - Human cell line with relevance to cancer. - High transfection efficiency. - Relatively homogeneous cell population.[4] |
| Key Disadvantages | - Limited lifespan and variability between donors. - Resistance to genetic modification.[2] | - Differences in cellular organization and signaling pathways compared to mammals. - Lacks physiological context for many human diseases.[5] | - Can accumulate mutations over time, leading to variability between labs.[7] - May not fully recapitulate the complexity of in vivo tissues. |
Quantitative Comparison of Inositol Phosphates
The cellular levels of inositol phosphates can vary significantly between different model systems and under different conditions. The following table summarizes representative quantitative data.
| Inositol Phosphate | Human Platelets (pmol/10⁸ cells) | Saccharomyces cerevisiae | HCT116 Cells (pmol/6 million cells) |
| IP3 (Resting) | 1 - 4[9] | Varies with genetic background and growth conditions. | Not typically reported in absolute resting amounts without stimulation. |
| IP3 (Stimulated) | 10 - 30 (Thrombin-stimulated)[9] | Glucose stimulation leads to the formation of glycerophosphoinositol (B231547) phosphates rather than a direct IP3 spike in the same manner as mammalian cells.[10] | Not available in a directly comparable format. |
| IP6 | ~5 µM (Resting), ~16 µM (Thrombin-stimulated)[11] | Varies significantly with genetic modifications (e.g., opi1 mutation).[12] | Varies, but is a major inositol polyphosphate. |
| IP7 & IP8 | Present, but concentrations are not well-defined in resting vs. stimulated states. | Present and regulated by stress conditions.[13] | 1,5-IP8 levels are notably higher in some HCT116 sub-lines (~6-7 fold difference).[7][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are key protocols for studying IP4 in the discussed model systems.
Analysis of Inositol Phosphates in Human Platelets
Objective: To quantify the levels of inositol phosphates in resting and stimulated human platelets.
Methodology:
-
Platelet Preparation:
-
Collect human blood into an anticoagulant (e.g., acid-citrate-dextrose).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 20 minutes.
-
To obtain washed platelets, acidify the PRP and centrifuge at a higher speed (e.g., 1000 x g) for 15 minutes. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Metabolic Labeling (Optional but common for tracking):
-
Incubate washed platelets with [³H]-myo-inositol for a defined period (e.g., 2 hours) to allow for incorporation into inositol-containing lipids.
-
-
Platelet Stimulation:
-
Equilibrate the platelet suspension at 37°C.
-
Add a stimulating agonist such as thrombin or collagen at a known concentration.
-
Incubate for a specific time course (e.g., 5 seconds to several minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a strong acid, such as perchloric acid or trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the soluble inositol phosphates.
-
-
Quantification by HPLC:
-
Separate the different inositol phosphate isomers using high-performance liquid chromatography (HPLC) with a strong anion exchange (SAX) column.
-
Detect and quantify the radiolabeled inositol phosphates by scintillation counting of the collected fractions. Alternatively, non-radioactive inositol phosphates can be detected by other methods such as metal-dye detection.
-
Genetic Analysis of Inositol Phosphate Signaling in Saccharomyces cerevisiae
Objective: To investigate the function of genes involved in IP4 metabolism using genetic manipulation.
Methodology:
-
Yeast Strain and Culture:
-
Use a wild-type yeast strain (e.g., BY4741) and corresponding deletion mutants for genes encoding inositol phosphate kinases or phosphatases (e.g., kcs1Δ, vip1Δ).
-
Grow yeast cultures in appropriate synthetic defined (SD) or rich (YPD) media.
-
-
Metabolic Labeling:
-
Inoculate yeast into a medium containing [³H]-myo-inositol and grow to mid-log phase to ensure steady-state labeling of the inositol phosphate pool.[2]
-
-
Extraction of Inositol Phosphates:
-
Harvest yeast cells by centrifugation.
-
Perform a perchloric acid extraction to isolate the soluble inositol phosphates.[2]
-
-
HPLC Analysis:
-
Analyze the extracted inositol phosphates by SAX-HPLC as described for platelets.[2]
-
-
Phenotypic Analysis:
-
Assess the physiological consequences of altered inositol phosphate profiles by conducting phenotypic assays, such as growth curves under stress conditions (e.g., osmotic stress, oxidative stress), sporulation efficiency, or pseudohyphal growth assays.[13]
-
Inositol Phosphate Profiling in HCT116 Cells
Objective: To determine the levels of various inositol phosphates in a human cancer cell line.
Methodology:
-
Cell Culture and Labeling:
-
Culture HCT116 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
For metabolic labeling, incubate the cells with [³H]-myo-inositol for 48-72 hours to achieve isotopic equilibrium.[7]
-
-
Extraction of Inositol Phosphates:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the soluble inositol phosphates using perchloric acid.[15]
-
-
Purification and Concentration (Optional):
-
For low abundance species like inositol pyrophosphates, the extracts can be enriched using titanium dioxide (TiO₂) beads.[16]
-
-
Analysis by HPLC or CE-MS:
Visualizing Inositol Phosphate Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: this compound (IP4) signaling pathway.
Caption: General experimental workflow for inositol phosphate analysis.
Caption: Logical relationship of model systems for IP4 validation.
References
- 1. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. The Model System Saccharomyces cerevisiae Versus Emerging Non-Model Yeasts for the Production of Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol Pyrophosphate Profiling of Two HCT116 Cell Lines Uncovers Variation in InsP8 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A myo-inositol bioassay utilizing an auxotrophic strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Analysis of inositol metabolites produced by Saccharomyces cerevisiae in response to glucose stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inositol hexakisphosphate increases the size of platelet aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the effects of inositol supplementation and the opi1 mutation on ethanol tolerance of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The intersection between stress responses and inositol pyrophosphates in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. journals.plos.org [journals.plos.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Analysis of Inositol 1,3,4,5-tetrakisphosphate vs. Inositol 1,4,5-trisphosphate Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of two key inositol (B14025) phosphate (B84403) second messengers.
In the intricate world of cellular signaling, inositol phosphates play a pivotal role as second messengers, translating extracellular signals into diverse intracellular responses. Among these, Inositol 1,4,5-trisphosphate (IP3) is a well-established mediator of calcium release from intracellular stores. Its phosphorylated metabolite, Inositol 1,3,4,5-tetrakisphosphate (IP4), has emerged as a signaling molecule in its own right, with distinct, albeit less understood, functions. This guide provides a comparative analysis of IP3 and IP4 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways to aid in research and drug development endeavors.
At a Glance: Key Differences and Similarities
| Feature | Inositol 1,4,5-trisphosphate (IP3) | Inositol 1,3,4,5-tetrakisphosphate (IP4) |
| Primary Function | Mobilization of Ca2+ from the endoplasmic reticulum[1][2][3]. | Modulation of Ca2+ signaling, potentially sustaining Ca2+ entry; other regulatory roles[4][5][6]. |
| Primary Target | IP3 Receptor (IP3R) on the endoplasmic reticulum[2][7]. | Putative IP4 receptors on the plasma membrane; other binding proteins[8]. |
| Binding Affinity to IP3R | High affinity (Kd ≈ 5-50 nM)[9]. | Low affinity (Ki ≈ 10 µM)[7]. |
| Metabolic Precursor | Phosphatidylinositol 4,5-bisphosphate (PIP2)[2][5]. | Inositol 1,4,5-trisphosphate (IP3)[1][4][10]. |
| Metabolism | Phosphorylated to IP4 by IP3 3-kinase or dephosphorylated by inositol polyphosphate 5-phosphatase[1][4][10]. | Dephosphorylated by inositol polyphosphate 5-phosphatase to Inositol 1,3,4-trisphosphate[1]. |
| Half-life | Short, on the order of seconds[11]. | Longer than IP3, with a half-life of approximately 30 minutes in Xenopus oocytes[4]. |
Signaling Pathways: A Visual Comparison
The generation and primary actions of IP3 and IP4 are depicted in the following signaling pathway diagrams.
Quantitative Comparison of Binding Affinities
A critical determinant of a signaling molecule's function is its affinity for its target proteins. The following table summarizes the known binding affinities of IP3 and IP4.
| Ligand | Target | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Inositol 1,4,5-trisphosphate (IP3) | IP3 Receptor (Cerebellar Membranes) | ~40 nM (Kd) | [7] |
| Inositol 1,4,5-trisphosphate (IP3) | IP3 Receptor (Purified) | 5 - 50 nM (Kd) | [9] |
| Inositol 1,3,4,5-tetrakisphosphate (IP4) | IP3 Receptor (Cerebellar Membranes) | ~10 µM (Ki) | [7] |
| Inositol 1,3,4,5-tetrakisphosphate (IP4) | Plasma Membrane Binding Sites (Platelets) | High Affinity (details not specified) | [8] |
These data highlight the significantly higher affinity of IP3 for its receptor compared to IP4, suggesting that at physiological concentrations, IP3 is the primary ligand for inducing calcium release from the endoplasmic reticulum. The presence of high-affinity IP4 binding sites on the plasma membrane suggests a distinct role for IP4 in regulating processes at the cell periphery, such as calcium entry[8].
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to study IP3 and IP4 signaling.
Experimental Workflow: A General Overview
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. mdpi.com [mdpi.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Localization of a high-affinity inositol 1,4,5-trisphosphate/inositol 1,4,5,6-tetrakisphosphate binding domain to the pleckstrin homology module of a new 130 kDa protein: characterization of the determinants of structural specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of inositol trisphosphate receptor binding in brain. Regulation by pH and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding sites for inositol 1,3,4,5-tetrakisphosphate are located predominantly in the plasma membranes of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol 1,4,5-Trisphosphate (InsP3) and Calcium Interact to Increase the Dynamic Range of InsP3 Receptor-dependent Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
Validating the Specificity of a Novel Inositol 1,3,4,5-tetraphosphate (IP4) Binding Protein: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of a newly identified Inositol (B14025) 1,3,4,5-tetraphosphate (IP4) binding protein. Establishing high specificity is crucial for understanding the protein's biological function and for its potential as a therapeutic target. This document outlines objective comparisons of binding performance with alternative molecules and provides detailed experimental protocols and supporting data to ensure rigorous validation.
Introduction to Inositol Phosphate (B84403) Signaling and the Importance of Specificity
Inositol phosphates are a class of intracellular signaling molecules that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Inositol 1,3,4,5-tetraphosphate (IP4) is a key second messenger derived from the phosphorylation of Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by IP3 3-kinase.[1] IP4 is involved in various cellular functions, including calcium mobilization, T-cell development, and antigen responsiveness.[1]
Given the structural similarity among different inositol phosphate isomers, it is paramount to demonstrate that a novel IP4 binding protein interacts with IP4 with high affinity and selectivity over other related molecules. Off-target binding could lead to misinterpretation of the protein's function and potential adverse effects if targeted therapeutically. This guide provides the tools to rigorously assess this specificity.
Comparative Binding Affinity Analysis
To validate the specificity of a novel IP4 binding protein, its binding affinity for IP4 should be compared against a panel of other inositol phosphates and relevant signaling molecules. The equilibrium dissociation constant (Kd), a measure of binding affinity where a smaller Kd indicates a stronger interaction, is the primary metric for comparison.[2][3]
Table 1: Comparative Binding Affinities (Kd) of the Novel Protein
| Ligand | Novel Protein Kd (nM) | Control Protein (e.g., GAP1IP4BP) Kd (nM) | Rationale for Inclusion |
| This compound (IP4) | [Experimental Value] | ~1-10 | Primary Ligand: Establishes baseline affinity. |
| Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | [Experimental Value] | >1000 | Precursor: Demonstrates specificity over the immediate precursor. |
| Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | [Experimental Value] | >1000 | Metabolite: Assesses specificity against a downstream metabolite. |
| Inositol hexakisphosphate (IP6) | [Experimental Value] | Variable | Highly Phosphorylated Inositol: Tests for general phosphate-binding. |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | [Experimental Value] | Variable | Membrane Lipid: Differentiates between soluble and lipid-bound inositol phosphate binding. |
| Adenosine triphosphate (ATP) | [Experimental Value] | No specific binding | Negative Control: Rules out non-specific nucleotide binding. |
| Heparin | [Experimental Value] | Inhibits Ins(1,4,5)P3 binding | Negative Control: A polysulfated glycosaminoglycan that can interfere with phosphate-binding proteins.[2][4] |
| Inositol monophosphate (IP1) | [Experimental Value] | No specific binding | Negative Control: A minimally phosphorylated inositol.[5] |
Positive and Negative Controls:
-
Positive Control Protein: A well-characterized IP4 binding protein, such as the PH domain of GAP1IP4BP, should be used to validate the experimental setup and provide a benchmark for high-affinity binding.[6][7]
-
Negative Control Protein: A protein known not to bind inositol phosphates, such as Bovine Serum Albumin (BSA), should be included to control for non-specific binding to the experimental apparatus.
-
Negative Control Ligands: Molecules like ATP and Inositol monophosphate are included to ensure that the binding is specific to the polyphosphate structure of IP4 and not just to any phosphorylated molecule.[5]
Experimental Methodologies
To obtain the quantitative data presented in Table 1, several biophysical techniques can be employed. The two most common and rigorous methods for quantifying binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). A qualitative but useful technique for initial screening and validation is the Pull-Down Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (in this case, inositol phosphates) to a ligand (the novel protein) immobilized on a sensor surface in real-time.[8][9][10] The change in mass upon binding is detected as a change in the refractive index.
Experimental Protocol for SPR:
-
Protein Immobilization:
-
Covalently immobilize the purified novel protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Aim for an immobilization level of approximately 1000-5000 Resonance Units (RU).
-
Use a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of inositol phosphates (IP4, Ins(1,4,5)P3, etc.) and negative controls (ATP, Heparin) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
The concentration range should span at least 10-fold below and 10-fold above the expected Kd.[10]
-
-
Binding Analysis:
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a brief pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.[5][11][12] This technique provides a complete thermodynamic profile of the interaction, including the Kd, binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11]
Experimental Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified novel protein and dissolve the inositol phosphates in the same buffer to minimize heats of dilution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[5][12]
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter.
-
Typical starting concentrations are 10-50 µM protein in the sample cell and 100-500 µM inositol phosphate in the syringe.[13]
-
-
Titration:
-
Fill the sample cell with the protein solution and the injection syringe with the inositol phosphate solution.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and subtract the heat of dilution.
-
Plot the resulting heats against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Pull-Down Assay with Biotinylated IP4
This method provides a qualitative or semi-quantitative assessment of binding and is useful for initial screening and confirming interactions.[1][8][14]
Experimental Protocol for Pull-Down Assay:
-
Preparation of Biotinylated IP4-Beads:
-
Incubate streptavidin-coated magnetic or agarose (B213101) beads with biotinylated IP4 to allow for immobilization.
-
Wash the beads to remove unbound biotinylated IP4.
-
-
Binding Reaction:
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze the eluted proteins by Western blotting using an antibody specific to the novel protein.
-
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Inositol Phosphate Signaling Pathway
Caption: Simplified Inositol Phosphate Signaling Pathway.
Experimental Workflow for Specificity Validation
Caption: Workflow for Validating Protein Binding Specificity.
Conclusion
Rigorous validation of the binding specificity of a novel this compound binding protein is essential for accurately defining its cellular role and assessing its therapeutic potential. By employing a combination of quantitative biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, alongside qualitative methods like pull-down assays, researchers can build a comprehensive specificity profile. The use of appropriate positive and negative controls, as outlined in this guide, is critical for ensuring the reliability of the experimental data. The presented protocols and comparative data framework will aid in the systematic and robust characterization of novel IP4 binding proteins.
References
- 1. Inositol lipid binding and membrane localization of isolated pleckstrin homology (PH) domains. Studies on the PH domains of phospholipase C delta 1 and p130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of heparin on inositol 1,4,5-trisphosphate binding, metabolism, and calcium release activity in the bovine adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of heparin on the inositol 1,4,5-trisphosphate receptor in rat liver microsomes. Dependence on sulphate content and chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine inositol monophosphatase. Studies on the binding interactions with magnesium, lithium and phosphate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional analysis of the putative inositol 1,3,4, 5-tetrakisphosphate receptors GAP1(IP4BP) and GAP1(m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pleckstrin homology domain of phospholipase C-delta 1 binds with high affinity to phosphatidylinositol 4,5-bisphosphate in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Heparin inhibits the inositol 1,4,5-trisphosphate-induced Ca2+ release from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmainfonepal.com [pharmainfonepal.com]
- 13. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Synthetic Inositol 1,3,4,5-tetraphosphate (IP4) Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, inositol (B14025) 1,3,4,5-tetraphosphate (IP4) stands as a crucial second messenger, orchestrating a multitude of cellular processes primarily through the regulation of intracellular calcium levels. The transient nature and complex metabolism of endogenous IP4, however, present significant challenges to elucidating its precise physiological roles. To overcome these hurdles, synthetic analogues of IP4 have been developed as invaluable tools for probing its signaling pathways with greater precision and control.
This guide provides an objective comparison of the efficacy of different synthetic IP4 analogues, supported by available experimental data. We delve into their performance in key biological assays, offer detailed experimental protocols for their evaluation, and visualize the complex signaling cascades they modulate.
Comparative Efficacy of Synthetic IP4 Analogues
The development of synthetic IP4 analogues has focused on modifying the inositol ring to enhance stability, cell permeability, or to probe structure-activity relationships. Here, we compare the efficacy of notable analogues based on their ability to interact with IP4 binding sites and influence the activity of key metabolic enzymes.
| Analogue | Modification | Assay | Target | Efficacy Metric | Value | Reference |
| IP4 | (Endogenous Ligand) | Radioligand Displacement | Rat Cerebellar Membranes | IC50 | 60-170 nM | [1] |
| 2-aminobenzoyl-IP4 | Aminobenzoyl group at the 2-position | Radioligand Displacement | Rat Cerebellar Membranes | Potency | As effective as IP4 | [1] |
| Enzyme Inhibition | [3H]Ins(1,3,4,5)P4 5-phosphatase | Ki | Lower than IP4 | [1][2] | ||
| 2-aminocyclohexanecarbonyl-IP4 | Aminocyclohexanecarbonyl group at the 2-position | Radioligand Displacement | Rat Cerebellar Membranes | Potency | As effective as IP4 | [1] |
| Enzyme Inhibition | [3H]Ins(1,3,4,5)P4 5-phosphatase | Ki | Higher than IP4 | [1][2] | ||
| DL-myo-inositol 1,2,4,5-tetrakisphosphate | Isomer of IP4 | Calcium Release | Permeabilized RBL cells | Potency | 3-fold less potent than IP3 | |
| Radioligand Displacement | IP3 Receptor | Potency | Similar to Ca2+ release potency | |||
| Enzyme Inhibition | [3H]Ins(1,4,5)P3 5-phosphatase | Ki | 1.4 µM |
Note: Direct comparative studies across a wide range of synthetic IP4 analogues are limited. The data presented is compiled from individual studies and should be interpreted within the context of the specific experimental conditions of each study.
Inositol 1,3,4,5-tetraphosphate Signaling Pathway
IP4 is synthesized from inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinase. Its primary role is to modulate intracellular calcium signaling, often in concert with IP3. The precise mechanisms of IP4 action are still under investigation, but are known to involve both direct binding to effector proteins and regulation of other signaling molecules.
References
Navigating Specificity: A Comparative Guide to Antibodies for Inositol Phosphate Research
For researchers, scientists, and drug development professionals, the precise detection of specific inositol (B14025) phosphates is critical for unraveling their complex roles in cellular signaling. However, the structural similarity among these lipid second messengers presents a significant challenge: antibody cross-reactivity. This guide provides a comparative overview of the specificity of commercially available antibodies against different inositol phosphates, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.
The fidelity of immunoassays targeting phosphatidylinositol phosphates (PIPs), including phosphatidylinositol (PI), phosphatidylinositol phosphate (B84403) (PIP), phosphatidylinositol bisphosphate (PIP2), and phosphatidylinositol trisphosphate (PIP3), is paramount. These molecules are key players in a multitude of cellular processes, from signal transduction and membrane trafficking to cytoskeletal dynamics. An antibody that cross-reacts with multiple inositol phosphates can lead to erroneous data and misinterpretation of cellular events. This guide aims to provide a clear comparison of antibody performance, enabling more accurate and reproducible research.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the available cross-reactivity data for several commercially available monoclonal antibodies against a panel of inositol phosphates. It is important to note that quantitative, directly comparable cross-reactivity data from manufacturers is often limited. The information presented here is compiled from product datasheets and available research, highlighting the need for in-house validation for specific applications.
Table 1: Cross-Reactivity of Anti-Phosphatidylinositol 4,5-bisphosphate (PIP2) Antibodies
| Antibody (Clone) | Manufacturer | Primary Target | Cross-Reacts With | No Significant Cross-Reactivity | Source |
| KT10 | Merck Millipore | PI(4,5)P2 | - | PI, PIP | [1] |
| 2C11 | Novus Biologicals | PI(4,5)P2 | PI(4)P, PI(3,4,5)P3 | - | |
| 2C11 | Echelon Biosciences | PI(4,5)P2 | Low cross-reactivity with other phosphoinositides (assay dependent) | - | [2] |
Table 2: Cross-Reactivity of Anti-Phosphatidylinositol 3,4,5-trisphosphate (PIP3) Antibodies
| Antibody (Clone) | Manufacturer | Primary Target | Cross-Reacts With | No Significant Cross-Reactivity | Source |
| Z-P345b | Echelon Biosciences | PI(3,4,5)P3 | Low cross-reactivity with other phosphoinositides (assay dependent) | - | [3] |
| RC6F8 | Thermo Fisher Scientific | PI(3,4,5)P3 | High selectivity against PI(4,5)P2 | - | [4] |
Table 3: Cross-Reactivity of Other Anti-Inositol Phosphate Antibodies
| Antibody (Clone) | Manufacturer | Primary Target | Cross-Reacts With | No Significant Cross-Reactivity | Source |
| P(35) 31-10-1 | Echelon Biosciences | PI(3,5)P2 | Low cross-reactivity with other phosphoinositides (assay dependent) | - | [5] |
| Polyclonal | antibodies-online.com | PIP | Selected for its ability to recognize PIP | - | [6] |
Signaling Pathways and Experimental Workflows
To provide context for the application of these antibodies, the following diagrams illustrate the phosphoinositide signaling pathway and a general workflow for assessing antibody cross-reactivity.
Caption: The phosphoinositide signaling cascade.
Caption: Experimental workflow for cross-reactivity testing.
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential. Below are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot, two common methods for this purpose.
Protocol 1: Indirect ELISA for Antibody Cross-Reactivity
This protocol is designed to determine the binding specificity of a primary antibody to a panel of different inositol phosphates coated on a microplate.
Materials:
-
High-binding 96-well microplate
-
Panel of purified inositol phosphates (e.g., PI, PI(4)P, PI(4,5)P2, PI(3,4,5)P3)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute each inositol phosphate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of each diluted inositol phosphate to separate wells of the 96-well plate. Include a "no antigen" control well.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no antigen control) from all readings.
-
Plot the absorbance values against the antibody concentration for each inositol phosphate to generate binding curves.
-
Compare the signal intensity at a given antibody concentration across the different inositol phosphates to assess cross-reactivity.
-
Protocol 2: Dot Blot for Semi-Quantitative Cross-Reactivity Analysis
This method provides a rapid and semi-quantitative assessment of antibody binding to various inositol phosphates immobilized on a membrane.
Materials:
-
Nitrocellulose or PVDF membrane
-
Panel of purified inositol phosphates
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash Buffer (Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Antigen Spotting:
-
Prepare serial dilutions of each inositol phosphate in a suitable solvent (e.g., PBS).
-
Carefully spot 1-2 µL of each dilution onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the desired concentration.
-
Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Compare the intensity of the spots for the primary target with those of other inositol phosphates at the same concentration to semi-quantitatively assess cross-reactivity.
-
Conclusion
The selection of a highly specific antibody is a critical first step in any study of inositol phosphate signaling. While manufacturers provide some guidance on antibody performance, this guide highlights the frequent lack of comprehensive, quantitative cross-reactivity data. Therefore, it is strongly recommended that researchers perform in-house validation of antibodies using standardized protocols, such as the ELISA and Dot Blot methods detailed above, against a panel of relevant inositol phosphates. This due diligence will ensure the accuracy and reliability of experimental results, ultimately contributing to a clearer understanding of the vital roles these lipid messengers play in health and disease.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. A monoclonal antibody to visualize PtdIns(3,4,5)P(3) in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
A Comparative Analysis of Inositol 1,3,4,5-Tetraphosphate (IP4) Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways governing Inositol (B14025) 1,3,4,5-tetraphosphate (IP4), a key signaling molecule, in various cell types. Understanding the cell-specific regulation of IP4 is crucial for elucidating its role in diverse physiological processes and for the development of targeted therapeutics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.
Introduction to Inositol 1,3,4,5-Tetraphosphate (IP4) Metabolism
This compound (IP4) is a soluble inositol polyphosphate that plays a significant role in intracellular signaling, although its functions are less well-understood than its precursor, inositol 1,4,5-trisphosphate (IP3). IP4 is primarily synthesized from IP3 by the action of inositol polyphosphate multikinase (IPMK) and is degraded by inositol polyphosphate 5-phosphatases (INPP5P) and inositol polyphosphate 4-phosphatases (INPP4P). The balance of these enzymatic activities dictates the cellular concentration of IP4 and, consequently, its signaling output. Cell type-specific expression and regulation of these enzymes lead to distinct metabolic profiles of IP4, influencing processes such as calcium signaling, gene expression, and cytoskeletal dynamics.
Comparative Quantitative Data
The steady-state levels of inositol phosphates, including IP4, can vary significantly between different cell types, reflecting their unique signaling landscapes. The following table summarizes available quantitative data on inositol phosphate (B84403) concentrations in several commonly studied cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Type | Ins(1,4,5)P3 Level (µg per million cells) | Ins(1,3,4,5)P4 Level (µg per million cells) | Reference |
| HEK293A (Parental) | ~0.02 | ~0.005 | [1] |
| HEK293A (GNAQ WT expressing) | ~0.03 | ~0.006 | [1] |
| HEK293A (GNAQ Q209L mutant) | ~0.10 | ~0.012 | [1] |
| Uveal Melanoma (GNAQ/11 WT) | ~0.02 - 0.08 | Not Reported | [1] |
| Uveal Melanoma (GNAQ/11 Mutant) | ~0.05 - 0.25 | Not Reported | [1] |
Note: Data is often presented as µg per million cells or other units and may require conversion for direct comparison. The presented values are approximations based on graphical data.
Signaling Pathways and Experimental Workflows
To visualize the metabolic transformations of IP4 and the experimental approaches to study them, the following diagrams are provided.
References
Confirming the Identity of Inositol 1,3,4,5-tetrakisphosphate in Complex Biological Samples: A Comparison of Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of signaling molecules like Inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) within intricate biological matrices is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS). We present a summary of their performance metrics, detailed experimental protocols, and visual representations of the relevant signaling pathway and analytical workflow to aid in the selection of the most suitable method for your research needs.
Method Comparison
The choice between HPLC-MS and CE-ESI-MS for the analysis of IP4 depends on the specific requirements of the study, such as the need for isomeric separation, sensitivity, and sample throughput. Both techniques offer robust and reliable means of identifying and quantifying inositol phosphates.
Table 1: Comparison of HPLC-MS and CE-ESI-MS for the Analysis of Inositol 1,3,4,5-tetrakisphosphate
| Feature | HPLC-MS | CE-ESI-MS |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by mass-to-charge ratio detection. | Separation based on electrophoretic mobility in a capillary, coupled with mass-to-charge ratio detection. |
| Sensitivity (LOD) | As low as 25 pmol for general inositol phosphates.[1] For myo-inositol, LOD is reported at 0.05 mg/L.[2] | High sensitivity, with absolute quantification achievable.[3] |
| Specificity | High, especially with tandem MS (MS/MS). Can distinguish between different phosphorylated forms. | Excellent, with the ability to achieve baseline separation of regioisomers.[3] |
| Linearity Range | Wide linearity reported for inositol phosphates, for example, 0.25-400 pmol for InsP4 and InsP5.[4] | Not explicitly detailed in the provided results, but absolute quantification is a key feature. |
| Recovery | Reported recovery values for inositol phosphates are between 63% and 121% in different matrices.[4] For myo-inositol, recovery is between 98.07-98.43%.[2] | Not explicitly detailed in the provided results, but the use of stable isotope-labeled internal standards compensates for analyte loss.[3] |
| Sample Throughput | Relatively high, with analysis times typically around 20 minutes per sample.[1] | Can be high-throughput.[3] |
| Key Advantages | Widely available, robust, and well-established for a variety of analytes. | Superior resolution of isomers, requires very small sample volumes.[3] |
| Key Disadvantages | Separation of highly similar isomers can be challenging. Potential for ion suppression from matrix components.[5] | Requires specialized equipment and expertise. |
Signaling Pathway and Experimental Workflow
To provide context for the analysis of IP4, the following diagrams illustrate its formation within the inositol phosphate (B84403) signaling pathway and a general workflow for its identification from biological samples.
Caption: Formation of Inositol 1,3,4,5-tetrakisphosphate (IP4) from PIP2.
Caption: A generalized experimental workflow for the analysis of IP4.
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of IP4 from mammalian cells using HPLC-MS and CE-ESI-MS.
Protocol 1: HPLC-MS for Inositol Phosphate Analysis
This protocol is a general guide for the analysis of inositol phosphates and can be adapted for IP4.
1. Sample Preparation and Extraction:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., containing 0.01% Triton X-100, 1 mM EDTA, 20 mM Tris-HCl).[6]
-
To deproteinize the sample, add 2 M perchloric acid to the cell lysate.[6]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
(Optional but recommended) For enrichment of inositol phosphates, add titanium dioxide (TiO2) beads to the supernatant and incubate at 4°C for 30 minutes.[6]
-
Wash the beads twice with 2 M perchloric acid.[6]
-
Elute the bound inositol phosphates from the beads using a 10% ammonia (B1221849) solution.[6]
-
Dry the eluate and reconstitute the sample in a solution of 100 mM ammonium (B1175870) carbonate and acetonitrile (B52724) (60:40 v/v) for injection.[6]
2. HPLC-MS Analysis:
-
Column: A polymer-based amino HILIC column (e.g., Shodex HILICpak VG-50 2D) is suitable for separating highly phosphorylated molecules.[6]
-
Mobile Phase: A gradient of ammonium carbonate buffer and acetonitrile is often used. For example, a gradient from a high concentration of acetonitrile to a high concentration of aqueous ammonium carbonate can effectively elute inositol phosphates. A specific example uses a gradient of (A) 300 mM ammonium bicarbonate (pH 10.5) with 5 µM methylenediphosphonic acid and (B) a mixture of 100 mM ammonium bicarbonate (pH 10.5) with 5 µM methylenediphosphonic acid and acetonitrile (10:90 v/v).[6]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode.[2] For myo-inositol, a precursor ion of m/z 179.2 ([M-H]-) is monitored.[2] For IP4, the specific precursor and product ions would need to be determined.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of IP4 in the samples.
Protocol 2: CE-ESI-MS for Absolute Quantification of Inositol Phosphates
This protocol provides a detailed method for the absolute quantification of inositol phosphates.[3]
1. Sample Preparation and Extraction:
-
Harvest mammalian cells and quench metabolism with perchloric acid.
-
Enrich inositol phosphates using TiO2 beads as described in the HPLC-MS protocol.
-
Elute the inositol phosphates from the TiO2 beads.
-
Dry the eluate and resuspend in water.
2. CE-ESI-MS Analysis:
-
Internal Standards: Prepare a mixture of stable isotope-labeled (e.g., 13C6) inositol phosphate internal standards of known concentrations. Spike a small volume of this mixture into the sample before analysis.[3]
-
Capillary Electrophoresis: Use an uncoated fused-silica capillary. The background electrolyte can be a mixture of ammonium acetate (B1210297) and acetonitrile.
-
Mass Spectrometry: Couple the CE system to an ESI-MS. The mass spectrometer should be operated in negative ion mode.
-
Absolute Quantification: Compare the signal response of the endogenous IP4 to that of the spiked stable isotope-labeled internal standard of a known concentration to achieve absolute quantification.[3] The relative standard deviations for analytes are reported to be within 4% from six technical repeats.[3]
Conclusion
Both HPLC-MS and CE-ESI-MS are powerful techniques for the confirmation and quantification of Inositol 1,3,4,5-tetrakisphosphate in complex biological samples. HPLC-MS is a widely accessible and robust method suitable for many applications. CE-ESI-MS offers superior resolution for isomeric separation and high sensitivity, making it ideal for studies where distinguishing between closely related inositol phosphate isomers is critical. The choice of method should be guided by the specific research question, available instrumentation, and the level of detail required in the analysis.
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
Safety Operating Guide
Proper Disposal of Inositol 1,3,4,5-tetraphosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory reagents is a critical component of experimental workflow. This document provides essential safety and logistical information for the proper disposal of Inositol 1,3,4,5-tetraphosphate.
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This classification indicates that it does not present an immediate, significant risk to human health or the environment when handled and disposed of correctly.[3]
General Safety and Handling Precautions
While this compound is not considered hazardous, adherence to good industrial hygiene and safety practices is always recommended.[4] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the substance to avoid contact with skin and eyes.[4][5] In the event of a spill, the material should be collected and placed in a suitable, closed container for disposal.[4]
Disposal Procedures for this compound
As a non-hazardous chemical, the disposal of this compound is generally straightforward and aligns with standard protocols for non-hazardous laboratory waste.[6][7] However, it is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific waste management guidelines.
For Solid (Lyophilized Powder) Form:
Solid, non-hazardous chemicals are typically suitable for disposal in the sanitary landfill.[6] To prevent accidental handling by custodial staff who are not trained for chemical waste, do not dispose of it in laboratory trash cans.[6] Instead, the solid waste should be placed directly into the designated dumpsters.[6]
For Aqueous Solutions:
Non-hazardous liquid waste may often be disposed of down the sink drain with copious amounts of water, provided approval has been obtained from the relevant environmental health and safety department at your institution.[6] It is crucial to ensure that the concentration of the solution is low and that it does not contain any other hazardous materials.
Experimental Workflow for Disposal
The following diagram outlines the general decision-making process and steps for the disposal of non-hazardous chemicals like this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Quantitative Data
No specific quantitative data, such as concentration limits for drain disposal or reportable quantities, are provided in the reviewed safety data sheets for this compound, as it is not a regulated hazardous substance. Always defer to your institution's specific guidelines.
Disclaimer: This information is intended as a general guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 4. targetmol.com [targetmol.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Inositol 1,3,4,5-tetraphosphate
Essential Safety and Handling Guide for Inositol (B14025) 1,3,4,5-tetraphosphate
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.
This guide provides crucial safety and logistical information for the proper handling and disposal of Inositol 1,3,4,5-tetraphosphate. Adherence to these procedural steps is essential for ensuring a safe laboratory environment.
This compound is a key signaling molecule involved in intracellular calcium mobilization.[1][2][3] While some safety data sheets (SDS) indicate that in its sodium salt form it is not classified as a hazardous substance, it is crucial to handle it with care, particularly in its powdered form, to minimize exposure and maintain experimental integrity.[4] Differing recommendations from various suppliers for different salt forms of the compound underscore the need for a consistently cautious approach.[5]
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is recommended to create a barrier between the researcher and the chemical.[6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[7] | To protect eyes from accidental splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent. | Recommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.[5] |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or for procedures that may generate dust.[5][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[7][9]
2. Handling the Compound:
-
Before use, read the product-specific Safety Data Sheet (SDS) thoroughly.[4][5]
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and handle the powdered form to minimize dust generation.
-
Avoid direct contact with skin, eyes, and clothing.[5]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[5]
-
Spill: For small spills of the solid, carefully sweep or scoop up the material and place it in a designated waste container. Avoid generating dust.[5]
Disposal Plan
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
Unused material and its container should be disposed of as chemical waste. Do not allow the substance to enter drains or sewer systems.[4][5]
-
Contaminated PPE should be disposed of as chemical waste.
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for selecting appropriate PPE and the general workflow for handling this compound.
Caption: PPE selection workflow.
Caption: Handling and disposal workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. targetmol.com [targetmol.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. lewisu.edu [lewisu.edu]
- 9. ethz.ch [ethz.ch]
- 10. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
